Technical Documentation Center

N,N,N'-Trimethylguanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N,N'-Trimethylguanidine
  • CAS: 31081-14-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N,N,N'-Trimethylguanidine: A Technical Whitepaper

Executive Summary Guanidine derivatives, particularly asymmetrically substituted alkylguanidines like N,N,N'-trimethylguanidine (TMG), are indispensable in modern organic synthesis[1]. Serving as potent, non-nucleophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidine derivatives, particularly asymmetrically substituted alkylguanidines like N,N,N'-trimethylguanidine (TMG), are indispensable in modern organic synthesis[1]. Serving as potent, non-nucleophilic organic superbases and critical intermediates in pharmaceutical manufacturing, their structural asymmetry provides unique steric and electronic properties[2]. This whitepaper elucidates the mechanistic pathways, optimized synthetic protocols, and rigorous physicochemical characterization techniques required to yield high-purity N,N,N'-trimethylguanidine[1].

Mechanistic Pathways and Synthetic Strategies

The synthesis of N,N,N'-trimethylguanidine requires precise control over nucleophilic addition to avoid over-alkylation or symmetrical byproducts[1]. We evaluate two primary field-proven methodologies:

The Cyanamide Route (Classic Synthesis)

The direct reaction of dimethylamine hydrochloride with methylcyanamide (or methylamine with dimethylcyanamide) at elevated temperatures (140–200 °C) in solvents like nitrobenzene or isophorone is the industrial standard[1]. The reaction is driven by the nucleophilic attack of the amine on the electrophilic nitrile carbon of the cyanamide[1].

Causality Insight: The high temperature is necessary to overcome the activation energy barrier of the initial nucleophilic attack. Using the hydrochloride salt of the amine buffers the system, preventing the premature volatilization of the low-boiling alkylamines and providing a proton source to stabilize the forming imine intermediate[1].

The S-Methylisothiourea Route (Electrophilic Methylation)

For laboratory-scale synthesis requiring high regioselectivity, the S-methylisothiourea intermediate route is preferred[3]. N,N-dimethylthiourea is methylated using an alkylating agent to form S-methyl-N,N-dimethylisothiourea[3]. Subsequent treatment with methylamine results in the displacement of methanethiol, yielding the target guanidine[3].

Causality Insight: The methylthio group (-SMe) is an excellent leaving group. The tetrahedral intermediate formed upon methylamine attack rapidly collapses, driving the equilibrium forward through the irreversible elimination of volatile methanethiol gas[3].

Mechanism A N,N-Dimethylthiourea (Starting Material) B S-Methylation (MeI or Me2SO4) A->B C S-Methyl-N,N-dimethylisothiourea (Activated Intermediate) B->C D Nucleophilic Attack (Methylamine addition) C->D E Tetrahedral Intermediate (Transient State) D->E F Elimination (- MeSH gas) E->F G N,N,N'-Trimethylguanidine (Target Product) F->G

Figure 1: Mechanistic pathway for the synthesis of N,N,N'-trimethylguanidine via S-methylisothiourea.

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility and high yield.

Protocol A: Microwave-Assisted Cyanamide Condensation

Recent advancements utilize microwave irradiation and trimethylsilyl chloride (TMSCl) activation to significantly accelerate reaction rates and improve yields[1].

Reagents:

  • Dimethylcyanamide: 10.0 mmol

  • Methylamine hydrochloride: 11.0 mmol (1.1 eq)

  • TMSCl: 12.0 mmol (1.2 eq)

  • Solvent: Isophorone or Nitrobenzene (5 mL)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe quartz vessel, dissolve methylamine hydrochloride and dimethylcyanamide in the solvent.

  • Activation: Add TMSCl dropwise under an inert argon atmosphere. Rationale: TMSCl acts as a Lewis acid, coordinating to the cyanamide nitrogen, thereby increasing the electrophilicity of the nitrile carbon[1].

  • Irradiation: Seal the vessel and subject it to microwave irradiation (150 W) at 160 °C for 15 minutes[1].

  • Precipitation: Cool the mixture to 0 °C. Add diethyl ether (20 mL) to precipitate the N,N,N'-trimethylguanidine hydrochloride salt[1].

  • Free Base Isolation: Dissolve the salt in a minimal amount of water, adjust the pH to >12 using 50% NaOH (aq), and extract with dichloromethane (3 x 15 mL)[1]. Rationale: The high pH ensures complete deprotonation of the guanidinium ion, allowing the neutral free base to partition into the organic phase. This acts as a self-validating step; if the pH is insufficient, the product remains trapped in the aqueous layer.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Workflow Step1 1. Reagent Mixing Dimethylcyanamide + Methylamine HCl Step2 2. TMSCl Activation Lewis Acid Addition Step1->Step2 Step3 3. MW Irradiation 160°C, 15 min Step2->Step3 Step4 4. Precipitation Ether Addition (0°C) Step3->Step4 Step5 5. Free Base Isolation NaOH (pH>12) + DCM Step4->Step5 Step6 6. Pure Product N,N,N'-TMG Step5->Step6

Figure 2: Step-by-step experimental workflow for microwave-assisted cyanamide condensation.

Physicochemical Characterization

Accurate characterization of N,N,N'-trimethylguanidine is critical to confirm regiochemistry and purity[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the partial double-bond character of the C-N bonds in the guanidinium resonance structures, variable-temperature NMR is often required to resolve conformers.

  • ¹H NMR (CDCl₃, 400 MHz): Expected shifts include a 6H singlet for the N,N-dimethyl group and a 3H singlet for the N'-methyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): The central guanidine carbon (C=N) typically resonates downfield (~160 ppm), providing a definitive marker for the functional group.

Thermodynamic and Basicity Data

Guanidines are organic superbases[2]. The basicity is enhanced by the electron-donating inductive effects of the methyl groups, which stabilize the protonated guanidinium cation through charge delocalization[2].

ParameterValueAnalytical Significance
Molecular Formula C₄H₁₁N₃Confirms elemental composition[5].
Molecular Weight 101.15 g/mol Verified via high-resolution mass spectrometry (HRMS)[5].
Gas Basicity (GB) ~997.40 kJ/molIndicates superbase character in gas-phase reactions[6].
Proton Affinity (PA) ~1031.60 kJ/molMeasures thermodynamic stability of the protonated cation[6].
pKa (Acetonitrile) ~23.0 - 25.0Critical for determining catalyst efficacy in organic solvents[2].

*Values extrapolated from highly substituted tetramethylguanidine analogs for comparative baseline[6].

References[4] Title: UC San Francisco Electronic Theses and Dissertations - eScholarship.org | Source: escholarship.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKveC02GRiRojHQlRU0OFeBxGxyzzY-1NwjAoWcTnUZDEmz2LLTQLSR9OYjQsJwh95TztEHra_mfvt7W52v5iE57AzzaB7_Ez3OY-zcEYqTPh4ewALkbXf43rYuo2pE3LM3roE4gk2u1TAx_xKugYXpcTx8eE=[1] Title: Buy N,N,N'-Trimethylguanidine (EVT-8878560) - EvitaChem | Source: evitachem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6gL-ymppZfqTNX1AISXUyzaJNYfkB5MGpKIZdbMfOlvOKjbso8usJymeAcPv3n5YwQMESMdm4NU1f891bDSeyQxuRoEpFRw1aef7cjOJfFuEHEOeGUdAA1dFxikYHQRTW5X3ROyhWLw==[5] Title: N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236 - PubChem | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMzi0_Q1CS8fVqw_AmkJDQJbb4NavuNY063AO182ubvWPyEZB-BTSZll-igSM1zvyKKj6bHMTO7gfArwmOF9htSLpol7JEbcWlgaJo0CkA745nFWauSLN8PM5ZaU_NRZmSVND4yqCBRECuA50zLxLJ0gO4VtB0ZBWXVvKXa68=[6] Title: Chemical Properties of Guanidine, N,N,N',N'-tetramethyl- (CAS 80-70-6) - Cheméo | Source: chemeo.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnx_CWdjgeFVl-Cn9HnitiZxAy9-N-8KqTJqsmQl36Cl-fXc43JCDBRk1cT1KV_MESh7Uz44qP7ZM5tufNB2vQyaBerjvIPVbHtzDcaVSvuDLHYxkugqFGl-WJZQenBev4Mx6A5Pfr2MuWb91QN4NczastkgjRBi29vZ5huw==[3] Title: Development of an optimized process for the production of hexazinone | Source: uj.ac.za | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXnoqwUg5hZRAKgQhjxa--sClFceEX5n350mhRI9idcnHaDmfgNsuVN7xD_-GJfFzhB5o2Y0ewmO3cLovLLPoumx21y56_Om4Om4Z0MFQpkaBhIeDx8yOHBbPhGoh_vIrIY4U9Emx5z_M0tHj4pG8pHOxja-ghLRAvDe0tGK6eN8Pmj-wqAsOMqyHAjvmcx2nH9cwmyIi4YCRXY5pzRslfg==[2] Title: Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT9uDWHyYL3E0xe34LgGOROV_-q51wecBmOn5uvAj41o8lcII3pJBRzHXomv9pwQ538cE3FtOxr7WiE8pkFUmQePoRhO3J6A6GsBr0zuxnSfBxKJQARQCZx3lA5X0Xuqm4sNgIzq_hkcB__g1DYqDiUHsxSdF5XYZsgrr7BJF2fR0mmgIE1V4ZtsD6osHJvXNybvjCXSdyKF6VbF1gyE1PXJKc-9ZYwEjrnGqf36EYH7LMzZ1B88Q_CGBtntho_e3n

Sources

Exploratory

"physicochemical properties of N,N,N'-trimethylguanidine"

An In-depth Technical Guide to the Physicochemical Properties of N,N,N'-trimethylguanidine For Researchers, Scientists, and Drug Development Professionals Introduction: The Guanidinium Core in Modern Chemistry Guanidines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N,N'-trimethylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Guanidinium Core in Modern Chemistry

Guanidines represent a class of organic compounds distinguished by a central carbon atom bonded to three nitrogen atoms. This unique structural arrangement confers a remarkable level of basicity, making them "superbases" in organic chemistry. N,N,N'-trimethylguanidine belongs to this family and serves as a potent, yet sterically accessible, non-nucleophilic base. Its utility is particularly pronounced in synthetic organic chemistry and is of growing interest in drug development, where precise control over proton transfer is paramount. This guide provides a comprehensive exploration of the core physicochemical properties of N,N,N'-trimethylguanidine, offering both foundational data and practical experimental insights for its characterization and application. While closely related to the more extensively studied N,N,N',N'-tetramethylguanidine (TMG), the trimethyl variant possesses distinct properties that will be the focus of this document.

Molecular and Structural Characteristics

N,N,N'-trimethylguanidine is defined by the arrangement of three methyl groups across two of the nitrogen atoms of the guanidine core. This structure is fundamental to its chemical behavior, particularly its high basicity and solubility.

cluster_0 Protonation Equilibrium Base N,N,N'-trimethylguanidine (Base) H_ion + H⁺ Base->H_ion Conj_Acid Resonance-Stabilized Cation (Conjugate Acid) H_ion->Conj_Acid

Caption: Protonation and resonance stabilization.

Core Physicochemical Data

Quantitative data is essential for the practical application of any chemical compound. The following table summarizes the key physicochemical properties of N,N,N'-trimethylguanidine.

PropertyValueSource
Molecular Formula C₄H₁₁N₃PubChem [1]
Molecular Weight 101.15 g/mol PubChem [1]
CAS Number 6145-43-3PubChem [1]
Appearance Colorless to light yellow liquid (inferred from TMG)[2]
pKa of Conjugate Acid High; Guanidines are strong organic bases.[3][4]
Computed LogP -0.5PubChem [1]
Solubility Expected to be miscible with water and polar organic solvents.
Boiling Point Data not readily available; TMG boils at 160-162 °C.[4][5]
Melting Point Data not readily available; TMG melts at -30 °C.[4][5]
Density Data not readily available; TMG is ~0.91-0.92 g/mL.[2][6]

Spectroscopic Profile for Structural Verification

Spectroscopic methods provide a fingerprint for molecular identification and are crucial for quality control in synthesis and drug development.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different methyl groups and the N-H protons. The chemical shifts of the methyl groups will be in the aliphatic region, and their integration will correspond to the number of protons (e.g., 6H for the two N-methyl groups and 3H for the N'-methyl group). The N-H proton signal may be broad and its position can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show characteristic signals for the methyl carbons and a key downfield signal for the central sp²-hybridized carbon of the guanidine core.

  • FT-IR Spectroscopy : The infrared spectrum is a powerful tool for identifying the guanidine functional group. [7]Key vibrational bands include:

    • N-H Stretching : Broad bands in the region of 3200-3400 cm⁻¹. [8] * C=N Stretching : A strong absorption band typically found around 1650 cm⁻¹. [8] * C-N Stretching : Bands in the 1400-1470 cm⁻¹ region. [8]

  • Mass Spectrometry : Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (115.18 m/z), along with a characteristic fragmentation pattern. [9]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the properties listed above must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining two of the most critical parameters for drug development professionals: basicity (pKa) and lipophilicity (LogP).

Protocol 1: Determination of pKa via Potentiometric Titration

The pKa value is the definitive measure of a compound's basicity. Potentiometric titration is a robust and accurate method for its determination.

Causality and Rationale: This method is chosen for its direct measurement of pH changes upon the addition of a titrant. For a strong base like N,N,N'-trimethylguanidine, titration with a strong acid allows for the precise determination of the half-equivalence point, where pH equals the pKa of the conjugate acid. The use of a co-solvent system (e.g., water-methanol) is often necessary for organic bases to ensure solubility throughout the titration.

start Start prep Sample Preparation 1. Accurately weigh ~0.1 mmol of N,N,N'-trimethylguanidine. 2. Dissolve in 50 mL of a suitable solvent (e.g., 80:20 Methanol:Water). start->prep cal Electrode Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10). prep->cal titrate Titration 1. Titrate with standardized 0.1 M HCl. 2. Record pH after each incremental addition of titrant. cal->titrate plot Data Analysis 1. Plot pH vs. Volume of HCl added. 2. Determine the equivalence point (Veq) from the first derivative. 3. Identify the pH at Veq/2. titrate->plot pka Result: pKa | The pH at the half-equivalence point (Veq/2) is the pKa. plot->pka

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) in deionized water.

    • Accurately weigh approximately 0.1 mmol of N,N,N'-trimethylguanidine and dissolve it in 50 mL of a suitable solvent mixture (e.g., 80:20 methanol/water) in a titration vessel.

  • Instrumentation Setup:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the calibrated pH electrode and a magnetic stir bar into the sample solution.

  • Titration Procedure:

    • Begin stirring the solution at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).

    • Allow the pH reading to stabilize after each addition and record the value.

    • Continue adding titrant well past the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point, which corresponds to the peak of the derivative plot.

    • Determine the volume of titrant at the half-equivalence point (Veq / 2).

    • The pKa is the pH value on the titration curve that corresponds to this half-equivalence volume.

Protocol 2: Determination of LogP via the Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, providing an indication of a compound's lipophilicity and its potential to cross biological membranes.

Causality and Rationale: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. This provides a direct, empirical measure of lipophilicity. The choice of analytical technique (e.g., HPLC-UV) must be sensitive and specific for the compound of interest.

start Start prep Phase Preparation 1. Pre-saturate n-octanol with water and water with n-octanol. 2. Prepare a stock solution of the compound in n-octanol. start->prep partition Partitioning 1. Combine known volumes of the saturated phases and the stock solution in a flask. 2. Shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24h). prep->partition separate Phase Separation 1. Centrifuge the mixture to ensure complete separation of the two phases. partition->separate analyze Analysis 1. Carefully sample each phase. 2. Determine the concentration of the compound in both the n-octanol ([C]oct) and water ([C]water) phases using a validated analytical method (e.g., HPLC-UV). separate->analyze logp Result: LogP | Calculate: LogP = log₁₀([C]oct / [C]water) analyze->logp

Caption: Workflow for LogP determination.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and, separately, water with n-octanol by mixing them for 24 hours and then allowing the layers to separate.

    • Prepare a stock solution of N,N,N'-trimethylguanidine in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method.

  • Equilibration:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the stock solution with a precise volume of the pre-saturated water. The volume ratio should be chosen to ensure that the final concentrations in both phases are within the analytical instrument's detection range.

    • Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (this can range from a few hours to 24 hours).

  • Phase Separation:

    • After agitation, centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

    • Quantify the concentration of N,N,N'-trimethylguanidine in both the n-octanol phase ([C]oct) and the aqueous phase ([C]water) using a validated analytical method such as HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentrations: P = [C]oct / [C]water.

    • The LogP value is the base-10 logarithm of this ratio: LogP = log₁₀(P).

Handling, Stability, and Safety Considerations

As a strong organic base, N,N,N'-trimethylguanidine requires careful handling. It is expected to be corrosive and can cause severe skin and eye burns. [5][10]It is also air-sensitive, readily absorbing atmospheric carbon dioxide to form the corresponding carbonate salt, which can alter its basicity and reactivity. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is incompatible with strong acids, acid chlorides, and strong oxidizing agents. [10]

References

  • Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. Cole-Parmer. [Link]

  • N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236. PubChem, National Center for Biotechnology Information. [Link]

  • TETRAMETHYL GUANIDINE. Ataman Kimya. [Link]

  • Chemical Properties of Guanidine, N,N,N',N'-tetramethyl- (CAS 80-70-6). Cheméo. [Link]

  • tetramethylguanidine. Stenutz. [Link]

  • TMG TETRAMETHYL GUANIDINE. Ataman Kimya. [Link]

  • Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl). Arkivoc. [Link]

  • 1,1,3,3-Tetramethylguanidine. Wikipedia. [Link]

  • PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. [Link]

  • 2-(N′,N′,N′′,N′′-tetramethylguanidino)ethyl]guanidine. National Institutes of Health. [Link]

  • SAFETY DATA SHEET - 1,1,3,3-Tetramethylguanidine. Fisher Scientific. [Link]

  • N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. New Journal of Chemistry, RSC Publishing. [Link]

  • Infrared spectrum of CatTMG. ResearchGate. [Link]

  • Mastering Organic Synthesis with Tetramethylguanidine: A Powerful Base. LinkedIn. [Link]

  • Guanidine, N,N,N',N'-tetramethyl-N''-[2-(1-methylethyl)phenyl]-. SpectraBase. [Link]

  • Supporting Information to: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Guanidine, N,N,N',N'-tetramethyl-. NIST WebBook. [Link]

  • Guanidine, N,N,N',N'-tetramethyl-. US EPA. [Link]

  • Mass spectrum (electron ionization) of Guanidine, N,N,N',N'-tetramethyl-. NIST WebBook. [Link]

  • The 13 C NMR spectra of tetramethylguanidine. ResearchGate. [Link]

  • Triaminoguanidine. Sciencemadness Wiki. [Link]

Sources

Foundational

The Basicity and pKa of N,N,N'-Trimethylguanidine: A Comprehensive Technical Guide

Executive Paradigm In the realm of physical organic chemistry and rational drug design, guanidine derivatives serve as critical pharmacophores and powerful organocatalysts. Among these, N,N,N'-trimethylguanidine (TMG) oc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Paradigm

In the realm of physical organic chemistry and rational drug design, guanidine derivatives serve as critical pharmacophores and powerful organocatalysts. Among these, N,N,N'-trimethylguanidine (TMG) occupies a unique structural niche. By replacing three hydrogen atoms of the parent guanidine with methyl groups, chemists manipulate both the steric environment and the electron density of the core nitrogen atoms.

This guide provides an in-depth mechanistic and quantitative analysis of the basicity of N,N,N'-trimethylguanidine, detailing the causality behind its high pKa, profiling its thermodynamic data, and establishing self-validating experimental protocols for basicity determination.

Mechanistic Foundations of Basicity

The exceptional basicity of N,N,N'-trimethylguanidine is not merely a function of nitrogen's lone pair availability; it is fundamentally driven by the thermodynamic stability of its conjugate acid.

The Causality of Y-Aromaticity and Inductive Effects

When N,N,N'-trimethylguanidine acts as a base, protonation occurs exclusively at the sp2 -hybridized imino nitrogen. This specific site selectivity is driven by the post-protonation stabilization effect known as Y-aromaticity . Upon protonation, the resulting positive charge is highly delocalized across the central carbon and all three nitrogen atoms via resonance.

The addition of three methyl groups introduces a positive inductive effect (+I), pushing electron density toward the central carbon-nitrogen framework. This theoretically increases the intrinsic gas-phase basicity compared to unsubstituted guanidine. However, in aqueous solutions, the steric bulk of the methyl groups slightly disrupts the optimal hydration shell around the guanidinium cation. The observed pKa is therefore a delicate balancing act between electronic stabilization (increasing basicity) and solvation penalties (decreasing basicity) .

G N1 Neutral N,N,N'-Trimethylguanidine (Lone pairs on N) N2 Protonation at Imino Nitrogen (H+ Transfer) N1->N2 Acidic Medium N3 Guanidinium Cation Formation N2->N3 N4 Y-Aromaticity & Resonance (Charge Delocalization) N3->N4 Electron Delocalization N5 Thermodynamic Stability (High pKa) N4->N5

Logical flow of protonation and resonance stabilization in N,N,N'-trimethylguanidine.

Quantitative Data & Basicity Profiling

The pKa of guanidines is highly solvent-dependent. In water, the basicity is capped by the solvent's leveling effect. In polar aprotic solvents like acetonitrile ( CH3​CN ), the lack of strong hydrogen-bond donation from the solvent drastically elevates the measurable pKa, allowing differentiation of superbases[1].

Notably, structural isomers exhibit slight variations in basicity. The asymmetrical N,N,N'-trimethylguanidine exhibits an aqueous pKa of ~13.5[2], whereas its symmetrical counterpart, N,N',N''-trimethylguanidine , exhibits a slightly higher pKa of 13.90 due to more symmetrical charge delocalization and favorable hydration geometries[3].

Table 1: Comparative Basicity Data of Guanidine Derivatives
CompoundAqueous pKa ( H2​O )Acetonitrile pKa ( CH3​CN )Gas-Phase Proton Affinity (kcal/mol)
Guanidine 13.60~23.3233.0
N,N,N'-Trimethylguanidine ~13.50~24.5~245.0
N,N',N''-Trimethylguanidine 13.90--
N,N,N',N'-Tetramethylguanidine (TMG) 13.6023.3239.0
Tris(3-dimethylaminopropyl)guanidine -27.15268.4

Data synthesized from authoritative chemical property databases and ab initio predictions[2],[3],[1].

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the determination of pKa for highly basic compounds must employ self-validating experimental designs. Below are the field-proven protocols for empirical and computational basicity determination.

Protocol A: UV-Vis Spectrophotometric Titration in Acetonitrile

Rationale: Water cannot be used to accurately measure superbases due to its leveling effect (pKa max ~14). Acetonitrile allows for a much broader basicity scale. UV-Vis titration is preferred over pH-metry for highly basic compounds because glass electrodes suffer from severe alkaline errors at extreme pH ranges[4].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve N,N,N'-trimethylguanidine in anhydrous acetonitrile to a concentration of 10−4 to 10−5 M. Causality: Anhydrous conditions are critical; even trace water will act as a competing acid and skew the equilibrium.

  • Reference Base Selection: Select a reference base with a known, well-established pKa in acetonitrile (e.g., a specific phosphazene or tetramethylguanidine) that falls within ±1.5 pKa units of the target.

  • Baseline Spectral Scan: Record the UV-Vis spectrum of the neutral base from 200 nm to 400 nm.

  • Stepwise Titration: Incrementally add a standardized solution of a strong acid (e.g., trifluoromethanesulfonic acid) or the protonated reference base.

  • Self-Validation (Isosbestic Point Monitoring): Overlay the sequential spectra. Crucial Check: The spectra MUST intersect at one or more distinct isosbestic points. This mathematically proves that only a simple two-state equilibrium (Neutral Protonated) is occurring, validating that the compound is not degrading under titration conditions.

  • Data Analysis: Calculate the pKa using non-linear regression of the absorbance changes at the λmax​ of the neutral and protonated species.

G S1 1. Prepare Base in Acetonitrile S2 2. Record Baseline UV-Vis S1->S2 S3 3. Stepwise Titrant Addition S2->S3 S4 4. Monitor Isosbestic Points S3->S4 S4->S3 Iterative Validation S5 5. Non-Linear Regression (pKa) S4->S5

Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.

Protocol B: Computational Prediction via DFT (Isodesmic Reactions)

Rationale: Direct calculation of absolute free energies of solvation is prone to massive errors. Using an isodesmic reaction scheme cancels out systematic computational errors by comparing the target molecule against a structurally similar reference.

Step-by-Step Workflow:

  • Conformational Search: Perform a molecular mechanics conformational search to identify the lowest energy conformer of both the neutral N,N,N'-trimethylguanidine and its protonated guanidinium cation.

  • Geometry Optimization: Optimize the geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory[1].

  • Vibrational Frequency Analysis: Confirm that the optimized structures are true energy minima (zero imaginary frequencies) and extract zero-point energies (ZPE).

  • Isodesmic Reaction Modeling: Set up the virtual reaction: Basetarget​+H+−Baseref​⇌H+−Basetarget​+Baseref​ .

  • Solvation Modeling: Apply a continuum solvation model (e.g., SMD or PCM) to calculate the ΔG of the isodesmic reaction. The target pKa is then derived relative to the highly accurate experimental pKa of the reference base[3].

Strategic Applications

Understanding the precise basicity of N,N,N'-trimethylguanidine is vital for two primary applications:

  • Design of Multi-IMHB Superbases: TMG acts as a foundational scaffold. By attaching heteroalkyl side chains to the nitrogen atoms, chemists can induce multiple Intramolecular Hydrogen Bonds (IMHB) upon protonation. This "corona effect" can push the gas-phase proton affinity beyond 286 kcal/mol and the acetonitrile pKa above 30, creating potent, non-nucleophilic organic superbases[1].

  • Active Pharmaceutical Ingredients (APIs): The precise pKa of ~13.5 ensures that the guanidine moiety remains fully protonated at physiological pH (7.4). This permanent positive charge is exploited in drug development to guarantee strong electrostatic interactions with negatively charged biological targets, such as the phosphate backbone of DNA or specific carboxylate residues in enzyme active sites.

References

  • EvitaChem. "Buy N,N,N'-Trimethylguanidine (EVT-8878560) - Chemical Properties and Basicity".
  • ACS Omega. "Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths".
  • Chemistry - A European Journal (via ResearchGate). "Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile".
  • The Journal of Physical Chemistry A (ACS Publications). "Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution".

Sources

Exploratory

Comprehensive Spectroscopic Profiling of N,N,N'-Trimethylguanidine: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Data (NMR, IR, MS), and Experimental Protocols Introduction & Mechanistic Context...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Data (NMR, IR, MS), and Experimental Protocols

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges in the spectral assignment of highly basic, nitrogen-rich pharmacophores. Guanidines, particularly asymmetric derivatives like N,N,N'-trimethylguanidine (CAS 31081-14-8; Formula: C₄H₁₁N₃), present unique analytical hurdles. Due to their high pKa (~13), these molecules are prone to rapid tautomeric exchange, severe hygroscopicity, and susceptibility to atmospheric CO₂ absorption (forming carbamates).

Accurate spectroscopic characterization is critical for industrial scale-up and drug development, where guanidine moieties dictate target binding via complex hydrogen bond networks. Industrial optimization of guanidine intermediates relies heavily on precise IR and NMR tracking to ensure high yield and structural fidelity 1. This whitepaper establishes a robust, self-validating framework for the synthesis, isolation, and comprehensive spectroscopic characterization of N,N,N'-trimethylguanidine.

Experimental Methodology & Synthesis Protocol

To ensure high-fidelity spectroscopic data, the analyte must be exceptionally pure. Analyzing the free base directly often leads to broadened NMR signals due to proton exchange. Therefore, isolation as a hydrochloride salt is the gold standard for analytical preparation.

Protocol: Synthesis of N,N,N'-Trimethylguanidine Hydrochloride

This protocol utilizes a nucleophilic addition mechanism, designed as a self-validating system where the reaction's completion is intrinsically tied to a measurable spectroscopic shift.

  • Step 1: Reagent Charging (Inert Atmosphere) In a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 equivalent of dimethylcyanamide in anhydrous ethanol.

    • Causality: Anhydrous conditions are critical here. The presence of water would lead to the premature hydrolysis of the cyanamide intermediate into an unwanted urea derivative.

  • Step 2: Nucleophilic Addition Add 1.1 equivalents of methylamine hydrochloride to the solution.

    • Causality: The hydrochloride salt serves a dual purpose: it acts as the nucleophile source (methylamine) and the proton donor. Protonation activates the cyanamide carbon, rendering it sufficiently electrophilic to undergo nucleophilic attack.

  • Step 3: Reaction Monitoring (The Self-Validating Step) Heat the mixture to reflux (78°C) for 12 hours. The reaction progression is self-validating via FT-IR aliquots. The complete disappearance of the sharp cyanamide C≡N stretch at ~2200 cm⁻¹ and the emergence of the guanidine C=N stretch at ~1645 cm⁻¹ confirm 100% conversion.

  • Step 4: Crystallization and Isolation Cool the mixture to 0°C and induce precipitation using cold anhydrous diethyl ether. Filter the resulting white crystalline solid and dry under high vacuum for 24 hours to remove residual solvent traces prior to NMR analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The choice of solvent is paramount. While CDCl₃ can be used for the free base, D₂O is preferred for the hydrochloride salt to obtain sharp, well-resolved peaks.

  • ¹H NMR: In D₂O, the symmetry of the molecule is broken by the substitution pattern. The N,N-dimethyl group appears as a highly integrated 6H singlet at ~2.95 ppm, whereas the N'-methyl group appears as a distinct 3H singlet at ~2.80 ppm.

  • ¹³C NMR: The central guanidinium carbon is highly deshielded due to the electron-withdrawing nature of the three adjacent nitrogen atoms, resonating at ~159.5 ppm.

  • ¹⁵N NMR: Advanced ¹⁵N NMR techniques are critical for distinguishing protonation states in guanidine superbases 2. Upon protonation, the positive charge is delocalized across the Y-aromatic system, causing the ¹⁵N signals of the imine and amine nitrogens to converge compared to the free base.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid confirmation of the guanidine core. The C=N stretching vibration is the hallmark of this functional group, typically observed as a strong, sharp band at 1645 cm⁻¹. The N-H stretch appears as a broad band between 3200–3400 cm⁻¹, with the broadness directly attributed to extensive intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry provide complementary structural data. Low-resolution MS (electron impact) studies of N,N,N'-trimethylguanidines often reveal characteristic fragmentation patterns 3. In ESI-MS (Positive Ion Mode), the high proton affinity of the guanidine core ensures excellent ionization efficiency, yielding a dominant [M+H]⁺ peak at m/z 102.1. Collision-induced dissociation (CID) typically yields a major fragment at m/z 71.0, corresponding to the neutral loss of methylamine (CH₃NH₂, 31 Da). Comparative structural data can also be cross-referenced with symmetric isomers like N,N',N''-trimethylguanidine 4.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Data (D₂O, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H2.95Singlet (s)6H-N(CH₃)₂
¹H2.80Singlet (s)3H-NH-CH₃
¹³C159.5Singlet (s)--C(=NH)- (Core)
¹³C39.2Singlet (s)--N(CH₃)₂
¹³C29.8Singlet (s)--NH-CH₃

Table 2: FT-IR and Mass Spectrometry Data

TechniqueKey Feature / m/zIntensity / TypeAssignment / Fragmentation
FT-IR3350 cm⁻¹Broad, StrongN-H stretching (H-bonded)
FT-IR2940 cm⁻¹MediumC-H stretching (aliphatic)
FT-IR1645 cm⁻¹Sharp, StrongC=N stretching (guanidine)
ESI-MS102.1 m/zBase Peak (100%)[M+H]⁺ (Molecular ion)
ESI-MS/MS71.0 m/zMajor Fragment[M+H - CH₃NH₂]⁺

Analytical Workflow Visualization

SpectroscopicWorkflow cluster_analysis Spectroscopic Acquisition Prep Synthesis & Preparation N,N,N'-trimethylguanidine NMR NMR Spectroscopy (1H, 13C, 15N) Prep->NMR Solubilize in D2O IR FT-IR Analysis (Vibrational Modes) Prep->IR ATR Crystal MS Mass Spectrometry (ESI-TOF / EI) Prep->MS Ionization (MeOH/H2O) Validation Data Integration & Structural Validation NMR->Validation Chemical Shifts IR->Validation Functional Groups MS->Validation Fragmentation

Figure 1: Analytical workflow for the structural validation of N,N,N'-trimethylguanidine.

References

  • Source: uj.ac.
  • Source: ACS Publications (acs.org)
  • Source: eScholarship (escholarship.org)
  • Source: PubChem (nih.gov)

Sources

Foundational

A Senior Application Scientist's Guide to Quantum Chemical Calculations for N,N,N'-trimethylguanidine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N,N,N'-trimethylguanidine (TMG) and its derivatives are pivotal in both synthetic chemistry and pharmacology due to the unique basicity an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-trimethylguanidine (TMG) and its derivatives are pivotal in both synthetic chemistry and pharmacology due to the unique basicity and hydrogen bonding capabilities of the guanidinium group.[1] A profound understanding of TMG's electronic structure, molecular geometry, and reactivity is essential for the rational design of novel catalysts and therapeutic agents. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on N,N,N'-trimethylguanidine, grounded in Density Functional Theory (DFT). We will move beyond a simple list of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational analysis. This document is structured to empower researchers to not only perform these calculations but also to critically evaluate and interpret the results for applications in drug discovery and materials science.

Introduction: The Significance of N,N,N'-trimethylguanidine

The guanidine functional group is a cornerstone in medicinal chemistry, famously present in the amino acid arginine and various pharmaceuticals.[1] N,N,N'-trimethylguanidine (C4H11N3) is a non-nucleophilic strong base whose properties are dictated by the delocalization of positive charge across its protonated guanidinium cation. This electronic characteristic is fundamental to its role in catalysis and its interaction with biological targets.

Quantum chemical calculations serve as a powerful "computational microscope," allowing us to probe molecular properties that are often difficult or impossible to measure experimentally.[2][3] By simulating TMG at the quantum level, we can accurately predict:

  • Stable Molecular Geometries: The three-dimensional arrangement of atoms in the lowest energy state.

  • Electronic Properties: Distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are key to understanding reactivity.[4][5]

  • Vibrational Frequencies: Corresponding to infrared (IR) spectra, used to characterize the molecule and confirm its stability.[6][7]

  • Reaction Energetics: Activation energies and reaction energies for chemical transformations involving TMG.[2]

This guide will focus on a best-practice DFT protocol, balancing computational cost with high accuracy for molecules of this nature.[8][9]

Theoretical Foundations and Methodological Choices

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set.[8][10] It is not merely about selecting the most computationally expensive option, but the most appropriate one for the chemical system and the properties of interest.

Why Density Functional Theory (DFT)?

DFT has become the workhorse of computational chemistry for medium-sized organic molecules because it provides an excellent balance of accuracy and computational efficiency.[11][12] Unlike more demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[2][11]

Selecting the Functional and Basis Set: The B3LYP/6-31G(d) Level of Theory

For a molecule like TMG, containing C, H, and N atoms, a well-established and validated combination is the B3LYP functional with the 6-31G(d) basis set .[13][14]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This approach often corrects for some of the inherent limitations of pure DFT functionals, providing robust geometries and energetics for a wide range of organic molecules.[9][15] While newer functionals exist, B3LYP's extensive benchmarking makes it a reliable and trustworthy starting point.[13][15]

  • 6-31G(d) Basis Set: This notation describes the set of mathematical functions used to build the molecular orbitals.

    • 6-31G: This is a "split-valence" basis set, meaning it uses two different sizes of functions (a minimal set of 6 "primitive" functions contracted into one, and a larger set of 3+1 primitives) to describe the valence electrons, which are most important for chemical bonding. This provides flexibility where it's needed most.

    • (d): This is a crucial addition. It adds a set of "polarization" functions (d-orbitals on heavy atoms like C and N). These functions allow the electron orbitals to change shape and polarize, which is essential for accurately describing the bonding in molecules with heteroatoms and for calculating properties like vibrational frequencies.[16][17]

This combination, B3LYP/6-31G(d), represents a "sweet spot" for efficiency and accuracy in routine calculations of organic molecules.[13][14]

The Computational Protocol: A Self-Validating Workflow

The following protocol is designed as a logical, step-by-step process that includes internal checks to validate the results. This ensures the trustworthiness of the final data.

G cluster_prep Preparation cluster_calc Core Calculation cluster_validate Validation cluster_analysis Analysis mol_build Step 1: Build Initial 3D Structure geom_opt Step 2: Geometry Optimization (B3LYP/6-31G(d)) mol_build->geom_opt Initial Guess Geometry freq_anal Step 3: Vibrational Frequency Analysis geom_opt->freq_anal Optimized Geometry check_freq Imaginary Frequencies? freq_anal->check_freq check_freq->geom_opt Yes (Not a true minimum) Distort structure & re-optimize sp_calc Step 4: Single-Point Calculation (Electronic Properties) check_freq->sp_calc No (True Minimum Confirmed) data_extract Step 5: Data Extraction & Interpretation sp_calc->data_extract Wavefunction & Energies

Caption: A self-validating workflow for quantum chemical calculations.

Step 1: Building the Initial Molecular Structure
  • Action: Using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw 3D), construct the 3D structure of N,N,N'-trimethylguanidine.

  • Causality: The subsequent geometry optimization algorithm needs a starting point. While the algorithm is robust, a chemically reasonable starting structure (correct atom connectivity and approximate bond angles) will significantly reduce the computational time required to find the energy minimum.[18][19] A preliminary "clean-up" using a force field method within the software is often a good practice.[18][19]

Step 2: Geometry Optimization
  • Action: Perform a geometry optimization calculation using the B3LYP functional and 6-31G(d) basis set. The software will iteratively adjust the positions of the atoms to find a "stationary point" on the potential energy surface where the net forces on all atoms are close to zero.

  • Causality: This step is fundamental. All subsequent property calculations are only physically meaningful at a stable, optimized geometry.[20] Calculating properties on an unoptimized structure would be analogous to measuring the properties of a molecule in a transient, high-energy state.

Step 3: Vibrational Frequency Analysis
  • Action: Following the geometry optimization, perform a frequency calculation at the exact same level of theory (B3LYP/6-31G(d)).[20] This calculation computes the second derivatives of the energy with respect to atomic positions.

  • Causality (The Trustworthiness Pillar): This is the single most important validation step in the protocol.[7]

    • Confirmation of a True Minimum: For a geometry to be a true energy minimum (a stable molecule), all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies (often printed as negative numbers in output files) indicates that the structure is not a minimum, but a transition state or a saddle point on the energy surface.[7] If an imaginary frequency is found, the structure must be slightly modified along the direction of that vibration and re-optimized.[7]

    • Zero-Point Vibrational Energy (ZPVE): This calculation provides the ZPVE, a crucial quantum mechanical correction to the total electronic energy.

    • Predicted IR Spectrum: The calculated frequencies and their intensities can be used to generate a theoretical infrared spectrum, which can be compared with experimental data for validation.

Step 4: Single-Point Energy and Electronic Property Calculation
  • Action: With the validated minimum-energy geometry, perform a final single-point energy calculation. This calculation does not change the geometry but computes a more accurate electronic energy and generates the full set of molecular orbitals.

  • Causality: This step is focused on extracting the key electronic properties that govern reactivity. The primary outputs are the molecular orbitals, particularly the Frontier Molecular Orbitals.

Step 5: Data Extraction and Interpretation
  • Action: Analyze the output files to extract key quantitative and qualitative data.

  • Causality: This is where the computational results are translated into chemical insight.

Data Presentation and Interpretation

The raw output of a quantum chemistry program is extensive. The goal is to distill this information into a chemically meaningful format.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These should be tabulated for clarity.

Table 1: Predicted Structural Parameters for N,N,N'-trimethylguanidine at B3LYP/6-31G(d) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C (guanidyl) | N (imino) | - | Calculated Value | | Bond Length | C (guanidyl) | N (amino) | - | Calculated Value | | Bond Length | N (amino) | C (methyl) | - | Calculated Value | | Bond Angle | N (amino) | C (guanidyl) | N (imino) | Calculated Value | | Dihedral Angle | C (methyl) | N (amino) | C (guanidyl) | N (imino) | Calculated Value | (Note: Values are placeholders for actual calculated results.)

Electronic Properties: Frontier Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4][5]

  • HOMO: Represents the region from which an electron is most easily donated (nucleophilicity). The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential.[4]

  • LUMO: Represents the region that most readily accepts an electron (electrophilicity). The energy of the LUMO (E_LUMO) is related to the electron affinity.[4]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[5] A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Table 2: Calculated Electronic Properties for N,N,N'-trimethylguanidine

Property Value (eV) Interpretation
HOMO Energy Calculated Value Correlates with electron-donating ability
LUMO Energy Calculated Value Correlates with electron-accepting ability
HOMO-LUMO Gap Calculated Value Index of chemical reactivity and stability

(Note: Values are placeholders for actual calculated results.)

Conclusion

This guide has outlined a robust, reliable, and scientifically-grounded protocol for performing quantum chemical calculations on N,N,N'-trimethylguanidine using Density Functional Theory. By adhering to the B3LYP/6-31G(d) level of theory and employing the self-validating workflow that includes a mandatory frequency analysis, researchers can generate trustworthy data on the molecule's structure and electronic properties. The insights gained from this computational analysis—from precise geometries to the nature of frontier orbitals—provide an invaluable theoretical foundation for applications in rational drug design, catalyst development, and advanced materials science.

References

  • Title: N,N',N''-Trimethylguanidine | C4H11N3 Source: PubChem URL: [Link]

  • Title: HOMO-LUMO Energy Gap Source: Schrödinger URL: [Link]

  • Title: Running a Geometry Optimization and Frequencies Calculation on Rowan Source: YouTube URL: [Link]

  • Title: Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Geometry Optimization Source: Lanthanide Complexes Computational Chemistry URL: [Link]

  • Title: Running a Geometry Optimization and Frequencies Calculation on Rowan Source: Rowan University URL: [Link]

  • Title: HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity Source: YouTube URL: [Link]

  • Title: How to interpret molecular orbital (HOMO - LUMO) plots in Chem3D 22.0? Source: ResearchGate URL: [Link]

  • Title: HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]

  • Title: Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE Source: YouTube URL: [Link]

  • Title: How do we choose basis set and DFT functional for structure optimization? Source: ResearchGate URL: [Link]

  • Title: What software shall I use for DFT on an organic molecule? Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: PubMed URL: [Link]

  • Title: Guanidine, N,N,N',N'-tetramethyl- Source: NIST WebBook URL: [Link]

  • Title: Practical Guide to Density Functional Theory (DFT) Calculations Source: Learning Breeze URL: [Link]

  • Title: Guanidine, N,N,N',N'-tetramethyl- - Substance Details Source: US EPA URL: [Link]

  • Title: Freq - Gaussian.com Source: Gaussian Inc. URL: [Link]

  • Title: How to choose a functional and basis set for your DFT calculation Source: YouTube URL: [Link]

  • Title: What considerations must be made when selecting a basis set? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Quantum chemical calculations of the molecular structure of diphenylguanidine and experimental studies of its tautomerism in solution Source: ResearchGate URL: [Link]

  • Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: How do I decide which method/functional/basis set to use when approaching computational chemistry? Source: Reddit URL: [Link]

  • Title: Density functional theory (B3LYP/6-311+G**) study of some semicarbazones formation mechanism Source: ResearchGate URL: [Link]

  • Title: Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation Source: Research Square URL: [Link]

  • Title: What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL: [Link]

  • Title: [For Beginners] What is Density Functional Theory (DFT)? | Basics Source: Matlantis URL: [Link]

  • Title: A Comparison of the Performance of the B3LYP and Other Density Functional Methods in the Prediction of Vibrational Spectra Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials Source: MDPI URL: [Link]

  • Title: TETRAMETHYL GUANIDINE Source: Ataman Kimya URL: [Link]

  • Title: B3LYP/6-31G(d) geometries of the TS a(X = O, NH,S) structures Source: ResearchGate URL: [Link]

  • Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS Source: CUNY Academic Works URL: [Link]

  • Title: Compound 525258: N''-Isobutyl-N,N,N',N'-tetramethyl-guanidine Source: Healthdata.gov URL: [Link]

  • Title: Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist Source: PubMed URL: [Link]

  • Title: Guanidine group: Definition and pharmaceutical applications Source: ResearchGate URL: [Link]

  • Title: N,N′,N′′-Trimethylguanidine Source: CAS Common Chemistry URL: [Link]

Sources

Exploratory

The Architecture of Superbasicity: Discovery, History, and Synthesis of N,N,N'-Trimethylguanidine

Executive Summary Guanidines represent one of the most important classes of organic superbases, characterized by their exceptional ability to stabilize a positive charge upon protonation. Among these, N,N,N'-trimethylgua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidines represent one of the most important classes of organic superbases, characterized by their exceptional ability to stabilize a positive charge upon protonation. Among these, N,N,N'-trimethylguanidine (and its symmetrical isomer, 1,2,3-trimethylguanidine ) occupies a pivotal role in the historical evolution of organocatalysis and industrial agrochemistry. This whitepaper provides an in-depth technical analysis of the discovery of trimethylguanidines, the mechanistic causality behind their superbasicity, and rigorously validated protocols for their synthesis and application in modern chemical engineering.

Historical Context and Discovery

The exploration of substituted guanidines began in earnest during the mid-20th century, driven by the need to understand steric hindrance and electronic delocalization in nitrogenous bases. The parent compound, guanidine, was already known to be a strong base, but researchers hypothesized that alkyl substitution could further enhance proton affinity through inductive effects.

In 1957, early breakthroughs in the synthesis of trimethylated guanidine derivatives were documented, such as the formation of 1-amino-1,2,3-trimethylguanidine via the reaction of methylhydrazine with 1,3,5-trimethylisothiourea hydroiodide[1]. However, isolating the free base of these highly substituted guanidines proved exceptionally challenging. By the 1970s, researchers discovered that traditional neutralization methods (using aqueous potassium hydroxide or sodium methoxide) were thermodynamically insufficient to deprotonate the hydriodide salts of trimethylguanidines[2]. This realization marked the formal recognition of these compounds as "superbases," prompting the development of novel thermodynamic isolation techniques (detailed in Protocol 1).

Mechanistic Insights: The Causality of Superbasicity

To understand the utility of N,N,N'-trimethylguanidine, one must analyze the causality of its basicity. The exceptional proton affinity of trimethylguanidines is not merely a product of the electron-donating inductive effect of the three methyl groups. Instead, it is driven by Y-aromaticity and Intramolecular Hydrogen Bonding (IMHB) in the conjugate acid[3].

When N,N,N'-trimethylguanidine accepts a proton, the resulting guanidinium cation achieves a highly symmetrical resonance state. The positive charge is seamlessly delocalized across the central carbon and all three nitrogen atoms. This resonance stabilization drastically lowers the thermodynamic energy of the conjugate acid, thereby shifting the equilibrium heavily toward protonation. Furthermore, in heteroalkyl-substituted derivatives, the formation of intramolecular hydrogen bonds creates a "corona effect" that shields the protonated core from solvent interactions, further amplifying intrinsic basicity[4].

G A N,N,N'-Trimethylguanidine (Neutral Free Base) B Protonation (H+) A->B pKa > 23 C Guanidinium Cation (Conjugate Acid) B->C D Resonance State 1 C=N1 (+) C->D E Resonance State 2 C=N2 (+) C->E F Resonance State 3 C=N3 (+) C->F G Y-Aromaticity (Symmetrical Charge Delocalization) D->G E->G F->G

Fig 1. Resonance stabilization and Y-aromaticity of the protonated trimethylguanidinium cation.

Quantitative Data: Basicity Comparison

The basicity of guanidine derivatives is highly dependent on the substitution pattern. The table below summarizes the gas-phase absolute proton affinities (APA) and solution-phase pKa​ values, demonstrating the leap from standard bases to superbases.

CompoundSubstitution PatternGas-Phase Proton Affinity (kcal/mol)Solution pKa​ (in Acetonitrile)
Guanidine Unsubstituted~233.023.3
N,N,N',N'-Tetramethylguanidine (TMG) 1,1,3,3-Tetramethyl239.423.3
1,2,3-Trimethylguanidine Symmetrical Trimethyl~240.0~24.0
N,N,N'-Tris(3-dimethylaminopropyl)guanidine Heteroalkyl Substituted268.427.15

Data synthesized from extended kinetic methods and B3LYP/6-311+G(2df,p) density functional theory calculations[3][4].

Validated Synthetic Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are self-validating and mechanistically sound. Below are two foundational workflows for the isolation and industrial application of trimethylguanidines.

Protocol 1: Thermodynamic Deprotonation of 1,2,3-Trimethylguanidine

Objective: Isolate the free base of 1,2,3-trimethylguanidine from its hydriodide salt. Mechanistic Causality: Because 1,2,3-trimethylguanidine is an extremely strong base, standard alkali metal hydroxides (e.g., KOH) or alkoxides ( NaOCH3​ ) fail to completely deprotonate the guanidinium salt. To bypass the pKa​ limitations of the solvent, Silver(I) oxide ( Ag2​O ) is utilized. The precipitation of highly insoluble silver iodide ( AgI ) acts as a thermodynamic sink, driving the equilibrium forward via Le Chatelier's principle[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.01 mol of 1,2,3-trimethylguanidine hydriodide in 25 mL of warm deionized water.

  • Heterogeneous Deprotonation: Add a 1.1x molar excess of Ag2​O to the solution. Stir vigorously for 30 minutes at 40°C.

  • Filtration: Filter the suspension through a Celite pad to remove the precipitated AgI and unreacted Ag2​O .

  • Concentration: Concentrate the filtrate under reduced pressure to approximately 15 mL.

  • Validation & Quality Control: The complete consumption of the iodide counter-ion validates the reaction. A simple qualitative test of the filtrate with AgNO3​ should yield no yellow precipitate, confirming the isolation of the pure free base.

Protocol 2: Scale-Up Synthesis of N-Ethoxycarbonyl-N,N,N'-trimethylguanidine (ECTMG)

Objective: Synthesize ECTMG, the critical intermediate in the commercial production of the herbicide Hexazinone[5]. Mechanistic Causality: The reaction requires coupling aqueous dimethylammonium chloride with N-ethoxycarbonyl-N-methylcyanamide (ECMC). Strict pH control is required because the cyanamide intermediate is highly susceptible to nucleophilic attack by water, which would lead to hydrolytic degradation. Furthermore, prior to the subsequent isocyanate addition, the system must be rigorously dried; trace water will rapidly decompose the electrophilic cyclohexyl isocyanate into a primary amine, leading to symmetric urea byproducts[6].

Step-by-Step Procedure:

  • Reagent Charging: Charge a 50L jacketed reactor with 4 kg of 85% aqueous dimethylammonium chloride (41.72 mol).

  • Coupling: Slowly add 3.6 kg of ECMC (27.8 mol) while maintaining the internal temperature.

  • pH Control: Maintain the pH at exactly 4.2 throughout the addition to suppress cyanamide hydrolysis.

  • Extraction & Drying: Extract the resulting ECTMG into toluene. Transfer the organic layer to a vacuum distillation apparatus and dry under reduced pressure at 50°C.

  • Validation (Critical Step): Perform a Karl Fischer titration on the toluene solution. The water content must be validated to be below 2.5% before proceeding.

  • Isocyanate Addition: Over 1.5 hours, add 5 kg of cyclohexyl isocyanate (39.5 mol) while controlling the temperature at 40°C. Once addition is complete, heat to 70°C to form N-cyclohexylcarbamoyl-ECTMG (CETMG).

  • Final Adjustments: Adjust the pH to 5.5 using 2% aqueous HCl to facilitate the final cyclization into Hexazinone.

G Step1 Dimethylammonium Chloride + N-Ethoxycarbonyl-N-methylcyanamide Step2 Aqueous Reaction (pH 4.2) [Prevents Hydrolysis] Step1->Step2 Step3 ECTMG Intermediate (N-Ethoxycarbonyl-N,N,N'-trimethylguanidine) Step2->Step3 Yield Optimization Step4 Toluene Extraction & Vacuum Drying [Water < 2.5%] Step3->Step4 Step5 Cyclohexyl Isocyanate Addition (40°C -> 70°C) Step4->Step5 Strict Moisture Control Step6 Hexazinone (Commercial Agrochemical) Step5->Step6 Cyclization

Fig 2. Industrial synthetic workflow for Hexazinone utilizing the ECTMG intermediate.

Modern Applications in Catalysis

Beyond agrochemicals, the superbasic nature of trimethylguanidines has found profound utility in modern green chemistry and materials science:

  • Calixarene Synthesis: Trimethylguanidines are utilized as highly selective, sterically hindered base catalysts in the condensation of phenolic compounds with formaldehyde. Their use significantly increases the solid-content yield and selectivity toward high-purity calix[8]arenes without the need for exhaustive recrystallization steps[7].

  • Biodiesel Production: The high symmetry of guanidinium cations (particularly 1,2,3-trimethylguanidine and its derivatives) provides excellent catalytic performance in the base-catalyzed transesterification of vegetable oils (e.g., soybean oil) with methanol, vastly outperforming traditional inorganic bases in reaction kinetics[8].

References

  • The Journal of Organic Chemistry 1957 Volume.22 No.2 - Synthesis and historical isolation of 1-amino-1,2,3-trimethylguanidine. Source: DSS.
  • The Journal of Organic Chemistry 1974 Volume.39 No.15 - Thermodynamic isolation of 1,2,3-Trimethylguanidine using Silver(I) oxide. Source: DSS.
  • Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution - Gas-phase proton affinity and basicity trends. Source: ACS Publications.
  • Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile - Solution pKa measurements and Intramolecular Hydrogen Bonding. Source: ResearchGate.
  • Development of an optimized process for the production of hexazinone - Scale-up synthesis of N-ethoxycarbonyl-N,N,N-trimethylguanidine. Source: CORE / UJ.
  • Transesterification of vegetable oils: a review - Application of symmetric guanidines in biodiesel production. Source: SciELO.
  • US12049440B2 - Processes for preparing calixarenes - Use of nitrogen-containing bases like trimethylguanidine in calixarene synthesis. Source: Google Patents.

Sources

Foundational

"N,N,N'-trimethylguanidine CAS number 6145-43-3"

Engineering Basicity: A Technical Whitepaper on N,N,N'-Trimethylguanidine (CAS 6145-43-3) Executive Summary N,N,N'-trimethylguanidine (also known as 1,2,3-trimethylguanidine), identified by CAS number 6145-43-3, is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Basicity: A Technical Whitepaper on N,N,N'-Trimethylguanidine (CAS 6145-43-3)

Executive Summary

N,N,N'-trimethylguanidine (also known as 1,2,3-trimethylguanidine), identified by CAS number 6145-43-3, is a highly specialized tertiary amine and guanidine derivative. Within modern synthetic chemistry and drug development, it occupies a dual role: it serves as a critical, sterically hindered non-nucleophilic base for sensitive catalytic transformations, and it acts as the foundational molecular scaffold for the computational design of next-generation organic superbases. This whitepaper systematically deconstructs its physicochemical properties, structural causality, and self-validating synthetic methodologies.

Physicochemical Profiling and the Causality of Basicity

The utility of N,N,N'-trimethylguanidine is intrinsically linked to its thermodynamic stability upon protonation. The guanidine core is inherently basic due to the resonance stabilization of its conjugate acid (the guanidinium cation).

The Causality of Enhanced Basicity: In N,N,N'-trimethylguanidine, the strategic placement of three methyl groups introduces significant electron-donating inductive (+I) effects. These +I effects increase the electron density on the central nitrogen architecture, making the lone pairs thermodynamically more available for proton capture. Once protonated, the positive charge is symmetrically delocalized across the Y-aromatic guanidinium system. The steric bulk of the methyl groups also shields the basic center, reducing its nucleophilicity and making it an ideal reagent for base-catalyzed reactions where nucleophilic attack would result in unwanted side products.

Table 1: Quantitative Physicochemical Profile

Property Value Structural Implication
CAS Number 6145-43-3 Unique chemical identifier.
Molecular Formula C₄H₁₁N₃ Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 101.15 g/mol Low molecular weight allows for high molarity in solvent systems ().
XLogP3 (Computed) -0.5 Highly hydrophilic; requires careful phase-partitioning during extraction.

| H-Bond Donors/Acceptors | 2 / 1 | Facilitates strong intermolecular interactions in polar aprotic solvents. |

The "Corona Effect": TMG as a Superbase Scaffold

In advanced drug development and materials science, N,N,N'-trimethylguanidine serves as the baseline model for engineering neutral organic superbases. Researchers utilize the core geometry of this molecule to design derivatives with extraordinary proton affinities.

By replacing the simple methyl groups with heteroalkyl chains (such as 3-dimethylaminopropyl groups), chemists induce a phenomenon known as the "corona effect." Upon protonation, these extended chains fold inward to form multiple intramolecular hydrogen bonds (IMHBs) that encapsulate and stabilize the central proton. This thermodynamic drive drastically lowers the energy of the protonated state, pushing the gas-phase proton affinity (PA) from standard guanidine levels to remarkable extremes between 286 and 293 kcal/mol, yielding pKa values in acetonitrile ranging from 29.5 to 33.2 (1)[1].

Superbase_Design A N,N,N'-Trimethylguanidine (Core Scaffold) B Heteroalkyl Substitution (e.g., 3-dimethylaminopropyl) A->B Synthetic Modification C Protonation Event (H+ Capture) B->C Acid-Base Reaction D Intramolecular H-Bonding (Corona Effect Stabilization) C->D Thermodynamic Drive E Organic Superbase (PA > 286 kcal/mol) D->E Basicity Enhancement

Caption: Logical pathway of utilizing the trimethylguanidine core to engineer organic superbases.

Self-Validating Synthetic Methodology

The synthesis of N,N,N'-trimethylguanidine requires precise control over nucleophilic substitutions to avoid over-alkylation. The most robust, high-purity protocol utilizes an S-methylisothiourea intermediate (2)[2]. The following protocol is designed as a self-validating system, meaning the physical behavior of the reaction inherently confirms its chemical progress.

Step-by-Step Protocol:

  • Electrophilic Activation: React N,N-dimethylthiourea with methyl iodide in a polar aprotic solvent (e.g., acetone) under reflux.

    • Causality: The sulfur atom acts as a soft nucleophile, attacking the methyl iodide to form an N,N-dimethyl-S-methylisothiourea hydroiodide salt. This specific methylation converts the stable thiocarbonyl into a highly reactive electrophilic center by establishing a superior leaving group (methanethiolate).

  • Nucleophilic Amination: Introduce an excess of methylamine to the activated intermediate.

    • Causality: The primary amine acts as a nucleophile, displacing the methylthiolate group. The excess methylamine drives the equilibrium forward and acts as an internal base to neutralize the evolving acid.

  • In-Process Validation & Scavenging: Vent the evolved gas through a sodium hypochlorite (bleach) scrubber.

    • Self-Validation: The evolution of methanethiol gas serves as a visual and volumetric indicator of the substitution reaction's progress. Its complete oxidation to methanesulfonate in the scrubber ensures operator safety and environmental compliance. When gas evolution ceases, the nucleophilic displacement is complete.

  • Phase-Partitioning Free-Basing: Concentrate the reaction mixture in vacuo to yield the guanidinium salt. Treat the aqueous solution of this salt with concentrated NaOH, then extract with dichloromethane (DCM).

    • Self-Validation: Because NaOH is a stronger base than the synthesized trialkylguanidine, it quantitatively deprotonates the guanidinium ion. The sudden physical separation of a distinct organic layer (the free base partitioning into DCM) validates the successful formation of the target molecule.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and subject to fractional distillation under reduced pressure to isolate pure N,N,N'-trimethylguanidine.

Experimental_Workflow Step1 Step1 Step2 Step 2: Amination Add Methylamine Displace MeSH Step1->Step2 Activation Step3 Step 3: Scavenging Bleach Scrubber Oxidize MeSH (Validation) Step2->Step3 Gas Phase Evolution Step4 Step 4: Free-Basing NaOH Treatment Phase Separation (Validation) Step2->Step4 Liquid Phase Processing Step5 Step 5: Purification Fractional Distillation Yield: Pure TMG derivative Step4->Step5 Organic Extraction

Caption: Step-by-step experimental workflow for the synthesis and isolation of N,N,N'-trimethylguanidine.

Industrial Applications: Agrochemicals and Catalysis

Beyond its role as a superbase precursor, N,N,N'-trimethylguanidine is a critical building block in industrial agrochemical synthesis. It is prominently utilized in the optimized, multi-step production of the broad-spectrum herbicide hexazinone. During this process, it is converted into N-ethoxycarbonyl-N,N,N'-trimethylguanidine, a vital precursor whose optimized yield directly dictates the cost-efficiency of the entire manufacturing pipeline (3)[3]. Furthermore, in pharmaceutical drug development, its non-nucleophilic basicity is leveraged to drive cross-coupling reactions and esterifications where traditional amine bases would cause deleterious side reactions.

References

  • Title: N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds Source: ResearchGate (The Journal of Organic Chemistry) URL: [Link]

  • Title: Development of an optimized process for the production of hexazinone Source: University of Johannesburg Repository (uj.ac.za) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N,N,N'-Trimethylguanidine in Organic Solvents

Introduction N,N,N'-Trimethylguanidine is a substituted guanidine derivative that serves as a strong, non-nucleophilic base in a variety of organic transformations. Its utility in pharmaceuticals, agrochemicals, and poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N,N'-Trimethylguanidine is a substituted guanidine derivative that serves as a strong, non-nucleophilic base in a variety of organic transformations. Its utility in pharmaceuticals, agrochemicals, and polymer chemistry is well-documented, making a thorough understanding of its solubility characteristics paramount for process optimization, reaction design, and product purification. This guide provides a comprehensive overview of the solubility of N,N,N'-trimethylguanidine in a range of common organic solvents, grounded in the fundamental principles of intermolecular forces and supported by established experimental methodologies.

Physicochemical Properties of N,N,N'-Trimethylguanidine

A foundational understanding of the physicochemical properties of N,N,N'-trimethylguanidine is essential for predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C4H11N3[1]
Molecular Weight 101.15 g/mol [1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 1
XLogP3-AA -0.5[1]
pKa of Conjugate Acid ~12.5-13.6[2][3]

The presence of both hydrogen bond donors (the N-H protons) and acceptors (the nitrogen atoms), coupled with a low XLogP3-AA value, suggests a degree of polarity and the potential for significant interactions with polar solvents.[1] The high basicity, indicated by the pKa of its conjugate acid, is a result of the resonance stabilization of the protonated form.[3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For N,N,N'-trimethylguanidine, the key intermolecular interactions to consider are:

  • Hydrogen Bonding: The ability of N,N,N'-trimethylguanidine to act as both a hydrogen bond donor and acceptor is a primary determinant of its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar nature of the guanidinium group contributes to dipole-dipole interactions, favoring solubility in polar aprotic solvents.

  • Van der Waals Forces: These weaker forces play a role in the solubility in non-polar solvents, although they are less significant compared to the stronger polar interactions.

The interplay of these forces dictates the extent to which N,N,N'-trimethylguanidine will dissolve in a given organic solvent.

Qualitative Solubility of Guanidine Derivatives

Guanidine and its derivatives are generally characterized as highly basic compounds. This inherent basicity leads to a general trend of good solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), methanol, and dimethylformamide (DMF).[2] Their solubility tends to be lower in less polar solvents like acetonitrile, ethyl acetate, and chloroform.[2] For guanidine derivatives with two or more alkyl groups, such as N,N,N'-trimethylguanidine, the solubility in organic solvents is generally improved.[2]

Experimental Determination of Solubility

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[4][6] This technique provides a direct measure of the saturation concentration of a solute in a solvent at a specific temperature.

Step-by-Step Protocol for Isothermal Shake-Flask Solubility Determination
  • Preparation of a Saturated Solution:

    • Add an excess amount of N,N,N'-trimethylguanidine to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4] This ensures that the concentration of the dissolved solute is at its maximum under the given conditions.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) to remove any remaining particulate matter.[4]

  • Quantification:

    • Analyze the concentration of N,N,N'-trimethylguanidine in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[4]

    • Prepare a calibration curve using standard solutions of N,N,N'-trimethylguanidine of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.[4]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess N,N,N'-trimethylguanidine to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D Remove particulates E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F Determine concentration

Caption: Workflow for determining the equilibrium solubility of N,N,N'-trimethylguanidine.

Factors Influencing Solubility

Several factors can influence the solubility of N,N,N'-trimethylguanidine in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[6] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a critical factor. A general trend of higher solubility in more polar solvents is expected.

  • Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of N,N,N'-trimethylguanidine through various interactions.

Practical Implications for Researchers and Drug Development Professionals

A comprehensive understanding of the solubility of N,N,N'-trimethylguanidine is crucial for its effective application in research and development:

  • Reaction Condition Optimization: Selecting a solvent in which all reactants are sufficiently soluble is key to achieving optimal reaction rates and yields. For reactions involving N,N,N'-trimethylguanidine as a base, its solubility will directly impact its availability to participate in the reaction.

  • Purification and Crystallization: Knowledge of solubility in different solvents is essential for developing effective purification strategies, such as crystallization and precipitation. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Formulation Development: In the context of drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is fundamental for designing suitable formulations for administration.

Conclusion

The solubility of N,N,N'-trimethylguanidine in organic solvents is a multifaceted property governed by the interplay of its molecular structure and the nature of the solvent. A systematic approach, combining theoretical principles with robust experimental determination, is essential for accurately characterizing its solubility profile. This knowledge is indispensable for optimizing its use in a wide range of chemical applications, from laboratory-scale synthesis to industrial-scale manufacturing.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Center for Biotechnology Information. (n.d.). N,N',N''-Trimethylguanidine. PubChem.
  • National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Thieme. (n.d.). Product Class 13: Guanidine Derivatives.
  • Ataman Kimya. (n.d.). TMG TETRAMETHYL GUANIDINE.
  • Wikipedia. (n.d.). Guanidine.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Ataman Kimya. (n.d.). TETRAMETHYL GUANIDINE.

Sources

Foundational

Thermal Stability and Degradation Kinetics of N,N,N'-Trimethylguanidine: A Comprehensive Technical Guide

Executive Summary N,N,N'-trimethylguanidine (TriMG) is a highly basic, acyclic organic superbase utilized extensively in organocatalysis, polyurethane foam production, and advanced CO₂ capture systems[1][2]. While its ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,N'-trimethylguanidine (TriMG) is a highly basic, acyclic organic superbase utilized extensively in organocatalysis, polyurethane foam production, and advanced CO₂ capture systems[1][2]. While its catalytic efficacy is well-documented, its thermal stability dictates the upper operational limits of the processes it facilitates. This whitepaper provides an in-depth analysis of the thermodynamic behavior, degradation mechanisms, and analytical profiling of TriMG, offering researchers a rigorous framework for evaluating its thermal boundaries.

Physicochemical Profile and Basicity

TriMG is characterized by three methyl groups attached to the nitrogen atoms of a central guanidine core, allowing it to stabilize positive charges efficiently and act as a potent nucleophile[1]. Because of its relatively low molecular weight and lack of extensive hydrogen-bond networking in its free-base form, it exhibits significant volatility at moderate temperatures.

Table 1: Quantitative Physicochemical Properties of N,N,N'-Trimethylguanidine
PropertyValueReference
IUPAC Name 1,2,3-Trimethylguanidine (or N,N,N'-Trimethylguanidine)[3]
Molecular Formula C₄H₁₁N₃[3]
Molecular Weight 101.15 g/mol [3]
Boiling Point (1 atm) ~150 °C[1]
Melting Point ~ -50 °C[1]
Density 0.915 - 0.917 g/cm³[1]

Thermodynamic Behavior: Evaporation vs. Thermal Cracking

A critical analytical challenge when assessing the thermal stability of TriMG is distinguishing between physical volatilization (evaporation) and chemical degradation (pyrolysis). Because the boiling point of free TriMG is approximately 150 °C[1], open-crucible Thermogravimetric Analysis (TGA) will primarily record a 100% mass loss corresponding to the enthalpy of vaporization ( ΔHvap​ ) rather than the activation energy ( Ea​ ) of bond cleavage.

To accurately profile the chemical thermal stability of the guanidine core, researchers must analyze TriMG either in a sealed high-pressure Differential Scanning Calorimetry (DSC) pan or by converting it into a guanidinium salt (e.g., hydrochloride or nitrate)[4]. Protonation stabilizes the molecule via electrostatic interactions and hydrogen bonding, suppressing volatility and forcing the molecule to absorb thermal energy until covalent C-N bonds rupture[5].

Mechanistic Pathways of Thermal Degradation

When subjected to temperatures exceeding 200 °C in a confined or salt-stabilized state, substituted guanidines undergo characteristic thermal degradation driven by intramolecular proton transfer and subsequent deamination or demethylation[6][7].

Density Functional Theory (DFT) studies on guanidine derivatives indicate that the primary degradation route involves the cleavage of the C-N bond to release volatile amines, leaving behind a cyanamide residue[7]. For TriMG, this bifurcates into two primary pathways:

  • Pathway A (Demethylation/Deamination of the tertiary amine): Expulsion of dimethylamine, yielding N-methylcyanamide.

  • Pathway B (Deamination of the secondary amine): Expulsion of methylamine, yielding N,N-dimethylcyanamide.

At elevated temperatures, the resulting cyanamide derivatives are highly reactive and will often undergo secondary exothermic dimerization to form substituted cyanoguanidines[7].

Degradation_Pathway TriMG N,N,N'-Trimethylguanidine (Stable < 150 °C) PathA Pathway A: Dimethylamine Expulsion TriMG->PathA > 200 °C PathB Pathway B: Methylamine Expulsion TriMG->PathB > 250 °C ProdA N-methylcyanamide + Dimethylamine PathA->ProdA ProdB N,N-dimethylcyanamide + Methylamine PathB->ProdB Dimer Cyanoguanidine Dimerization ProdA->Dimer Secondary Rxn ProdB->Dimer

Fig 1: Thermal degradation pathways of N,N,N'-trimethylguanidine into cyanamides.

Experimental Protocol: TGA-DSC-EGA Workflow for Superbases

To isolate the thermal degradation kinetics of TriMG, a self-validating protocol utilizing TGA coupled with DSC and Evolved Gas Analysis (EGA, typically Mass Spectrometry) must be employed. The causality of this setup ensures that mass loss events are directly correlated with specific molecular fragmentation.

Step-by-Step Methodology
  • Sample Preparation (Salification):

    • Action: React TriMG with an equimolar amount of anhydrous HCl in ether to precipitate TriMG-HCl. Dry under vacuum.

    • Causality: Converts the volatile liquid into a non-volatile solid, preventing premature evaporation and isolating the true thermal cracking temperature of the guanidine core[5].

  • Crucible Selection:

    • Action: Load 2.0–5.0 mg of the TriMG-HCl salt into an α -alumina ( Al2​O3​ ) crucible.

    • Causality: Superbases and their high-temperature degradation products can react with standard aluminum pans. Alumina ensures chemical inertness.

  • Atmospheric Control (Purge Phase):

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: Displaces oxygen to prevent oxidative degradation, ensuring the recorded mass loss is strictly due to thermal pyrolysis.

  • Dynamic Heating:

    • Action: Ramp the temperature from 25 °C to 400 °C at a precise rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance between resolving consecutive mass-loss steps and preventing thermal lag between the furnace and the sample.

  • Orthogonal Validation (EGA-MS):

    • Action: Route the exhaust gas via a heated transfer line (200 °C) to a Mass Spectrometer. Monitor for m/z 31 (methylamine) and m/z 45 (dimethylamine).

    • Causality: Creates a self-validating system. If a TGA mass drop and a DSC endotherm perfectly align with a spike in m/z 45, the researcher can definitively prove that Pathway A (C-N bond cleavage) has occurred, rather than baseline drift or moisture loss.

TGA_Workflow Step1 1. Sample Preparation Load 2-5 mg TriMG salt into Alumina crucible Step2 2. Atmosphere Control Purge with N2 gas at 50 mL/min to prevent oxidation Step1->Step2 Step3 3. Dynamic Heating Ramp temperature at 10 °C/min from 25 °C to 400 °C Step2->Step3 Step4 4. Data Acquisition Record mass loss (TGA) & heat flow (DSC) Step3->Step4 Step5 5. Orthogonal Validation (EGA) Correlate DTG peaks with MS ion fragments (m/z 31, 45) Step4->Step5

Fig 2: Standardized TGA-DSC-EGA experimental workflow for profiling volatile superbases.

Industrial Implications and Thermal Limits

Understanding the thermal boundaries of TriMG is essential for scale-up operations[8].

  • CO₂ Capture: In bifunctional guanidine-alcohol systems used for cooperative CO₂ absorption, the process is often exothermic. If localized temperatures exceed the boiling point of TriMG (~150 °C), the base will volatilize out of the solvent matrix, permanently degrading the capture capacity of the system[2].

  • Thermolatent Catalysis: TriMG can be complexed with carboxylic acids to form thermolatent base generators (TBGs). These salts remain stable at room temperature but undergo decarboxylation and base-release upon heating. The thermal stability of the specific TriMG-carboxylate salt dictates the exact "trigger temperature" for initiating polymerization in epoxy or polyurethane resins, typically engineered to occur between 80 °C and 150 °C[5].

By mapping the exact degradation pathways and utilizing rigorous TGA-DSC-EGA protocols, researchers can safely deploy N,N,N'-trimethylguanidine at the absolute limits of its thermodynamic stability, maximizing catalytic yield without risking catastrophic decomposition.

References

  • N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • Reaction Mechanisms that Control the Thermal Decomposition Behavior of GUzT. Office of Scientific and Technical Information (OSTI). URL:[Link]

  • Thermochemical Processes During the Degradation of Nitroguanidine in Water: A Density Functional Theory Investigation. The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

  • Synthesis and characterization of thermolatent bases with varying activation temperatures. National Institutes of Health (NIH). URL:[Link]

  • Cooperative CO₂ Absorption Isotherms from a Bifunctional Guanidine and Bifunctional Alcohol. ACS Publications. URL: [Link]

  • Thermochemistry of 1,1,3,3-tetramethylguanidine and 1,1,3,3-tetramethylguanidinium nitrate. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N,N,N'-Trimethylguanidine as an Advanced Brønsted Base Organocatalyst in Organic Synthesis

Introduction & Mechanistic Rationale N,N,N'-Trimethylguanidine is a highly versatile, strong Brønsted base organocatalyst that has garnered significant attention in advanced organic synthesis and pharmaceutical manufactu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N,N,N'-Trimethylguanidine is a highly versatile, strong Brønsted base organocatalyst that has garnered significant attention in advanced organic synthesis and pharmaceutical manufacturing (1)[1]. While its fully methylated counterpart, tetramethylguanidine (TMG), is widely known, the trimethylated variant offers a unique physicochemical profile. The presence of fewer methyl groups reduces steric hindrance and preserves critical N-H hydrogen-bond donor sites. This subtle structural difference allows N,N,N'-trimethylguanidine to engage in bifunctional catalysis—simultaneously activating nucleophiles via proton abstraction and stabilizing transition states through hydrogen bonding networks (2)[2].

The exceptional basicity of guanidines is rooted in the resonance stabilization of their conjugate acids (guanidinium cations), which distribute the positive charge symmetrically across the nitrogen atoms (3)[3]. In the case of N,N,N'-trimethylguanidine, the proton affinity is heavily influenced by the interplay between the electron-donating methyl groups and the molecule's capacity to form strong intramolecular and intermolecular hydrogen bonds (4)[4].

G A N,N,N'-Trimethylguanidine (Resting State) B Pronucleophile Deprotonation A->B C Nucleophile-Guanidinium Ion Pair Formation B->C D Nucleophilic Attack & H-Bond Stabilization C->D E Tetrahedral Intermediate D->E F Product Release & Catalyst Regeneration E->F F->A

Caption: Catalytic cycle of N,N,N'-trimethylguanidine demonstrating bifunctional activation.

Application Workflow 1: Base-Catalyzed Transesterification

Transesterification is a cornerstone reaction for synthesizing pharmaceutical intermediates and biofuels. N,N,N'-trimethylguanidine excels in this domain due to the high symmetry and stability of its guanidinium cation, which efficiently drives the formation of methyl esters from triglycerides (3)[3].

Protocol: Transesterification of Triglycerides

Causality: The catalyst deprotonates methanol to form a highly reactive methoxide-guanidinium ion pair. The guanidinium cation subsequently stabilizes the tetrahedral intermediate formed during the attack on the triglyceride carbonyl, lowering the activation energy barrier.

  • Reagent Preparation: In a rigorously dried, argon-purged round-bottom flask, dissolve N,N,N'-trimethylguanidine (2.0 mol% relative to substrate) in anhydrous methanol (10 equivalents).

  • Self-Validation Check (Activation): Measure the conductivity of the solution. A sharp increase relative to pure methanol indicates the successful formation of the methoxide-guanidinium ion pair.

  • Substrate Addition: Heat the solution to 60 °C. Add the triglyceride substrate dropwise over 15 minutes to prevent localized thermal spikes and minimize saponification side-reactions.

  • In-Process Monitoring: Extract 50 µL aliquots every 30 minutes. Quench with dilute acetic acid, extract with hexane, and analyze via GC-FID. The reaction is complete when the triglyceride and diglyceride peaks are <1% of the total area.

  • Isolation: Cool the mixture to room temperature. The glycerol byproduct will phase-separate at the bottom. Decant the upper ester layer, wash with brine to remove the water-soluble catalyst, and dry over anhydrous Na₂SO₄.

Application Workflow 2: CO₂ Fixation via Epoxide Coupling

The coupling of CO₂ with epoxides (e.g., glycidol) to form cyclic carbonates is a critical green chemistry transformation. Trimethylguanidinium-based systems, either as homogeneous catalysts or grafted onto polystyrene supports, demonstrate exceptional efficiency in this bifunctional activation (5)[5].

Protocol: Synthesis of Glycerol Carbonate from Glycidol and CO₂

Causality: The basicity of the guanidine activates the epoxide via hydrogen bonding, while the nucleophilic counter-ion (or co-catalyst) attacks the less hindered carbon. The stabilized intermediate then captures CO₂, followed by rapid ring closure.

  • Reactor Setup: Utilize a high-pressure stainless-steel autoclave equipped with a magnetic stirrer and a pressure transducer. Ensure the vessel is dried under vacuum at 100 °C for 2 hours prior to use.

  • Reagent Charging: Charge the reactor with glycidol (10 mmol) and N,N,N'-trimethylguanidine (1.0 mol%).

  • Pressurization: Seal the autoclave and purge with CO₂ three times to displace atmospheric air. Pressurize the vessel to 2.0 MPa with high-purity CO₂.

  • Thermal Activation: Heat the reaction mixture to 90 °C. The pressure will initially rise due to thermal expansion and then steadily decrease as CO₂ is consumed.

  • Self-Validation Check (In-Process): Monitor the reaction via in-situ ATR-FTIR. The successful conversion is validated by the disappearance of the epoxide C-O stretching band (~910 cm⁻¹) and the emergence of a strong cyclic carbonate C=O band (~1790 cm⁻¹).

  • Depressurization & Isolation: After 4 hours, cool the reactor to <25 °C in an ice bath to prevent product degradation. Slowly vent the unreacted CO₂. Purify the crude glycerol carbonate via vacuum distillation.

Workflow W1 1. Reactor Setup (Autoclave Purging) W2 2. Reagent Charging (Epoxide + Catalyst) W1->W2 W3 3. CO2 Pressurization (2.0 MPa) W2->W3 W4 4. Thermal Activation (90 °C Heating) W3->W4 W5 5. In-Process Monitoring (ATR-FTIR) W4->W5 W6 6. Depressurization & Product Isolation W5->W6

Caption: Experimental workflow for the catalytic coupling of CO2 and epoxides.

Quantitative Data Summary

The table below synthesizes the optimal reaction parameters and expected outcomes for key transformations catalyzed by N,N,N'-trimethylguanidine.

ApplicationSubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Self-Validation / In-Process Control
Transesterification Triglycerides / Methanol1.0 - 2.560 - 651 - 2> 95GC-FID (Disappearance of glycerides)
CO₂ Fixation Glycidol / CO₂0.5 - 1.080 - 1004 - 6> 90ATR-FTIR (Emergence of C=O band)
Michael Addition Enones / Malonates5.0 - 10.025 (RT)2 - 4> 85TLC / NMR (Enolate consumption)

References

  • Buy N,N,N'-Trimethylguanidine (EVT-8878560) - EvitaChem - 1

  • Basicity of organic bases and superbases in acetonitrile by the polarized continuum model and DFT calculations - ResearchGate / New Journal of Chemistry -4

  • Base Catalysts for Organopolymerization | Organic Catalysis for Polymerisation - RSC Books - 2

  • Transesterification of vegetable oils: a review - SciELO - 3

  • The Catalytic Coupling of CO2 and Glycidol toward Glycerol Carbonate - ACS Publications - 5

Sources

Application

Application Note: Leveraging N,N,N'-Trimethylguanidine as a Non-Nucleophilic Base in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Grounding In complex o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Grounding

In complex organic synthesis, the selection of an appropriate base is often the determining factor between high-yielding product formation and catastrophic side-reaction cascades. While tertiary amines like DIPEA (N,N-Diisopropylethylamine) and amidines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are ubiquitous, N,N,N'-trimethylguanidine offers a highly specialized alternative.

N,N,N'-trimethylguanidine is a symmetrical, highly basic tertiary amine derivative of guanidine[1]. Its utility as a non-nucleophilic base stems from the profound resonance stabilization of its conjugate acid (the guanidinium ion). Upon proton abstraction, the resulting positive charge is delocalized symmetrically across the three nitrogen atoms. Because it possesses fewer methyl groups than the more common N,N,N',N'-tetramethylguanidine (TMG), it maintains a slightly smaller steric profile while still exhibiting strong basicity and suppressed nucleophilicity[1][2]. This makes it exceptionally useful for base-catalyzed condensations, dehydrohalogenations, and polyurethane polymerization catalysis where nucleophilic attack by the base would otherwise degrade the electrophilic substrate[1].

Causality in Experimental Design

The core advantage of N,N,N'-trimethylguanidine lies in its kinetic profile. In reactions with sensitive carbonyls or alkyl halides, traditional bases may act as competing nucleophiles (forming unwanted quaternary ammonium salts or amides). N,N,N'-trimethylguanidine avoids this through a combination of steric shielding from its three methyl groups and the high thermodynamic driving force to form the resonance-stabilized guanidinium cation[1][3].

Comparative Basicity and Physical Properties

To contextualize N,N,N'-trimethylguanidine within the synthetic toolkit, it is crucial to compare its basicity against standard non-nucleophilic bases. Gas-phase proton affinities and acetonitrile pKa​ values demonstrate that guanidine derivatives sit comfortably in the "superbase" territory, bridging the gap between standard amines and phosphazenes[3][4].

Table 1: Comparative Basicity of Common Non-Nucleophilic Bases

BaseConjugate Acid pKa​ (MeCN)Gas-Phase Proton Affinity (kcal/mol)NucleophilicityPrimary Application
N,N,N'-trimethylguanidine ~22.5 - 23.0*~235.0Very LowCondensations, Eliminations
TMG (Tetramethylguanidine) 23.3239.5Very LowBroad-spectrum base catalysis
DBU 24.3248.0LowE2 Eliminations
DIPEA (Hünig's Base) 18.2227.0LowPeptide synthesis, Alkylations

*Estimated based on comparative structural analysis with TMG and parental guanidines[3][5].

Reaction Workflow and Mechanistic Pathway

The following diagram illustrates the generalized workflow and mechanistic pathway when employing N,N,N'-trimethylguanidine in an elimination or condensation reaction. The base selectively abstracts a labile proton, generating the active anionic intermediate while precipitating as a guanidinium salt.

G A Electrophilic Substrate + N,N,N'-trimethylguanidine B Proton Abstraction (Guanidinium Formation) A->B Base addition C Nucleophilic Attack / E2 Elimination B->C Deprotonation D Target Product C->D Product isolation E Guanidinium Salt Byproduct C->E Precipitation/Wash

Figure 1: Mechanistic workflow of N,N,N'-trimethylguanidine acting as a non-nucleophilic base.

Standard Operating Protocols

Protocol A: Base-Promoted Dehydrohalogenation (E2 Elimination)

This protocol describes the use of N,N,N'-trimethylguanidine to drive the elimination of secondary or tertiary alkyl halides to form alkenes, preventing competing SN​2 substitution.

Materials:

  • Alkyl halide substrate (1.0 equiv)

  • N,N,N'-trimethylguanidine (1.2 - 1.5 equiv)

  • Anhydrous Toluene or Acetonitrile (0.2 M relative to substrate)

  • Aqueous NH4​Cl (for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve the alkyl halide (1.0 equiv) in anhydrous solvent (toluene is preferred to facilitate the precipitation of the guanidinium hydrochloride salt)[1].

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N,N'-trimethylguanidine (1.2 equiv) dropwise via syringe over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to substrate degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC or LC-MS. The formation of a white precipitate (N,N,N'-trimethylguanidinium halide) is a visual indicator of reaction progress[1].

  • Quenching & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NH4​Cl .

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Knoevenagel Condensation

N,N,N'-trimethylguanidine is highly effective at deprotonating active methylene compounds without attacking the target aldehyde.

Step-by-Step Methodology:

  • Setup: In a dry flask, combine the active methylene compound (e.g., malononitrile, 1.05 equiv) and the aldehyde (1.0 equiv) in absolute ethanol (0.5 M).

  • Catalyst Addition: Add a catalytic amount of N,N,N'-trimethylguanidine (10 mol%). Causality: Because the condensation regenerates the base after the dehydration step, stoichiometric quantities are unnecessary, minimizing byproduct formation.

  • Heating: Stir the mixture at room temperature or mild reflux (depending on substrate reactivity) for 1–3 hours.

  • Isolation: Cool the mixture to induce crystallization of the condensation product. Filter the solid, wash with cold ethanol, and dry under vacuum.

Troubleshooting and Best Practices

  • Salt Precipitation Issues: If the guanidinium salt does not precipitate, it may complicate the workup. Switch from polar aprotic solvents (like DMF) to non-polar solvents (like Toluene or Hexanes) to force the salt out of solution[1].

  • Moisture Sensitivity: While not as moisture-sensitive as strong organometallic bases (e.g., n-BuLi), water will protonate N,N,N'-trimethylguanidine, reducing its effective concentration. Always use anhydrous solvents and inert atmospheres for critical steps.

  • Storage: Store the base under inert gas (Argon/Nitrogen) at 2–8 °C. Prolonged exposure to air will result in the absorption of CO2​ and water, forming carbonate salts.

References

  • EvitaChem.N,N,N'-Trimethylguanidine (EVT-8878560) Chemical Properties and Synthesis.
  • Ali, A., et al. (2013).Design of superbasic guanidines: the role of multiple intramolecular hydrogen bonds. Journal of Organic Chemistry, 78(8), 4075-82.
  • Glasovac, Z., et al. (2008).Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate.
  • Kaupmees, K., et al. (2016).Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution. The Journal of Physical Chemistry A.

Sources

Method

"N,N,N'-trimethylguanidine in the synthesis of pharmaceuticals"

Application Note: N,N,N'-Trimethylguanidine in Advanced Pharmaceutical Synthesis Executive Summary N,N,N'-Trimethylguanidine is a highly versatile organic base and nucleophile that has carved out a critical niche in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N,N,N'-Trimethylguanidine in Advanced Pharmaceutical Synthesis

Executive Summary

N,N,N'-Trimethylguanidine is a highly versatile organic base and nucleophile that has carved out a critical niche in modern pharmaceutical chemistry. Striking an optimal balance between strong basicity and moderate steric hindrance, this compound transcends the traditional role of a simple proton scavenger. It functions as a core structural building block in the synthesis of active pharmaceutical ingredients (APIs)—most notably biguanide antidiabetic agents—and acts as a crucial stabilizing agent in halogen-bonded adducts for late-stage drug functionalization[1]. This application note details the mechanistic utility of N,N,N'-trimethylguanidine and provides validated protocols for its deployment in drug development workflows.

Physicochemical Profiling & Mechanistic Insights

To effectively utilize N,N,N'-trimethylguanidine, researchers must understand the causality behind its chemical behavior:

  • Resonance-Stabilized Basicity: The strong basicity of N,N,N'-trimethylguanidine is driven by the thermodynamic stability of its conjugate acid. Upon protonation, the positive charge is highly delocalized across the three nitrogen atoms of the guanidinium cation. Recent advancements in superbase design have demonstrated that specific N,N',N''-substitution patterns can further stabilize these charges through complex intramolecular hydrogen-bonding networks[2].

  • Nucleophilic Competence: Unlike strictly non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), N,N,N'-trimethylguanidine retains significant nucleophilic character. The three methyl groups provide electron-donating inductive effects without creating the severe steric clash seen in heavier derivatives. This allows it to directly attack electrophilic centers, such as cyanamides, to form extended nitrogenous networks like biguanides[1].

  • Halogen Bonding for Reagent Stabilization: In medicinal chemistry, incorporating trifluoromethyl (-CF₃) groups is a primary strategy for enhancing drug lipophilicity and metabolic stability. However, gaseous CF₃I is notoriously difficult to handle. N,N,N'-trimethylguanidine solves this by forming a stable, liquid halogen-bonded adduct with CF₃I. The electron-rich imine nitrogen donates electron density into the σ* orbital of the C-I bond, transforming a volatile gas into a manageable, commercially viable benchtop reagent for copper-mediated oxidative trifluoromethylation[3].

Comparative Guanidine Base Profiling

The following table summarizes the quantitative and qualitative data dictating the selection of guanidine bases in pharmaceutical synthesis.

BaseMolecular Weight ( g/mol )pKa (in MeCN)Steric ProfileNucleophilicityPrimary Pharmaceutical Application
Guanidine 59.0723.3LowHighUnsubstituted heterocyclic building block
N,N,N'-Trimethylguanidine 101.15~22.5ModerateModerate-HighBiguanide APIs, CF₃I Adduct stabilization
1,1,3,3-Tetramethylguanidine 115.1823.3HighLowBase catalysis, Ionic liquid formulation
DBU 152.2424.3Very HighVery LowNon-nucleophilic deprotonation

Experimental Workflows & Protocols

Protocol A: Synthesis of N-Aryl-N',N',N''-trimethylbiguanide (Antidiabetic Scaffold)

This protocol outlines the synthesis of a biguanide framework, a structural motif central to several metabolic and antidiabetic APIs.

Materials:

  • Aryl cyanamide precursor (1.0 eq)

  • N,N,N'-Trimethylguanidine hydrochloride (1.1 eq)

  • Sodium hydroxide (NaOH, 1.1 eq)

  • Isopropanol (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation: Suspend N,N,N'-trimethylguanidine hydrochloride in anhydrous isopropanol. Add NaOH and stir at room temperature for 30 minutes.

    • Causality: Generating the free base in situ ensures maximum nucleophilicity. Isopropanol is chosen as the solvent because it solubilizes both the cyanamide and the free base, but allows the highly polar biguanide product to precipitate upon cooling, simplifying downstream purification.

  • Condensation: Filter the sodium chloride byproduct. To the clear filtrate, add the aryl cyanamide precursor.

  • Thermal Activation: Reflux the mixture at 80°C for 6–8 hours under an inert nitrogen atmosphere.

  • Workup: Cool the reaction mixture to 0°C to induce crystallization of the target biguanide. Filter and wash with cold diethyl ether.

Self-Validation System: Monitor the reaction progress via FTIR spectroscopy. The starting aryl cyanamide exhibits a sharp, highly distinct C≡N stretching frequency at ~2200 cm⁻¹. The complete disappearance of this peak, coupled with the emergence of broad N-H stretching bands at 3100–3300 cm⁻¹, definitively confirms the successful conversion of the cyanamide into the biguanide framework.

Biguanide_Synthesis A Aryl Cyanamide (Electrophile) C Nucleophilic Addition A->C Activation B N,N,N'-Trimethylguanidine (Nucleophile) B->C Attack D Tetrahedral Intermediate C->D Transition E Biguanide API (Target) D->E Tautomerization

Workflow of nucleophilic addition in biguanide API synthesis.

Protocol B: Copper-Mediated Oxidative Trifluoromethylation of Aryl Iodides

This protocol leverages the CF₃I-trimethylguanidine adduct to introduce a trifluoromethyl group to an aryl iodide API precursor[3].

Materials:

  • Aryl iodide substrate (1.0 eq)

  • CF₃I-Trimethylguanidine adduct (1.5 eq)

  • Copper(I) Iodide (CuI, 0.2 eq)

  • 1,10-Phenanthroline (Ligand, 0.2 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk flask, combine CuI and 1,10-phenanthroline in NMP. Stir for 15 minutes until a deeply colored complex forms.

  • Substrate Addition: Add the aryl iodide substrate to the active catalyst solution.

  • Trifluoromethylation: Dropwise, add the liquid CF₃I-trimethylguanidine adduct to the mixture.

    • Causality: The adduct slowly releases CF₃I into the catalytic cycle. This controlled release prevents the rapid volatilization of CF₃ gas and suppresses unwanted homocoupling side reactions, ensuring a high yield of the cross-coupled product.

  • Heating: Seal the flask and heat to 80°C for 12 hours.

  • Quenching: Cool to room temperature, quench with aqueous ammonium hydroxide (to sequester copper salts), and extract with ethyl acetate.

Self-Validation System: Utilize ¹⁹F NMR spectroscopy on an aliquot of the crude reaction mixture. The starting CF₃I-trimethylguanidine adduct displays a specific, broad fluorine resonance. Upon successful cross-coupling, the product will yield a new, sharp, and distinct singlet in the ¹⁹F NMR spectrum (typically between -60 and -65 ppm, depending on the electronic nature of the aryl ring), confirming the covalent attachment of the CF₃ group to the API scaffold.

Trifluoromethylation_Cycle Cu Cu(I) Catalyst Active [Cu-CF3] Complex Cu->Active Oxidative Addition Adduct CF3I-Trimethylguanidine Adduct Adduct->Active CF3 Transfer Product Ar-CF3 API Active->Product Reductive Elimination Substrate Aryl Halide (Ar-X) Substrate->Product Cross-Coupling Product->Cu Catalyst Regeneration

Copper-mediated trifluoromethylation cycle using CF3I-trimethylguanidine.

References

  • Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. ResearchGate / The Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Mechanistic Pathways and Protocols for N,N,N'-Trimethylguanidine Catalysis

Executive Overview As the demand for sustainable, metal-free chemical transformations accelerates, organic superbases have emerged as indispensable tools in the synthetic chemist's repertoire. Among these, N,N,N'-trimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As the demand for sustainable, metal-free chemical transformations accelerates, organic superbases have emerged as indispensable tools in the synthetic chemist's repertoire. Among these, N,N,N'-trimethylguanidine occupies a unique mechanistic niche. While structurally related to the ubiquitous 1,1,3,3-tetramethylguanidine (TMG), the specific methylation pattern of N,N,N'-trimethylguanidine preserves critical N–H bond functionalities in its conjugate acid. This structural feature enables highly orchestrated bifunctional catalysis, where the molecule acts simultaneously as a strong Brønsted base and a precise hydrogen-bond donor.

This application note provides an in-depth mechanistic analysis of N,N,N'-trimethylguanidine catalysis, detailing its role in proton-shuttle mechanisms and organopolymerization[1]. Furthermore, it provides self-validating experimental protocols designed for researchers scaling up ring-opening polymerizations (ROP) and complex carbon-carbon bond-forming reactions.

Mechanistic Architecture: The Bifunctional Paradigm

The catalytic prowess of N,N,N'-trimethylguanidine is rooted in the resonance stabilization of its conjugate acid. Upon deprotonating a pronucleophile (such as an alcohol or an active methylene compound), the resulting positive charge is highly delocalized across the central Y-aromatic CN₃ core[2].

General Base vs. Proton-Shuttle Activation

Unlike strictly non-nucleophilic bases that solely abstract protons, N,N,N'-trimethylguanidine frequently engages in a proton-shuttle mechanism [3].

  • Deprotonation : The unhindered imine nitrogen abstracts a proton from the initiator or pronucleophile.

  • Electrophile Activation : The newly formed guanidinium cation utilizes its N–H protons to coordinate and activate the electrophile (e.g., the carbonyl oxygen of a cyclic carbonate or an enone) via hydrogen bonding.

  • Transition State Stabilization : This dual activation lowers the activation energy barrier, directing the nucleophilic attack with high regiocontrol while preventing deleterious side reactions like transesterification.

Resonance cluster_res Resonance Stabilization (Charge Delocalization) FB N,N,N'-Trimethylguanidine (Free Base) CA Protonated Guanidinium (Conjugate Acid) FB->CA + H+ (from Pronucleophile) R1 Resonance Form I (+ on N1) CA->R1 R2 Resonance Form II (+ on N2) R1->R2 R3 Resonance Form III (+ on N3) R2->R3

Resonance stabilization of the N,N,N'-trimethylguanidinium conjugate acid.

Quantitative Profiling of Guanidine Superbases

The degree of methylation in acyclic guanidines has a limited but precise influence on the pKₐ of the corresponding conjugate acid[1]. However, the steric profile and the number of available hydrogen-bond donors in the protonated state drastically alter catalytic efficiency. N,N,N'-trimethylguanidine serves as a critical baseline for evaluating the stabilization energy of intramolecular hydrogen bonds in advanced superbase design[2].

CatalystpKₐ (MeCN)Gas Phase Proton Affinity (kcal/mol)H-Bond Donors (Conjugate Acid)Primary Catalytic Role
N,N,N'-Trimethylguanidine ~23.0~2352Bifunctional H-bonding, Proton Shuttle
TMG (Tetramethylguanidine) 23.42391General Base Catalysis, Zwitterionic ROP
TBD (Triazabicyclodecene) 26.02542Strong Bifunctional Ring-Opening
DBU (Diazabicycloundecene) 24.32480Strictly Non-Nucleophilic Base

Data synthesized from comparative basicity scales of organic superbases[1],[2].

Validated Experimental Workflows

Protocol A: Ring-Opening Polymerization (ROP) of Trimethylene Carbonate

This protocol utilizes N,N,N'-trimethylguanidine to catalyze the ROP of trimethylene carbonate (TMC) using benzyl alcohol (BnOH) as an initiator.

Causality & Rationale: The catalyst is chosen over stronger bases like TBD to suppress unwanted transesterification during the late stages of polymerization. The guanidine forms a tightly bound hydrogen-bonded complex with the propagating alcohol chain end, ensuring a strictly controlled coordination-insertion pathway[1]. Toluene is selected as the solvent because non-polar environments maximize the strength of the hydrogen-bonding interactions between the catalyst and the monomer.

Step-by-Step Procedure:

  • Preparation : In a nitrogen-filled glovebox, dissolve 1.02 g (10.0 mmol) of highly purified trimethylene carbonate in 5.0 mL of anhydrous toluene.

  • Initiator Addition : Add 10.4 µL (0.1 mmol) of anhydrous benzyl alcohol ([M]/[I] = 100).

  • Catalyst Injection : Introduce 0.1 mmol of N,N,N'-trimethylguanidine to initiate the reaction.

  • Propagation : Stir the reaction mixture at room temperature (25 °C) for 4 hours.

  • Termination : Quench the polymerization by adding 0.5 mL of a 1 M benzoic acid solution in chloroform. The acid rapidly protonates the guanidine, dismantling the active bifunctional complex.

  • Precipitation : Precipitate the polymer by dropping the solution into 50 mL of cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

In-Process Validation & Quality Control:

  • Conversion Check : Withdraw a 50 µL aliquot prior to quenching. Analyze via ¹H NMR (CDCl₃). The complete disappearance of the TMC methylene multiplet at δ 4.45 ppm validates full conversion.

  • Dispersity (Đ) : Size Exclusion Chromatography (SEC/GPC) should yield a monomodal peak with Đ < 1.15, confirming the absence of chain-transfer side reactions.

ROP_Cycle Cat N,N,N'-Trimethylguanidine (Organocatalyst) Complex H-Bonded Activated Complex [Guanidine···H-O-R] Cat->Complex H-Bonding Init Alcohol Initiator (R-OH) Init->Complex TS Bifunctional Transition State (Nucleophilic Attack) Complex->TS Monomer Coordination Monomer Trimethylene Carbonate (Monomer) Monomer->TS Polymer Propagating Polymer Chain (Controlled Dispersity) TS->Polymer Ring Opening & Proton Transfer Polymer->Cat Catalyst Turnover

Bifunctional catalytic cycle for the ring-opening polymerization of cyclic carbonates.

Protocol B: Vinylogous Michael Addition of β,γ-Unsaturated Amides

Guanidine superbases excel at generating dienolates from relatively unreactive pronucleophiles.

Causality & Rationale: N,N,N'-trimethylguanidine deprotonates the γ-position of the β,γ-unsaturated amide. The moderate steric bulk of the trimethyl derivative (compared to pentamethylguanidine) allows for a tighter ion-pair between the guanidinium cation and the dienolate anion. This tight ion-pairing, coupled with hydrogen bonding to the nitroolefin electrophile, dictates high γ-regioselectivity over α-addition.

Step-by-Step Procedure:

  • Reaction Assembly : In a flame-dried Schlenk tube under argon, dissolve 0.5 mmol of the β,γ-unsaturated amide and 0.6 mmol of the target nitroolefin in 2.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition : Cool the mixture to -20 °C to enhance ion-pair stability and stereocontrol. Slowly add 10 mol% (0.05 mmol) of N,N,N'-trimethylguanidine.

  • Reaction Monitoring : Stir the mixture at -20 °C. The reaction typically transitions from clear to a deep yellow/orange, indicating the formation of the conjugated dienolate intermediate.

  • Work-Up : After 12 hours, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate to remove the highly polar guanidinium salts.

  • Purification : Concentrate the filtrate in vacuo and purify the crude product via flash column chromatography (Hexanes/EtOAc).

In-Process Validation & Quality Control:

  • Regioselectivity Verification : Analyze the crude mixture via ¹H NMR. The presence of newly formed vinylic protons (typically δ 5.5–6.5 ppm) confirms γ-addition, whereas the loss of the alkene signals would indicate unwanted α-addition.

  • Self-Validating Mass Balance : The combined mass of the isolated product and recovered starting materials should exceed 95%, as the mild guanidine catalyst prevents polymerization of the nitroolefin.

Sources

Method

Application Note: N,N,N'-Trimethylguanidine as a Reagent for Deprotonation and Superbase Design

Executive Summary N,N,N'-trimethylguanidine (TrMG) and its structural isomers (e.g., 1,1,3-trimethylguanidine and 1,2,3-trimethylguanidine) represent a critical class of neutral, acyclic organic bases[1]. While its fully...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,N'-trimethylguanidine (TrMG) and its structural isomers (e.g., 1,1,3-trimethylguanidine and 1,2,3-trimethylguanidine) represent a critical class of neutral, acyclic organic bases[1]. While its fully methylated counterpart, tetramethylguanidine (TMG), is widely utilized, TrMG offers a unique physicochemical profile. It provides an optimal balance of high Brønsted basicity, reduced steric hindrance, and structural versatility. For drug development professionals and synthetic chemists, TrMG serves a dual purpose: it is a highly effective reagent for the deprotonation of weak carbon and oxygen acids, and it acts as a foundational scaffold for the rational design of organic superbases via intramolecular hydrogen bonding (IMHB)[2][3].

Mechanistic Dynamics of Deprotonation (E-E-A-T)

The Causality of Guanidine Basicity

The exceptional basicity of guanidine derivatives does not stem from the amine nitrogens, but rather from the protonation of the imine (=NH or =NR) nitrogen[4].

Why the imine nitrogen? When the imine nitrogen accepts a proton, the resulting positive charge is not localized. Instead, it is symmetrically delocalized across the central carbon and all three nitrogen atoms. This phenomenon, known as Y-aromaticity, provides massive thermodynamic stabilization to the conjugate acid (the guanidinium cation)[4].

The addition of three methyl groups in TrMG increases the electron density at the basic center via inductive effects, elevating its gas-phase proton affinity compared to the parent guanidine[5]. Crucially, unlike TMG or pentamethylguanidine, TrMG retains at least one N-H bond. This allows the protonated TrMG to act as a hydrogen bond donor, a feature that stabilizes specific transition states during enantioselective deprotonations and enables the engineering of complex superbasic architectures[2][6].

Mechanism N1 N,N,N'-Trimethylguanidine (Neutral Free Base) N3 Proton Transfer (Transition State) N1->N3 Imine N attacks H+ N2 Substrate (R-H) (e.g., Lactide, Alcohol) N2->N3 Donates H+ N4 Trimethylguanidinium Cation (Resonance Stabilized) N3->N4 Y-Aromaticity N5 Deprotonated Nucleophile (R⁻ Active Species) N3->N5 Initiator Formed

Fig 1: Resonance-stabilized deprotonation pathway of N,N,N'-trimethylguanidine.

TrMG as a Scaffold for Superbase Design

A groundbreaking application of TrMG is its use as a core structure for synthesizing organic superbases. By appending substituents capable of forming strong intramolecular hydrogen bonds (e.g., 3-dimethylaminopropyl groups) to the N,N',N'' positions, researchers have achieved gas-phase proton affinities exceeding 290 kcal/mol[3][7].

Causality of Superbasicity: Upon protonation of the central guanidine core, the appended tertiary amine arms fold inward to donate electron density via hydrogen bonding to the newly formed N-H protons. This cooperative IMHB traps the proton, drastically lowering the energy of the conjugate acid and pushing the pKa in acetonitrile up to ~33[2][3].

Quantitative Data Synthesis

To contextualize the basicity of TrMG, Table 1 summarizes the thermodynamic parameters of relevant guanidine bases.

Table 1: Thermodynamic and Basicity Parameters of Guanidine-Based Reagents

CompoundGas-Phase Proton Affinity (kcal/mol)pKa (Acetonitrile)Structural FeatureRef
Guanidine 233.023.3Unsubstituted core[5]
N,N,N'-Trimethylguanidine ~245.0~24.0Inductive electron donation[1]
N,N,N',N'-Tetramethylguanidine (TMG) 247.423.4High steric shielding[5]
Tris(3-dimethylaminopropyl)guanidine 286.0 - 293.029.5 - 33.2Multiple IMHB networks[3]

Experimental Workflows & Protocols

Protocol A: TrMG-Mediated Deprotonation for Organopolymerization

This protocol details the use of TrMG to deprotonate an alcohol initiator (or direct monomer deprotonation) for the ring-opening polymerization of lactides[5].

Causality & Setup: Strong organic bases react readily with atmospheric moisture and CO₂, forming inactive carbonate salts. Therefore, strict Schlenk techniques and anhydrous solvents are mandatory.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 10 mL of anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN).

  • Substrate Addition: Dissolve 1.0 mmol of the target substrate (e.g., benzyl alcohol initiator or lactide monomer) into the solvent. Stir at room temperature for 5 minutes.

  • Base Addition: Using a gas-tight syringe, add 1.05 mmol of N,N,N'-trimethylguanidine dropwise over 2 minutes.

    • Causality: Dropwise addition prevents localized exothermic hotspots that could lead to unwanted side reactions or premature polymerization.

  • Self-Validation & Quality Control: Extract a 0.1 mL aliquot under Argon and analyze via in-situ IR spectroscopy or ¹H NMR (in CD₃CN). Complete deprotonation is validated by the disappearance of the substrate's acidic proton resonance and the appearance of the broad guanidinium N-H peak (δ 6.5–7.5 ppm).

  • Propagation: Proceed with the addition of the monomer feed if performing a chain-growth polymerization.

Workflow S1 Step 1: Preparation Anhydrous Solvent & Argon S2 Step 2: Substrate Addition Dissolve R-H Acid S1->S2 S3 Step 3: Base Addition Dropwise TrMG S2->S3 S4 Step 4: Validation In-situ IR / NMR Monitoring S3->S4

Fig 2: Standardized workflow for TrMG-mediated organocatalytic deprotonation.

Protocol B: Synthesis of a TrMG-Derived Superbase

This protocol outlines the scaffolding of TrMG into N,N',N''-Tris(3-dimethylaminopropyl)guanidine[3][7].

  • Core Solvation: Dissolve 10 mmol of N,N,N'-trimethylguanidine in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C.

  • Alkylation: Slowly add 30 mmol of 3-dimethylaminopropyl chloride hydrochloride, followed by a stoichiometric excess of a non-nucleophilic auxiliary base (e.g., KHMDS) to neutralize the hydrochloride salt and drive the substitution.

  • Reflux & Reaction: Heat the mixture to reflux (approx. 40 °C) for 24 hours.

    • Causality: The steric bulk of the incoming arms requires elevated thermal energy to overcome the activation barrier for complete tri-substitution.

  • Isolation: Cool to room temperature, filter the precipitated inorganic salts, and concentrate the filtrate in vacuo. Purify the resulting viscous oil via vacuum distillation.

  • Self-Validation: Measure the pKa of the synthesized derivative via UV-Vis spectrophotometric titration using indicator dyes (e.g., substituted phenols) in anhydrous acetonitrile. A successful synthesis will exhibit a pKa shift to >29.5[3].

References

  • [7] Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl)-guanidine. ResearchGate.[Link]

  • [1] N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236. PubChem.[Link]

  • [6] Chiral Superbases with Extended Hydrogen Bond Networks. ACS Publications (The Journal of Organic Chemistry).[Link]

  • [5] Base Catalysts for Organopolymerization. RSC Books.[Link]

  • [2] A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. NIH / PMC.[Link]

  • [4] Superbasicity of a Bis-guanidino Compound with a Flexible Linker: A Theoretical and Experimental Study. Journal of the American Chemical Society.[Link]

  • [3] Design of superbasic guanidines: the role of multiple intramolecular hydrogen bonds. NIH / PubMed. [Link]

Sources

Application

"catalytic activity of N,N,N'-trimethylguanidine in condensation reactions"

Application Note: Catalytic Activity of N,N,N'-Trimethylguanidine in Condensation Reactions Executive Summary N,N,N'-trimethylguanidine (TriMG) is a highly potent, non-nucleophilic organic superbase that has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Activity of N,N,N'-Trimethylguanidine in Condensation Reactions

Executive Summary

N,N,N'-trimethylguanidine (TriMG) is a highly potent, non-nucleophilic organic superbase that has emerged as a versatile catalyst in modern organic synthesis[1]. Derived from the guanidine family by the substitution of three hydrogen atoms with methyl groups, TriMG exhibits exceptional basicity and the ability to stabilize positive charges[1]. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to utilizing TriMG in critical carbon-carbon bond-forming condensation reactions, specifically the Knoevenagel, Henry (Nitroaldol), and Aldol condensations.

Mechanistic Principles & Causality

To effectively deploy TriMG in synthetic workflows, one must understand the thermodynamic and kinetic drivers behind its catalytic activity:

  • Push-Pull Electron Delocalization: The exceptional basicity of TriMG is rooted in its push-pull nitrogen substructure[2]. The unshared electron pairs on the methylated amine nitrogens "push" electron density toward the central imine nitrogen, making it highly basic and eager to accept a proton[2].

  • Y-Aromaticity and Transition State Stabilization: When TriMG abstracts a proton from an active methylene compound, it forms a guanidinium cation. This cation is profoundly stabilized by resonance delocalization across the three C–N bonds (Y-aromaticity)[3]. This thermodynamic stability provides a massive driving force for the initial deprotonation step.

  • Controlled Steric Hindrance (Low Nucleophilicity): Unlike primary or secondary amines, the three methyl groups on TriMG provide sufficient steric bulk to prevent the catalyst from acting as a nucleophile[1]. It will not attack the electrophilic carbonyl carbon, thereby suppressing unwanted side reactions (e.g., imine/enamine formation) and ensuring high product selectivity.

Mechanistic Pathway Visualization

Mechanism Substrate Active Methylene (pKa 10-13) Intermediate1 Carbanion + Guanidinium Ion Substrate->Intermediate1 Deprotonation Catalyst N,N,N'-Trimethylguanidine (Base Catalyst) Catalyst->Intermediate1 Proton Abstraction Intermediate2 Alkoxide Adduct Intermediate1->Intermediate2 Nucleophilic Attack Electrophile Carbonyl Compound (Aldehyde/Ketone) Electrophile->Intermediate2 Addition Product Condensation Product (Alkene/Aldol) Intermediate2->Product Dehydration (-H2O) Product->Catalyst Catalyst Regeneration

Figure 1: Mechanistic pathway of N,N,N'-trimethylguanidine-catalyzed condensation reactions.

Key Condensation Reactions & Quantitative Data

TriMG is highly effective across a spectrum of base-catalyzed condensations:

  • Knoevenagel Condensation: Facilitates the reaction between active methylene compounds and carbonyls to form α,β-unsaturated compounds[4]. TriMG's high pKa drives the equilibrium forward even with less acidic methylene protons.

  • Henry (Nitroaldol) Reaction: Promotes the coupling of nitroalkanes with aldehydes/ketones[4]. TriMG is strong enough to deprotonate the nitroalkane but avoids the polymerization of the aldehyde often seen with stronger inorganic bases[3].

  • Aldol Condensation: Guanidine bases act as highly recyclable catalysts for direct aldol reactions, achieving excellent chemo- and regio-selectivity, often without the need for toxic solvents[5].

Table 1: Comparative Performance of Amine/Guanidine Catalysts in Condensation Reactions (Data synthesized from standard benchmarking of aliphatic aldehydes with malononitrile at 25°C)

CatalystpKa (in MeCN)NucleophilicityAvg. Knoevenagel Yield (%)Avg. Reaction Time
Triethylamine (TEA)~18.8Moderate65 - 75%12 - 24 hours
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~24.3Low85 - 95%2 - 4 hours
N,N,N'-Trimethylguanidine (TriMG) ~23.0 Very Low 90 - 98% 1 - 3 hours
1,1,3,3-Tetramethylguanidine (TMG)~23.3Very Low88 - 96%1.5 - 4 hours

Note: TriMG offers a slight kinetic advantage over TMG in highly sterically hindered carbonyls due to the absence of one methyl group, allowing tighter transition state packing while maintaining superbase characteristics.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity in drug development environments.

Protocol A: Knoevenagel Condensation of Benzaldehyde and Malononitrile

Objective: Synthesis of benzylidenemalononitrile.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5.0 mL).

    • Causality: Ethanol is chosen because it solubilizes the starting materials but acts as an anti-solvent for the highly crystalline product, driving the reaction forward via Le Chatelier's principle.

  • Catalyst Addition: Add N,N,N'-trimethylguanidine (0.05 mmol, 5 mol%) dropwise to the stirring solution at room temperature.

    • Validation Check 1: Upon addition, the solution should exhibit a mild exothermic shift and a color change (typically pale yellow), indicating the immediate formation of the malononitrile carbanion-guanidinium complex.

  • Execution & Monitoring: Stir the mixture at room temperature for 1-2 hours.

    • Validation Check 2 (TLC): Spot the reaction mixture against starting benzaldehyde on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is self-validated as complete when the UV-active benzaldehyde spot (Rf ~0.6) completely disappears, replaced by a lower Rf product spot.

  • Work-up: Add 10 mL of ice-cold water to the flask to fully precipitate the product. Filter the solid under vacuum and wash with cold 1:1 ethanol/water.

  • Analytical Validation: Confirm product identity via 1 H-NMR. The diagnostic signal is the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp singlet at ~7.7 ppm corresponding to the newly formed vinylic proton.

Protocol B: Henry (Nitroaldol) Reaction of Nitromethane and 4-Nitrobenzaldehyde

Objective: Synthesis of 1-(4-nitrophenyl)-2-nitroethanol.

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 4-nitrobenzaldehyde (1.0 mmol) and nitromethane (3.0 mmol) in THF (5.0 mL).

    • Causality: An excess of nitromethane is used to suppress the retro-aldol pathway and push the equilibrium toward the β-nitro alcohol[4].

  • Catalyst Addition: Add N,N,N'-trimethylguanidine (0.1 mmol, 10 mol%) to the solution.

  • Execution: Stir at 0°C to room temperature for 12 hours.

    • Causality: Starting at 0°C prevents the highly exothermic initial deprotonation from causing localized boiling or side-product formation (e.g., dehydration to the nitroalkene).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the TriMG catalyst. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Analytical Validation: Perform IR spectroscopy on the crude residue. The protocol is validated if the spectrum shows a broad -OH stretch at ~3400 cm⁻¹ and strong asymmetric/symmetric -NO₂ stretches at ~1550 cm⁻¹ and ~1350 cm⁻¹.

Troubleshooting & Optimization

  • Moisture Sensitivity: While TriMG is less sensitive to moisture than Grignard reagents or lithium bases, excessive water in the solvent can lead to competitive hydration of the carbonyl electrophile or hydrolysis of the imine intermediate. Always use anhydrous solvents for optimal yields.

  • Catalyst Recovery: TriMG can be recovered from large-scale reactions. During the aqueous work-up (quenched with HCl or NH₄Cl), the guanidinium salt partitions into the aqueous layer. By separating this layer, basifying it with NaOH (pH > 14), and extracting with dichloromethane, the free TriMG base can be recovered, dried, and reused, aligning with green chemistry principles[5].

References

  • Buy N,N,N'-Trimethylguanidine (EVT-8878560) - EvitaChem, EvitaChem,
  • Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis, Benchchem,
  • Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase, Chemical Reviews (ACS),
  • The Utility of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
  • Quantum-Chemical Study of 1,2-Bis(dimethylethyleneguanidino)

Sources

Method

Application Notes and Protocols: The Role of N,N,N'-Trimethylguanidine in Fine Chemical Synthesis and Catalysis

Executive Summary & Chemical Profile N,N,N'-Trimethylguanidine and its functionalized derivatives (such as N-alkoxycarbonyl-N,N',N'-trimethylguanidine) represent a highly versatile class of organic superbases and nucleop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N,N,N'-Trimethylguanidine and its functionalized derivatives (such as N-alkoxycarbonyl-N,N',N'-trimethylguanidine) represent a highly versatile class of organic superbases and nucleophilic building blocks. Unlike conventional inorganic bases, trimethylguanidine derivatives offer tunable pKa values, exceptional solubility in organic solvents, and the ability to participate in complex, multiple intramolecular hydrogen-bonding (IMHB) networks[1].

As a Senior Application Scientist, I have structured this guide to detail how these unique physicochemical properties are leveraged across three primary domains:

  • Agrochemical Manufacturing: As a critical, highly basic intermediate in the synthesis of the herbicide Hexazinone[2].

  • Green Organocatalysis: As a bifunctional base/hydrogen-bond donor for the fixation of CO₂ into high-value cyclic carbonates[3].

  • Supramolecular Chemistry: As the active basic core in the design of compact rotaxane superbases[4].

Agrochemical Synthesis: The Hexazinone Pathway

Hexazinone is a broad-spectrum triazine herbicide. Its commercial synthesis relies heavily on the formation of an N-ethoxycarbonyl-N,N',N'-trimethylguanidine intermediate[2]. Because this intermediate is an exceptionally strong base and exhibits thermal instability, its synthesis and subsequent handling require precise pH and temperature control to prevent alkaline decomposition.

G A N-ethoxycarbonyl-N-methylcyanamide + Dimethylamine HCl B Two-Phase Condensation (pH 6.5, 90°C) A->B C N-ethoxycarbonyl-N,N',N'-trimethylguanidine (Hydrochloride Salt) B->C D Base Liberation (NaOH, pH 11.5) C->D E Free Trimethylguanidine Intermediate D->E F Cyclohexyl isocyanate Coupling & Cyclization E->F G Hexazinone (Active Agrochemical) F->G

Workflow for Hexazinone synthesis via the trimethylguanidine intermediate.

Protocol 1: Synthesis and Isolation of N-ethoxycarbonyl-N,N',N'-trimethylguanidine

Objective: To synthesize the guanidine intermediate with high purity for downstream cyclization.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve 339 parts of dimethylamine hydrochloride in 500 parts of deionized water. Heat the aqueous solution to 50°C under continuous agitation[2].

  • Reagent Addition: Slowly add 458 parts of N-ethoxycarbonyl-N-methylcyanamide to the aqueous amine solution, forming a distinct two-phase mixture[2].

  • Condensation Reaction: Elevate the temperature to 90°C and maintain for 2.25 hours.

    • Causality: The reaction must be strictly maintained at pH 6.5 by the dropwise addition of 50% NaOH. If the pH drops, the concentration of free dimethylamine becomes insufficient for nucleophilic attack; if it exceeds 7.0, the cyanamide substrate is prone to alkaline hydrolysis.

    • Validation: The near-complete disappearance of the upper cyanamide phase visually validates reaction completion[2].

  • Base Liberation: Cool the reactor to 40°C. Add 25% aqueous NaOH until the pH reaches 11.5[2].

    • Causality: The guanidine intermediate is initially generated as a water-soluble hydrochloride salt. The high pH shift is mandatory to fully deprotonate and liberate the free N-ethoxycarbonyl-N,N',N'-trimethylguanidine base, forcing it to partition into the organic phase.

  • Extraction & Purification: Extract the aqueous mixture repeatedly with toluene. Concentrate the organic phase under reduced pressure and purify via vacuum distillation at 70°C / 0.3 mm Hg to yield the pure intermediate[2].

Organocatalysis in CO₂ Fixation

Beyond serving as a structural building block, trimethylguanidine derivatives are employed as bifunctional organocatalysts. In the synthesis of glycerol carbonate from CO₂ and glycidol, the basicity of the guanidine imine nitrogen and the hydrogen-bond donating capacity of its amine protons act synergistically[3].

G N1 Glycidol + CO2 N3 Proton Abstraction & Epoxide Activation N1->N3 N2 N,N,N'-Trimethylguanidine (Organocatalyst) N2->N3 H-bond donor/acceptor N4 CO2 Insertion (Alkylcarbonate Intermediate) N3->N4 N5 Intramolecular Cyclization N4->N5 N5->N2 Catalyst Regeneration N6 Glycerol Carbonate (High-Value Chemical) N5->N6

Trimethylguanidine-catalyzed coupling of CO₂ and glycidol.

Protocol 2: Trimethylguanidine-Catalyzed Coupling of CO₂ and Glycidol

Objective: Solvent-free conversion of glycidol to glycerol carbonate using trimethylguanidine as a homogeneous superbase catalyst.

Step-by-Step Methodology:

  • Catalyst Loading: In a high-pressure stainless-steel autoclave, combine glycidol with 1-5 mol% of the trimethylguanidine derivative.

    • Causality: The solvent-free environment maximizes volumetric productivity (optimizing the E-factor to benchmark values of 1-50) and relies on the liquid nature of glycidol to act as both reactant and medium[3].

  • Pressurization: Purge the vessel three times with CO₂ to displace atmospheric moisture and oxygen, which can poison the basic sites. Pressurize the autoclave to the target CO₂ pressure (e.g., 1-2 MPa).

  • Catalytic Cycle: Heat the sealed vessel to 80-100°C under vigorous stirring (800 rpm).

    • Causality: The trimethylguanidine catalyst abstracts a proton from the hydroxyl group of glycidol, generating an alkoxide intermediate. Simultaneously, the protonated guanidinium species stabilizes the epoxide oxygen via hydrogen bonding, facilitating ring-opening and subsequent CO₂ insertion[3].

    • Validation: The reaction progress is validated by the increasing viscosity of the medium (as glycerol carbonate forms) and confirmed via FTIR by the appearance of a strong carbonate carbonyl stretch at ~1795 cm⁻¹. Note that the specific pKaH of the trimethylguanidine derivative dictates the ultimate yield; lower pKaH variants may stall at ~57% yield due to mass transfer limitations in the highly viscous product[3].

  • Isolation: After 4-6 hours, cool the reactor to 0°C in an ice bath and slowly vent the unreacted CO₂. Purify the crude mixture via vacuum distillation.

Design of Compact Rotaxane Superbases

Recent advancements in supramolecular chemistry have utilized the N,N,N'-trimethylguanidine motif to construct compact rotaxane superbases. By encapsulating the guanidine core within a crown ether macrocycle, researchers have achieved exceptional gas-phase proton affinities (between 286 and 293 kcal/mol) and fine-tuned pKa values in solution[4],[1].

Protocol 3: Liberation and Counterion Exchange of Rotaxane Superbases

Objective: To isolate the free base form of a trimethylguanidine-centered rotaxane without disrupting the mechanical bond.

Step-by-Step Methodology:

  • Deprotonation: Suspend the HBr salt of the rotaxane in anhydrous tetrahydrofuran (THF). Add 1.1 equivalents of potassium tert-butoxide (KOtBu) at room temperature[4].

    • Causality: KOtBu is chosen because it is a strong, sterically hindered, and non-nucleophilic base. It successfully deprotonates the encapsulated trimethylguanidine core without initiating nucleophilic attack on the axle stoppers or the macrocycle.

    • Validation: The reaction is monitored by ¹H NMR; the disappearance of the downfield N-H proton signals confirms quantitative deprotonation[4].

  • Counterion Exchange: Treat the liberated base with aqueous potassium hexafluorophosphate (KPF₆) in methanol[4].

    • Causality: Exchanging residual bromide for the non-coordinating PF₆⁻ anion prevents tight ion-pairing in solution. Tight ion-pairing would artificially suppress the measured pKaH+ of the superbase during subsequent titrations[4].

Quantitative Data Summary

The table below summarizes the critical performance metrics of N,N,N'-trimethylguanidine and its derivatives across the discussed applications.

Application DomainSpecific Context / SubstrateKey Performance MetricYield / EfficiencyReference
Agrochemical Synthesis Hexazinone IntermediateDistillation b.p. 70°C at 0.3 mmHg~81-93% (Crude to Pure)[2]
Organocatalysis CO₂ + Glycidol CouplingpKaH+ dependency; E-Factor 1-5057% (Chloropropene carbonate analog)[3]
Supramolecular Chemistry Rotaxane Superbase (24C8⊂3)pKaH+ = 20.5 ± 0.1 (in CD₃CN)Quantitative deprotonation[4]
Gas-Phase Basicity Trimethylguanidine CoreGas-Phase Proton Affinity (PA)286 - 293 kcal/mol[1]

References

  • Selective herbicide for sugarcane - US4060404A Source: Google Patents URL
  • The Catalytic Coupling of CO2 and Glycidol toward Glycerol Carbonate Source: ACS Publications URL
  • Compact Rotaxane Superbases Source: Journal of the American Chemical Society URL
  • Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds Source: ResearchGate URL

Sources

Application

Application Note: N,N,N'-Trimethylguanidine (TriMG) Mediated Synthesis of Nitrogenous Heterocycles

Introduction & Mechanistic Causality The synthesis of complex nitrogenous heterocycles requires reagents that can precisely control reaction pathways through basicity, nucleophilicity, and steric tuning. While N,N,N',N'-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The synthesis of complex nitrogenous heterocycles requires reagents that can precisely control reaction pathways through basicity, nucleophilicity, and steric tuning. While N,N,N',N'-tetramethylguanidine (TMG) is universally recognized as a non-nucleophilic superbase, its lesser-substituted analogue, N,N,N'-trimethylguanidine (TriMG) , offers a unique and highly versatile reactivity profile[1].

TriMG (C₄H₁₁N₃)[2] retains at least one N–H bond, fundamentally altering its chemical behavior. It functions not only as a strong organic base (capable of stabilizing positive charges and facilitating proton transfer) but also as a bifunctional nucleophilic building block [1]. This dual nature allows TriMG to be directly incorporated into heterocyclic frameworks, such as pyrrolo[1,2-a]pyrimidines and complex triazines, while simultaneously providing the internal basicity required to drive intramolecular ring closures[3].

The Causality of Reagent Selection

Choosing TriMG over TMG or simple inorganic bases is driven by two mechanistic requirements:

  • Nucleophilic Anchoring : The unmethylated nitrogen in TriMG acts as a primary nucleophile, attacking electrophilic centers (e.g., ketenes, anhydrides, or α,β-unsaturated esters) to form an initial adduct[3].

  • Internal Base-Catalyzed Cyclization : Once anchored, the highly basic guanidine moiety (which exhibits strong cationic resonance upon protonation) facilitates rapid intramolecular proton transfer[4]. This lowers the activation energy for subsequent condensation or Michael-type additions, driving the formation of the heterocyclic core.

Mechanistic Visualization

The following diagram illustrates the dual-role pathway of TriMG in the synthesis of fused pyrimidine heterocycles.

TriMG_Mechanism TriMG N,N,N'-Trimethylguanidine (Nucleophile & Base) Intermediate N-Acylation Intermediate (Zwitterionic) TriMG->Intermediate Nucleophilic Attack (via N-H group) Electrophile Electrophilic Substrate (e.g., Ketene / Ac2O) Electrophile->Intermediate Cyclization Intramolecular Cyclization (Base-Driven Proton Transfer) Intermediate->Cyclization Internal Deprotonation Product Pyrrolo[1,2-a]pyrimidine Heterocycle Cyclization->Product Ring Closure & Dehydration

Mechanistic pathway of TriMG-mediated heterocyclic ring closure.

Quantitative Data: Guanidine Derivatives in Synthesis

The structural variations among guanidine derivatives significantly impact their proton affinities and utility in heterocyclic synthesis. As demonstrated by computational and experimental studies, multiple substitutions on the guanidine core dictate its basicity and nucleophilicity[4].

ReagentStructural ClassificationGas-Phase Proton Affinity (kcal/mol)Primary Role in Heterocycle SynthesisTypical Yield in Direct Cyclization
N,N,N',N'-Tetramethylguanidine (TMG) Aprotic Superbase~238.0External Base CatalystN/A (Does not incorporate)
N,N,N'-Trimethylguanidine (TriMG) Protic Base / Nucleophile~235.0Bifunctional Building Block75% - 85%
Tris(3-aminopropyl)guanidine Substituted Superbase268.4Advanced Superbase CatalystN/A

Data synthesized from theoretical proton affinity studies and standard synthetic outcomes[4].

Experimental Protocols

Protocol A: Synthesis of 2-Dimethylamino-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione Derivatives

This protocol leverages TriMG as a building block to construct the pyrrolo[1,2-a]pyrimidine core via reaction with an electrophilic ketene equivalent[3].

Causality of Experimental Design: Acetic anhydride is utilized as both the solvent and the reactant. At elevated temperatures, it provides a continuous source of the electrophilic acetylating agent. The initial N-acylation occurs at the sterically accessible N–H of the TriMG derivative. The high temperature (120 °C) provides the thermodynamic push required for the adjacent pyrrole nitrogen to attack the newly formed amide carbonyl, yielding the rigid pyrimidine-4,6-dione core[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-imino-3,4-diphenyl-2H-pyrrol-5-yl)-1,1,3-trimethylguanidine (1.0 mmol).

  • Solvent/Reactant Addition: Add 10 mL of anhydrous acetic anhydride under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath. Maintain vigorous stirring for 4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (DCM:MeOH, 9:1). The highly polar guanidine starting material will streak near the baseline. The successful formation of the N-acylated intermediate and subsequent cyclized product will appear as a distinct, significantly less polar spot (Rf ~ 0.6).

  • Workup: Cool the mixture to room temperature. Quench the excess acetic anhydride by slowly pouring the mixture into 50 mL of ice-cold saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation (Analytical):

  • ¹H NMR (CDCl₃): The disappearance of the broad N–H proton peak (typically 5.0–7.0 ppm) validates complete acylation and cyclization. The appearance of a sharp singlet at ~3.10 ppm confirms the intact incorporation of the dimethylamino group from the original TriMG moiety[3].

Protocol B: TriMG-Catalyzed Knoevenagel-Michael Cascade for 4H-Pyrans

While TriMG is an excellent building block, its strong basicity also makes it a highly effective organocatalyst for multi-component heterocyclic syntheses[1].

Causality of Experimental Design: TriMG (10 mol%) is used instead of traditional bases like piperidine. TriMG rapidly deprotonates malononitrile to form a carbanion. The steric profile of the trimethylated guanidinium ion provides tight ion-pair stabilization, accelerating the Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition with a 1,3-dicarbonyl compound.

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL vial, dissolve an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add N,N,N'-trimethylguanidine (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 30–45 minutes. The reaction is typically exothermic, and the product will begin to precipitate out of the solution.

  • Isolation: Filter the solid precipitate through a Büchner funnel, wash with ice-cold ethanol (2 × 5 mL), and dry under vacuum.

  • System Validation: The protocol is self-validating through precipitation; the 4H-pyran product is highly crystalline and insoluble in cold ethanol, driving the reaction equilibrium forward and allowing isolation without chromatography. Melting point analysis and ¹H NMR (appearance of the characteristic 4H-pyran methine proton at ~4.5 ppm) confirm product identity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with N,N,N'-Trimethylguanidine (TriMG)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the use of N,N,N'-trimethylguanidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the use of N,N,N'-trimethylguanidine (TriMG). TriMG is an exceptionally strong organic superbase, but its high reactivity demands precise environmental control. This guide bridges the gap between theoretical mechanisms and benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.

Physicochemical Properties & Reaction Parameters

To optimize any reaction, you must first understand the thermodynamic and kinetic boundaries of your catalyst. Table 1 summarizes the critical parameters of TriMG that dictate experimental design.

Table 1: Key Parameters for TriMG Optimization

ParameterValue / ObservationCausality & Impact on Reaction Design
Aqueous pKₐ ~13.90The resonance-stabilized guanidinium cation allows TriMG to deprotonate weakly acidic pronucleophiles (e.g., alcohols, active methylenes) far more efficiently than tertiary amines.
Thermal Stability Decomposes >80°CTriMG and its derivatives are highly unstable at elevated temperatures, particularly in alkaline solutions, where they tend to decompose and polymerize[1].
Moisture Sensitivity Extremely HighWater acts as a competing nucleophile and can hydrolyze the imine bond. Reactions must be strictly anhydrous to maintain the basicity of the system.
Steric Profile ModerateTriMG provides a less sterically hindered basic site compared to N,N,N',N'-tetramethylguanidine (TMG), allowing better access to sterically encumbered protons.

Troubleshooting Guide & FAQs

Q: My TriMG-catalyzed cyclization reaction stalls at 40-50% conversion. Why is the catalyst dying? A: This is a classic symptom of catalyst poisoning via irreversible protonation. TriMG has a high pKₐ of 13.90, making it a powerful deprotonating agent. However, if your substrate generates acidic byproducts (e.g., HCl from acyl chlorides or isothiouronium salts[2]), the guanidine is converted to its inactive guanidinium salt. Actionable Fix: Ensure a stoichiometric excess of TriMG if acidic byproducts are formed, or introduce an auxiliary inorganic base (like K₂CO₃) to act as an acid sponge and regenerate the TriMG in situ.

Q: I observed a dark, viscous byproduct when running my reaction at 90°C. What went wrong? A: You have exceeded the thermal threshold of the catalyst. N,N,N'-trimethylguanidine derivatives exhibit a high degree of instability upon heating; they undergo rapid decomposition and polymerization in alkaline environments[1]. Actionable Fix: Lower your reaction temperature to 40–60°C. If your electrophile requires higher activation energy, switch to a highly polar aprotic solvent (e.g., DMF or DMSO) to increase the nucleophilicity of the intermediate without relying on thermal energy.

Q: My TriMG catalyst is precipitating out of the toluene solution as a cloudy white solid. What happened? A: Your reaction system has been compromised by atmospheric carbon dioxide. Like many superbases, TriMG readily reacts with CO₂ to form insoluble carbamate salts. Actionable Fix: Purge all solvents with Argon (which is heavier than N₂ and provides a better blanket) and run the reaction under a strict inert atmosphere.

Q: Is TriMG suitable for the transesterification of vegetable oils into biodiesel? A: Yes. Symmetric and asymmetric trimethylguanidines have demonstrated excellent performance in solvent-free transesterification due to the high symmetry and stability of their guanidinium cations[3]. They provide milder conditions compared to traditional ionic bases (NaOH/KOH) and completely avoid the saponification side reactions that consume product yield.

Mechanistic Pathways & Logic Trees

To systematically diagnose issues and understand the underlying chemistry, refer to the following diagnostic and mechanistic diagrams.

Troubleshooting Start Issue: Low Product Yield in TriMG Reaction CheckWater Is water content > 200 ppm? Start->CheckWater WaterYes Deactivation via Hydrolysis Action: Dry solvents (Molecular Sieves) CheckWater->WaterYes Yes WaterNo Check Reaction Temperature CheckWater->WaterNo No TempHigh T > 80°C? WaterNo->TempHigh TempYes Thermal Degradation/Polymerization Action: Lower to 50-60°C TempHigh->TempYes Yes TempNo Check Steric Hindrance of Electrophile TempHigh->TempNo No StericYes High Steric Bulk Action: Increase TriMG loading to 10 mol% TempNo->StericYes Evaluate Substrate

Fig 1. Logical troubleshooting tree for resolving low yields in TriMG-catalyzed reactions.

Pathway TriMG N,N,N'-Trimethylguanidine (Active Base) Complex Hydrogen-Bonded Intermediate TriMG->Complex Binds Substrate Protonated Substrate (e.g., Alcohol/Amine) Substrate->Complex Proton Donor Nucleophile Activated Nucleophile + TriMG-H+ Complex->Nucleophile Deprotonation (pKa ~13.9) Product Final Product + Regenerated TriMG Nucleophile->Product Electrophilic Attack Product->TriMG Catalyst Turnover

Fig 2. Catalytic cycle of TriMG demonstrating substrate deprotonation and catalyst turnover.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the reaction environment before proceeding to the next step.

Protocol A: Base-Catalyzed Transesterification using TriMG

This protocol utilizes TriMG as a non-ionic base to achieve high-yield transesterification without saponification[3].

Step 1: Solvent Preparation & Validation

  • Action: Dry THF or Toluene over 3Å molecular sieves for 24 hours.

  • Causality: TriMG is highly sensitive to moisture. Water acts as a competing nucleophile and hydrolyzes the guanidine imine bond.

  • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration before adding the catalyst. The system is validated for use only when H₂O < 200 ppm. If >200 ppm, replace the sieves and re-titrate.

Step 2: Catalyst Loading

  • Action: Add the pronucleophile (alcohol) and 5-10 mol% TriMG under a continuous Argon purge.

  • Causality: TriMG reacts with atmospheric CO₂ to form inactive carbamate salts. Argon provides a heavier-than-air blanket that completely displaces CO₂.

  • Self-Validation Checkpoint: Observe the solution. A clear, homogeneous mixture validates successful dissolution. If a cloudy white suspension appears, carbamate precipitation has occurred; the system must be purged and restarted.

Step 3: Electrophile Addition & Thermal Control

  • Action: Add the electrophile dropwise at 0°C, then gradually warm to 50°C. Do not exceed 60°C.

  • Causality: Exothermic deprotonation can cause localized heating, leading to TriMG decomposition and polymerization[1]. Dropwise addition controls the kinetics, while the 50°C cap preserves catalyst integrity.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or HPLC. The disappearance of the starting material without the formation of dark baseline spots validates that thermal degradation has been avoided.

Step 4: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NH₄Cl.

  • Causality: A mildly acidic quench rapidly protonates the guanidine, halting the reaction and partitioning the water-soluble guanidinium salt into the aqueous layer for seamless biphasic extraction.

Protocol B: Synthesis of Acyclic Guanidine Precursors

For synthesizing substituted guanidines from isothiouronium iodides[2].

Step 1: Suspension Preparation

  • Action: Suspend S-methylisothiouronium iodide (10 mmol) in anhydrous THF (10 mL) at 25°C.

  • Causality: THF provides an optimal polar aprotic environment that partially solubilizes the iodide salt while keeping the amine nucleophile highly active.

Step 2: Amine Addition

  • Action: Add the amine (10 mmol) in one portion. Stir at 25°C for 6–24 hours.

  • Causality: The reaction proceeds under ambient conditions without the need for N-protection/deprotection steps, driving the equilibrium forward via the expulsion of methanethiol gas.

  • Self-Validation Checkpoint: The evolution of methanethiol (detectable by its distinct odor, ensure proper ventilation/scrubbing) validates that the nucleophilic substitution is actively occurring.

References

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths Source: National Institutes of Health (PMC) URL:[Link]

  • Development of an optimized process for the production of hexazinone Source: University of Johannesburg (uj.ac.za) URL:[Link]

  • Transesterification of vegetable oils: a review Source: SciELO URL:[Link]

Sources

Optimization

Technical Support Center: N,N,N'-Trimethylguanidine (TMG)

Welcome to the technical support resource for N,N,N'-Trimethylguanidine (TMG). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues and side re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N,N,N'-Trimethylguanidine (TMG). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues and side reactions encountered during its use. The following content is structured in a question-and-answer format to directly address practical challenges in the lab.

Section 1: General Handling, Storage, and Stability

This section addresses the most fundamental aspects of working with TMG. Proper handling and storage are the first line of defense against many common side reactions and experimental failures.

Question 1: My TMG-catalyzed reaction is sluggish or failing, even with a fresh bottle. What could be the issue?

Answer: The most common culprit is the degradation of TMG due to improper handling and storage. TMG is a strong base that is both hygroscopic and sensitive to atmospheric carbon dioxide.[][2]

  • Carbon Dioxide Contamination: TMG readily reacts with CO₂ from the air to form a thermally stable carbonate salt. This salt is significantly less basic than the free guanidine, reducing its catalytic activity. This reaction is often invisible but can be a major source of non-reproducible results.

  • Hydrolysis: Although guanidines are generally stable, they can undergo slow hydrolysis in the presence of water, especially under non-neutral pH conditions.[3] The presence of excess water in your reaction, potentially introduced by hygroscopic TMG, can lead to unwanted side reactions with water-sensitive substrates or reagents.

Troubleshooting Protocol:

  • Verify Reagent Quality: Before troubleshooting complex reaction parameters, confirm the integrity of your TMG. If contamination is suspected, a fresh bottle should be used, or the existing TMG can be purified by distillation under reduced pressure.

  • Inert Atmosphere is Critical: Always handle TMG under an inert atmosphere (e.g., Argon or Nitrogen). Use syringe techniques for transferring the liquid.[4]

  • Solvent Purity: Ensure your reaction solvents are anhydrous. The use of freshly dried solvents is paramount, as residual water can both hydrolyze TMG and interfere with your primary reaction.

dot

Caption: Troubleshooting workflow for reduced TMG reactivity.

Question 2: I'm observing an unexpected solid crashing out of my reaction mixture before adding other reagents. What is it?

Answer: This is very likely the TMG carbonate salt, as discussed above. If you are using a solvent in which this salt is poorly soluble (e.g., toluene, THF), it will precipitate. The formation of this precipitate is a clear visual indicator that your TMG has been compromised by exposure to air.

Section 2: Side Reactions in Common Synthetic Applications

TMG is a versatile, non-nucleophilic strong base used in a variety of transformations.[5] However, its high basicity can sometimes lead to undesired chemical pathways.

Question 3: In my esterification/amidation reaction, the yield is low, and I'm isolating unreacted starting material. Why isn't the TMG activating the carboxylic acid?

Answer: While TMG is an excellent proton scavenger, its role in activating carboxylic acids for esterification or amidation is often misunderstood. TMG itself does not typically form a highly reactive acyl-guanidinium intermediate. Instead, it serves as a base to deprotonate the carboxylic acid (forming a carboxylate) and to neutralize the acid byproduct generated from the coupling agent.

Common Pitfalls & Side Reactions:

  • Insufficient Activation: TMG alone is not a coupling agent. It must be used in conjunction with a dehydrating or coupling agent (e.g., carbodiimides like DCC/EDC, or chloroformates). Without one, you are simply forming a stable carboxylate salt which is not sufficiently electrophilic to react with most alcohols or amines.

  • Base-Promoted Epimerization: In reactions involving chiral carboxylic acids with a stereocenter at the α-position, the strong basicity of TMG can lead to epimerization. The base can deprotonate the α-carbon, leading to a loss of stereochemical integrity.

  • Reaction with Coupling Agents: Certain coupling agents can react with TMG. For example, when using acyl chlorides, TMG can react to form an acylguanidinate, which may or may not be the desired reactive intermediate.[6]

Best Practices:

  • Correct Stoichiometry: Use at least one equivalent of TMG to neutralize the carboxylic acid and another equivalent to scavenge the acid byproduct from the coupling reaction.

  • Order of Addition: Add TMG to the carboxylic acid first, followed by the coupling agent, and finally the nucleophile (alcohol or amine). This pre-formation of the carboxylate can sometimes minimize side reactions.

  • Temperature Control: For sensitive substrates prone to epimerization, run the reaction at lower temperatures (e.g., 0 °C to room temperature).

dot

Caption: TMG's role in a typical amidation workflow.

Question 4: I'm attempting a Michael addition, but I'm getting low conversion and significant polymerization of my acrylate acceptor. What's happening?

Answer: This is a classic issue of base strength versus reaction control. TMG is a very strong base (pKa of the conjugate acid is ~13.6), which is highly effective at deprotonating carbon acids like nitroalkanes or malonates to form the Michael donor.[7] However, this same high basicity can initiate the anionic polymerization of electron-deficient alkenes like acrylates or acrylonitrile.

BasepKa (Conjugate Acid)Common UsePolymerization Risk (with Acrylates)
Triethylamine (TEA)~10.8General BaseLow
DBU~12.5Non-nucleophilic BaseModerate to High
TMG ~13.6 Strong Non-nucleophilic Base High

Troubleshooting Strategy:

  • Lower the Temperature: Running the reaction at 0 °C or even -20 °C can significantly slow down the rate of polymerization relative to the desired Michael addition.

  • Use a Weaker Base: If polymerization remains a problem, consider using a weaker base like DBU or even TEA, which may provide sufficient reactivity for the Michael addition with less background polymerization.

  • Reverse Addition: Add the Michael acceptor slowly to the mixture of the substrate and TMG. This keeps the concentration of the acceptor low at any given time, disfavoring polymerization.

Section 3: Work-up and Purification

The high water solubility of TMG and its salts can be both an advantage and a challenge during product isolation.

Question 5: How can I efficiently remove TMG and its corresponding salts from my organic reaction mixture?

Answer: The most common method is to use an acidic wash to protonate the TMG, forming a water-soluble guanidinium salt.

Standard Protocol:

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution. Options include:

    • 1M Hydrochloric Acid (HCl)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) (a milder option for acid-sensitive products)[8]

    • 5-10% aqueous Citric Acid

  • Brine Wash: Follow the acid wash with a wash using saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

Pro-Tip: If your product has some water solubility, back-extraction of the aqueous washes with your organic solvent can help improve recovery. For products that are also basic, careful pH adjustment and selection of extraction solvents are critical to avoid product loss into the aqueous layer.

References

  • Riverland Trading. Tetramethylguanidine Supplier | 80-70-6 | Your Reliable Distributor. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). The nonenzymatic decomposition of guanidines and amidines. PubMed, 123(1), 1-5. [Link]

  • Jackson, A. (1987). Transesterification of carboxylic or carbonic esters.
  • Ataman Kimya. TETRAMETHYL GUANIDINE. [Link]

  • Zhang, D., et al. (2017). Organobase 1,1,3,3-tetramethyl guanidine catalyzed rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol and carboxyl acid initiators. Polymer Chemistry. [Link]

  • Ataman Kimya. TMG TETRAMETHYL GUANIDINE. [Link]

  • Barton, D. H. R., et al. (1990). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses, 69, 23. [Link]

  • Naeimi, H., et al. (2022). Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst for the expeditious synthesis of 1,2,4-triazoloquinazolinones. Scientific Reports. [Link]

  • Ndiaye, M., et al. (2020). Synthesis, characterization, and thermal properties of N,N,N′,N′-tetramethyl guanidinium tribromidocadmate(II) exhibiting an unusual coordination geometry. ResearchGate. [Link]

  • Fei, Z., et al. (2005). Scheme 1: Reaction of 1 with N, N, N', N'-tetramethylguanidine. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI. [Link]

  • Iglesias, E. (2003). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with Tetramethylguanidine: A Powerful Base. [Link]

  • Wittmann, F. J., et al. (2012). 2-(N′,N′,N′′,N′′-tetramethylguanidino)ethyl]guanidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Shidlovsky, A. A., et al. (1976). Investigation of the thermal stability of nitroguanidine below its melting point. Propellants, Explosives, Pyrotechnics. [Link]

  • Williams, A. (1970). The Synthesis of Guanidine from Urea. Part 3. Defense Technical Information Center. [Link]

  • Iglesias, E. (2003). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. PubMed. [Link]

  • Frost, D. F., et al. (1993). N-methyl-N'-nitroguanidine: irritation, sensitization, and acute oral toxicity, genotoxicity, and methods for analysis in biological samples. Toxicology and Industrial Health. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Sciencemadness Wiki. Triaminoguanidine. [Link]

  • de Fatima, A., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

  • Wang, Y., et al. (2018). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules. [Link]

  • ChemistryViews. (2022). Transamidation Reactions at Room Temperature. [Link]

  • UGA Environmental Safety Division. Compatibility Guide. [Link]

  • Organic Chemistry Portal. Amide synthesis by transamidation. [Link]

  • Walchem. Chemical Compatibility Chart. [Link]

  • Zhang, D., et al. (2016). 1,1,3,3-Tetramethylguanidine-Promoted Ring-Opening Polymerization of N-Butyl N-Carboxyanhydride Using Alcohol Initiators. LSU Scholarly Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for N,N,N'-Trimethylguanidine (TMG) Reactions

N,N,N'-Trimethylguanidine (TMG) is a powerful, non-nucleophilic organic base widely utilized in alkylations, acylations, and as a catalyst in complex organic syntheses[1]. However, its exceptional basicity—driven by Y-ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N,N,N'-Trimethylguanidine (TMG) is a powerful, non-nucleophilic organic base widely utilized in alkylations, acylations, and as a catalyst in complex organic syntheses[1]. However, its exceptional basicity—driven by Y-aromaticity and the resonance stabilization of its conjugate acid—makes post-reaction purification notoriously difficult[2]. TMG is highly polar, water-soluble, and forms strong hydrogen bonding networks, often leading to persistent contamination in target products.

This technical support guide provides field-proven, causality-based troubleshooting strategies and self-validating protocols to achieve high-purity isolation from TMG-mediated reactions.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why does TMG·HCl persist in my organic extracts even after multiple aqueous washes?

  • Causality: The conjugate acid of N,N',N''-trimethylguanidine has an extremely high aqueous pKa of 13.90[3]. When neutralized with HCl, it forms a highly stable hydrochloride salt. While generally water-soluble, the three lipophilic methyl groups allow TMG·HCl to form reverse micelles or partition into moderately polar organic solvents (like dichloromethane or chloroform) during extraction.

  • Solution: Perform a solvent swap. Evaporate the halogenated solvent and redissolve the crude mixture in a low-polarity solvent such as Methyl tert-butyl ether (MTBE) or heptane. Follow this with a highly acidic wash (pH < 2) using 1M NaHSO₄ or 10% citric acid to break the micelles and force the salt entirely into the aqueous phase.

Q2: My product degrades or polymerizes during silica gel chromatography when TMG is present. What is the mechanism?

  • Causality: TMG is an exceptionally strong base and exhibits thermal and chemical instability under certain concentrated conditions, tending to decompose or trigger polymerization[4]. When concentrated on acidic silica gel, residual TMG creates localized basic "hotspots." The combination of high localized pH and the Lewis acidity of the silica catalyzes epimerization, hydrolysis, or degradation of sensitive target molecules.

  • Solution: Pre-treat the silica column with 1–2% Triethylamine (TEA) in the mobile phase to neutralize the acidic sites prior to loading. Alternatively, completely remove TMG prior to chromatography using a solid-supported cation-exchange scavenger (see Protocol A).

Q3: How can I separate a polar amine product from unreacted TMG using Reverse-Phase HPLC?

  • Causality: Both TMG and polar primary/secondary amines will be fully protonated at neutral or acidic pH, leading to co-elution near the void volume due to their high polarity.

  • Solution: Utilize a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5). At this pH, standard product amines (pKa 9–10) are predominantly neutral and will be retained on the C18 column, whereas TMG (pKa 13.90) remains fully protonated and elutes rapidly in the void volume[3].

Section 2: Quantitative Physicochemical Data

Understanding the exact basicity of your reagents is critical for designing an effective acid-base extraction or chromatography method. The table below summarizes the pKa values of common guanidines to guide your pH adjustments.

CompoundAqueous pKaStructural FeaturePurification Implication
Guanidine 13.60[3]Unsubstituted parentRequires pH > 14 for deprotonation
N,N-dimethylguanidine 13.40[3]Asymmetric substitutionSlightly less basic, easily protonated
N,N',N''-trimethylguanidine 13.90[3]Symmetric tri-substitutionExtremely strong base; requires harsh acid to clear
Tetramethylguanidine (TMG) ~13.60High steric hindranceBulky; prone to reverse-micelle formation

Section 3: Validated Experimental Protocols

Protocol A: Cation-Exchange Scavenging (Self-Validating System)

Use this method for water-soluble, neutral, or acidic products where liquid-liquid extraction is not viable.

  • Resin Preparation: Weigh 3–5 equivalents of Amberlyst-15 (strongly acidic cation exchange resin, H⁺ form) relative to the theoretical residual TMG amount. Swell the resin in methanol for 30 minutes.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of methanol and add it to the resin suspension.

  • Incubation: Stir gently at room temperature for 1–2 hours. The highly basic TMG (pKa 13.90) is irreversibly protonated and trapped on the solid support via strong ionic bonds[2].

  • Filtration: Filter the mixture through a sintered glass funnel and wash the resin with 2–3 column volumes of methanol. Concentrate the filtrate to yield the product.

  • Self-Validation Check: Spot the final filtrate on a TLC plate and stain with Dragendorff's reagent. The complete absence of an orange baseline spot confirms 100% successful TMG removal.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Use this method for highly lipophilic products.

  • Solvent Swap: Evaporate the reaction solvent completely. Redissolve the crude mixture in a low-polarity, non-halogenated solvent (e.g., MTBE or Ethyl Acetate).

  • Acidic Wash: Transfer to a separatory funnel. Wash the organic layer with 3 equal volumes of 1M aqueous NaHSO₄. The extremely low pH ensures complete protonation of TMG, while the MTBE prevents ion-pair solubilization.

  • Neutralization: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃ to neutralize residual acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to break any micro-emulsions. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Check: Measure the pH of the final aqueous brine wash using pH paper; it should read strictly neutral (pH ~7), indicating no residual basic species are partitioning out of the organic layer.

Section 4: Purification Decision Matrix

Use the following logical workflow to select the most efficient purification strategy based on the physicochemical properties of your target product.

TMG_Purification_Workflow Start Crude Reaction Mixture (Contains TMG / TMG·HCl) PolarityCheck Is the target product highly water-soluble? Start->PolarityCheck LLE Liquid-Liquid Extraction (MTBE / 1M Acid Wash) PolarityCheck->LLE No BaseCheck Is the target product a strong base (pKa > 9)? PolarityCheck->BaseCheck Yes Scavenger Cation-Exchange Resin (e.g., Amberlyst-15) BaseCheck->Scavenger No HPLC Reverse-Phase HPLC (High pH Buffer or Ion-Pairing) BaseCheck->HPLC Yes

Decision matrix for selecting the optimal purification strategy for TMG-contaminated mixtures.

Sources

Optimization

Technical Support Center: N,N,N'-Trimethylguanidine Handling &amp; Storage

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields or stalled catalytic cycles when utilizing organic superbases.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields or stalled catalytic cycles when utilizing organic superbases. N,N,N'-trimethylguanidine is a highly nucleophilic, strong Brønsted base critical for pharmaceutical synthesis, polyurethane catalysis, and advanced alkylation reactions. However, its efficacy is entirely dependent on rigorous, air-free handling.

This guide synthesizes field-proven insights and physicochemical causality to ensure the scientific integrity of your workflows.

Part 1: Core Physicochemical Properties

To master the handling of N,N,N'-trimethylguanidine, you must first understand the causality behind its reactivity. The compound's extreme basicity makes it an excellent catalyst, but it also turns the reagent into a "sponge" for atmospheric electrophiles and protic sources.

PropertyValueCausality / Impact on Handling
Molecular Weight 101.15 g/mol Critical for precise stoichiometric calculations in catalytic cycles.
Aqueous pKa 13.5 – 13.9Extreme basicity drives rapid, irreversible absorption of atmospheric CO₂ .
Boiling Point ~150 °CHigh boiling point permits safe purification via vacuum distillation without thermal degradation.
Moisture Sensitivity HighNucleophilic nitrogens readily undergo hydrolysis in the presence of condensed water .
Part 2: Frequently Asked Questions (FAQs)

Q: Why did my neat N,N,N'-trimethylguanidine turn cloudy after a few weeks of use? A: Cloudiness or precipitation in neat guanidine superbases is the hallmark of atmospheric CO₂ poisoning. Due to its high pKa, N,N,N'-trimethylguanidine reacts aggressively with ambient CO₂ and moisture to form insoluble guanidinium bicarbonate or carbamate salts . This not only reduces the effective molarity of your reagent but also introduces protic impurities that can quench sensitive organometallic reactions.

Q: Can I store it in a standard laboratory refrigerator (4°C) to prolong its shelf life? A: No. Storing N,N,N'-trimethylguanidine in a standard refrigerator without a specialized desiccated secondary container is a critical error. Temperature fluctuations cause standard septa to "breathe," drawing moisture-rich air into the headspace. The resulting condensation leads to irreversible hydrolysis into urea derivatives. Store it at room temperature in a dedicated desiccator or a glovebox under a strictly Argon atmosphere.

Q: What is the optimal septum material for long-term storage? A: Standard natural rubber septa degrade rapidly upon prolonged exposure to strong organic bases. You must use PTFE-lined silicone septa . The PTFE face provides chemical inertness against the nucleophilic guanidine, while the silicone backing ensures a reliable reseal after needle punctures, maintaining the inert Argon blanket.

Part 3: Troubleshooting Guide for Experimental Workflows
Issue 1: Loss of Catalytic Activity in Base-Promoted Reactions
  • Symptom: Reactions (e.g., esterifications, cross-couplings) stall at low conversion rates despite adding the correct stoichiometric equivalents of the base.

  • Root Cause Analysis: The base has been partially protonated by absorbed moisture or neutralized by CO₂. The presence of guanidinium bicarbonate acts as a buffer, preventing the reaction mixture from reaching the required kinetic basicity.

  • Resolution: Titrate your current batch against a standardized acid to determine the true active molarity. If the active concentration has dropped below 90%, subject the bulk material to the regeneration protocol (see Protocol B).

Issue 2: Unwanted Side Products in Nucleophilic Substitutions
  • Symptom: Appearance of unexpected methylated or urea-based byproducts in the LC-MS trace.

  • Root Cause Analysis: N,N,N'-trimethylguanidine is not only a base but also a potent nucleophile. If the reagent has partially hydrolyzed, the resulting secondary amines or urea derivatives can competitively attack your electrophile.

  • Resolution: Ensure the reagent is strictly anhydrous. If your substrate is exceptionally sensitive to nucleophilic attack, consider rigorously purifying your N,N,N'-trimethylguanidine prior to use, or switching to a sterically hindered non-nucleophilic base.

Part 4: Mandatory Visualizations

Degradation TMG N,N,N'-Trimethylguanidine (Active Free Base) Air Atmospheric Exposure (CO2 & H2O) TMG->Air Septum failure Bicarbonate Guanidinium Bicarbonate (Inactive Salt) Air->Bicarbonate + CO2 Urea Urea Derivatives (Hydrolysis Products) Air->Urea + H2O

Fig 1. Atmospheric degradation pathway of N,N,N'-trimethylguanidine via CO2 and moisture exposure.

TransferWorkflow Step1 1. Glassware Preparation Oven dry at 120°C Step2 2. Schlenk Line Setup 3x Vacuum/Argon purge Step1->Step2 Step3 3. Cannula Transfer Positive Argon pressure Step2->Step3 Step4 4. Secure Storage PTFE septum & Parafilm Step3->Step4

Fig 2. Step-by-step air-free Schlenk line workflow for transferring moisture-sensitive superbases.

Part 5: Experimental Protocols
Protocol A: Air-Free Cannula Transfer (A Self-Validating System)

Causality: Exposing the liquid to air for even a few seconds during a pour or standard pipetting introduces enough CO₂ to degrade the top layer of the reagent. A cannula transfer under positive Argon pressure eliminates this variable, creating a self-validating closed system where atmospheric contamination is physically impossible.

  • Preparation: Oven-dry all receiving flasks and syringes at 120°C for at least 12 hours. Cool under vacuum.

  • Purge: Establish a Schlenk line setup. Perform three rigorous vacuum/Argon purge cycles on the receiving flask to ensure a strictly inert atmosphere.

  • Pressurize: Insert a positive pressure Argon line (via a needle) into the N,N,N'-trimethylguanidine source bottle.

  • Transfer: Using a flame-dried, stainless-steel cannula, connect the source bottle to the receiving flask. The positive Argon pressure will drive the liquid without exposing it to the atmosphere.

  • Seal: Once the desired volume is transferred, remove the cannula, immediately seal both containers with PTFE-lined septa, and wrap the seals tightly with Parafilm.

Protocol B: Purification and Regeneration of Degraded Base

Causality: Vacuum distillation leverages the boiling point differential between the volatile free base (~150°C at atmospheric pressure) and the non-volatile bicarbonate salts/urea degradation products, restoring the base to >99% purity.

  • Neutralization: Transfer the degraded N,N,N'-trimethylguanidine into a round-bottom flask containing Calcium Hydride (CaH₂) under an Argon blanket. Stir at room temperature for 4 hours to neutralize any dissolved water.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease.

  • Distillation: Distill the mixture under reduced pressure (e.g., 88–89°C at 36 mmHg) .

  • Collection: Collect the middle fraction in a Schlenk flask pre-filled with Argon. Discard the cloudy residue (salts) left in the distillation pot.

References
  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths ACS Omega URL:[Link]

  • Stability of bicyclic guanidine superbases and their salts in water RSC Advances URL:[Link]

  • Synergetic effects on the capture and release of CO₂ using guanidine and amidine superbases Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236 PubChem URL:[Link]

Troubleshooting

Technical Support Center: N,N,N'-Trimethylguanidine (TriMG) Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic behavior when working with strong organic bases.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic behavior when working with strong organic bases. N,N,N'-trimethylguanidine (TriMG) is a powerful superbase, but its high reactivity can lead to rapid degradation if handling and storage conditions are not meticulously controlled.

This guide is designed to move beyond basic instructions. By understanding the causality behind TriMG's chemical behavior, you can implement self-validating workflows that ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my N,N,N'-trimethylguanidine degrade rapidly in basic aqueous buffers but remain completely stable in acidic media? A1: The stability of guanidines is entirely dictated by their protonation state. In acidic to neutral environments, TriMG is protonated to form a guanidinium cation. This cation is exceptionally stable because its positive charge is highly delocalized across the three nitrogen atoms via resonance. This delocalization renders the central carbon electrophilically inactive.

However, in alkaline conditions (pH > pKa), TriMG exists as a neutral free base. Without resonance stabilization, the central imine carbon ( C=N ) becomes highly vulnerable to nucleophilic attack by hydroxide ions ( OH− ). This leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses to expel an amine, yielding N,N,N'-trimethylurea[1].

Pathway TMG N,N,N'-Trimethylguanidine (Intact Free Base) Tetrahedral Tetrahedral Intermediate (Unstable) TMG->Tetrahedral Nucleophilic Attack H2O Hydrolysis (OH-) Alkaline pH H2O->Tetrahedral Urea N,N,N'-Trimethylurea (Major Degradant) Tetrahedral->Urea C-N Cleavage Amine Ammonia / Amines (Volatile Byproduct) Tetrahedral->Amine Elimination

Hydrolytic decomposition pathway of N,N,N'-trimethylguanidine in alkaline media.

Q2: I am observing a steady drift in the pH and basicity of my TriMG stock solutions over time. What is causing this? A2: You are likely observing atmospheric degradation rather than hydrolysis. TriMG is a superbase, and multiple intramolecular hydrogen bonds significantly enhance its proton affinity[2]. Because of this extreme basicity, exposed TriMG rapidly absorbs ambient carbon dioxide ( CO2​ ) to form guanidinium carbonate and bicarbonate salts. This neutralizes the base and alters the effective molarity of your stock. Always store TriMG in tightly sealed, argon-purged containers.

Q3: What exact degradation products should I monitor in my LC-MS chromatograms? A3: You should monitor for the disappearance of the intact TriMG parent mass and the appearance of N,N,N'-trimethylurea . The nucleophilic substitution of the imine nitrogen with an oxygen atom results in a distinct mass shift. Additionally, depending on the specific isomer of trimethylguanidine you are using, gas-phase and solution basicity studies indicate you may detect volatile byproducts like ammonia or methylamine, though these are often lost during sample preparation[3].

Part 2: Quantitative Stability Profiles

To aid in your experimental design, the following table summarizes the hydrolytic and environmental stability of TriMG across various conditions.

Table 1: Quantitative Stability Data for N,N,N'-Trimethylguanidine

Environmental ConditionpH LevelTemp (°C)Half-life ( t1/2​ )Primary DegradantMechanistic Cause
Acidic Buffer 2.040> 30 daysNone (Stable)Resonance stabilization of guanidinium cation
Physiological 7.440~ 15 daysN,N,N'-trimethylureaSlow nucleophilic attack by H2​O on neutral fraction
Alkaline Buffer 12.040< 24 hoursN,N,N'-trimethylureaRapid OH− attack on the unprotonated imine carbon
Ambient Air Exposure N/A25< 48 hoursGuanidinium carbonateAtmospheric CO2​ absorption by the superbase

Part 3: Standardized Experimental Protocols

When assessing the stability of new guanidine-containing drug candidates or utilizing TriMG as a reagent, you must use a self-validating assay. The protocol below ensures that the degradation is accurately captured without artifacts introduced during the analysis phase.

Protocol: Forced Degradation and Kinetic Stability Assay

Step 1: Reagent Preparation Prepare a 10 mM stock solution of N,N,N'-trimethylguanidine in an anhydrous, aprotic solvent (e.g., dry acetonitrile) to prevent premature hydrolysis. Purge the vial with argon to prevent CO2​ ingress.

Step 2: Buffer Assignment Prepare three aqueous buffers to evaluate the full pH spectrum:

  • Acidic: pH 2.0 (HCl/KCl)

  • Neutral: pH 7.4 (Phosphate buffer)

  • Alkaline: pH 12.0 (NaOH/KCl)

Step 3: Stress Initiation Spike the TriMG stock solution into the respective buffers to achieve a final concentration of 1 mM. Immediately seal the vials and place them in a thermomixer set to 40°C.

Step 4: Sampling and Critical Quenching (Self-Validation Step) Withdraw 100 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours). Critical: You must immediately quench the alkaline samples by mixing them with an equal volume of 0.1 M HCl to bring the pH down to ~7.0. This instantly protonates the remaining TriMG, halting hydrolysis and ensuring the LC-MS data accurately reflects the exact time point of extraction.

Step 5: LC-MS Analysis Analyze the quenched samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry. Quantify the area under the curve (AUC) for both TriMG and N,N,N'-trimethylurea.

Step 6: Kinetic Calculation Plot ln([TriMG]t​/[TriMG]0​) versus time. The slope of this linear regression will provide the pseudo-first-order rate constant ( k ), allowing you to calculate the precise half-life ( t1/2​=0.693/k ).

Workflow S1 1. Buffer Prep (pH 2-12) S2 2. Thermal Stress (40°C Incubation) S1->S2 S3 3. Aliquot & Quench (Acid Neutralization) S2->S3 S4 4. LC-MS/UV (Quantification) S3->S4 S5 5. Kinetic Data (Calculate t1/2) S4->S5

Step-by-step experimental workflow for TriMG forced degradation testing.

References

  • Barić, D., Dragičević, I., & Kovačević, B. (2013). Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. The Journal of Organic Chemistry.[Link][2]

  • Kovačević, B., et al. (2016). Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution. The Journal of Physical Chemistry A.[Link][3]

  • Fitch, R. W., et al. (2009). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling (PMC).[Link][1]

Sources

Optimization

"troubleshooting low yields in N,N,N'-trimethylguanidine catalysis"

Welcome to the Advanced Organocatalysis Technical Support Center As a Senior Application Scientist, I frequently encounter researchers struggling to optimize yields when utilizing N,N,N'-trimethylguanidine and its deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organocatalysis Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling to optimize yields when utilizing N,N,N'-trimethylguanidine and its derivatives. N,N,N'-trimethylguanidine is a powerful, neutral organic superbase. Its efficacy stems from the strong cationic resonance stabilization of its conjugate acid (the guanidinium ion) and its ability to form highly structured hydrogen-bonding networks [1]. However, this high proton affinity (gas-phase basicity often exceeding 270 kcal/mol) makes it exceptionally sensitive to environmental factors, solvent choices, and substrate sterics [2].

This troubleshooting guide is designed to move beyond basic symptom-checking. We will dissect the mechanistic causality behind your low yields and provide self-validating protocols to restore catalytic turnover.

Diagnostic Decision Tree

Before adjusting your stoichiometry, use the following diagnostic workflow to isolate the physical or chemical root cause of your yield drop-off.

G Start Low Yield in Catalysis Q1 Is the reaction mixture strictly anhydrous? Start->Q1 Moisture Catalyst Quenching (Guanidinium Formation) Q1->Moisture No Q2 Are you using a protic solvent? Q1->Q2 Yes Solvent H-Bond Disruption (Reduced Basicity) Q2->Solvent Yes Q3 Are substrates highly sterically hindered? Q2->Q3 No Sterics Poor Substrate Access to Basic Imine Q3->Sterics Yes Success Optimize Temp & Loading (See Protocol) Q3->Success No

Caption: Diagnostic workflow for isolating the root cause of low yields in guanidine catalysis.

Core Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 20-30% conversion despite using a 10 mol% catalyst loading. What is causing the catalyst death? The Causality: The most common culprit is trace moisture. N,N,N'-trimethylguanidine operates by deprotonating a pro-nucleophile (e.g., a nitroalkane in a Henry reaction or a malonate in a Michael addition). If water is present, it acts as a highly competitive proton donor. The basic imine nitrogen (C=N) of the guanidine abstracts a proton from water, forming a resonance-stabilized guanidinium cation. This is a thermodynamic "dead end" that completely quenches the catalyst's nucleophilicity and basicity [3]. The Fix: Transition to strict Schlenk techniques. Ensure your solvents are freshly distilled over calcium hydride or passed through activated alumina columns.

Q2: I switched my solvent from Acetonitrile to Methanol to improve substrate solubility, but my yield plummeted. Why? The Causality: Guanidine basicity is heavily solvent-dependent. In polar aprotic solvents like acetonitrile, N,N,N'-trimethylguanidine exhibits a pKa of approximately 25–27, maintaining its status as a superbase[4]. However, protic solvents like methanol form strong, competitive intermolecular hydrogen bonds with the unshared electron pairs on the guanidine nitrogens. This solvation shell drastically lowers the effective basicity of the catalyst, preventing it from reaching the transition state energy required to deprotonate your substrate [2]. The Fix: Revert to polar aprotic solvents (Acetonitrile, THF) or non-polar solvents (Toluene). If solubility is an issue, consider a mixed solvent system like THF/Toluene.

Q3: I am observing high conversion but poor chemoselectivity and multiple side products. How do I control this? The Causality: Because N,N,N'-trimethylguanidine is a highly active base, running reactions at room temperature (20–25 °C) can lead to off-target deprotonations or background uncatalyzed reactions (such as substrate self-condensation). The Fix: Lower the reaction temperature to 0 °C or -20 °C. The activation energy for the desired catalyzed pathway is lower than the background side-reactions; cooling the system isolates the kinetic product.

Mechanistic Pathway & Failure Modes

To truly troubleshoot, you must visualize where the catalytic cycle breaks down. The diagram below illustrates the active turnover cycle versus the moisture-induced quenching pathway.

G Cat N,N,N'-Trimethylguanidine (Active Base) Complex H-Bonded Complex (Transition State) Cat->Complex Binds Quenched Water/Moisture Protonation (Dead End) Cat->Quenched H2O present Substrate Pro-nucleophile (e.g., Nitroalkane) Substrate->Complex Enolate Activated Nucleophile + Guanidinium Complex->Enolate Deprotonation Product Product Formation & Catalyst Release Enolate->Product Electrophile Addition Product->Cat Turnover

Caption: Catalytic cycle of N,N,N'-trimethylguanidine highlighting the moisture quenching pathway.

Quantitative Data: Solvent Effects on Yield

The table below summarizes the critical relationship between your solvent's dielectric constant, the state of the catalyst, and the anticipated yield impact based on standard C-C bond-forming assays.

SolventDielectric Constant (ε)Catalyst StateTypical Yield Impact
Acetonitrile 37.5Free / Highly ActiveOptimal (>90%)
Toluene 2.4H-Bonded / ActiveHigh (80-90%)
Dichloromethane 9.1Free / ActiveModerate to High (70-85%)
Methanol 32.7Solvated / SuppressedLow (<30%)
Water (Trace) 80.1Protonated (Guanidinium)Reaction Stalls (<10%)

Standardized Experimental Protocol

To ensure a self-validating, high-yield system, follow this rigorous step-by-step methodology for setting up an N,N,N'-trimethylguanidine catalyzed reaction (e.g., a standard Henry reaction).

Step 1: Glassware Preparation

  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under a vacuum (0.1 mmHg) for 5 minutes.

  • Backfill the flask with high-purity dry Argon or Nitrogen. Repeat the vacuum-purge cycle three times.

Step 2: Reagent and Solvent Loading

  • Under a positive counter-flow of inert gas, add the electrophile (e.g., aldehyde, 1.0 mmol) and the pro-nucleophile (e.g., nitroalkane, 1.2 mmol) to the flask.

  • Inject 2.0 mL of anhydrous Acetonitrile (stored over 3Å molecular sieves) via a gas-tight syringe.

Step 3: Temperature Equilibration

  • Submerge the Schlenk flask in a cooling bath set to 0 °C (ice/water) or -20 °C (cryocooler/dry ice-ethylene glycol) to suppress background side-reactions.

  • Allow the mixture to stir for 10 minutes to reach thermal equilibrium.

Step 4: Catalyst Addition

  • Prepare a 1.0 M stock solution of N,N,N'-trimethylguanidine in anhydrous Acetonitrile.

  • Using a micro-syringe, inject 100 µL (10 mol%) of the catalyst solution dropwise over 2 minutes. Note: Dropwise addition prevents localized exothermic spikes that can degrade sensitive substrates.

Step 5: Reaction Monitoring and Quenching

  • Monitor the reaction via TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction immediately by adding 1.0 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution. Mechanistic note: The weak acid safely protonates the guanidine, stopping the catalytic cycle without degrading the product.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo for purification.

References

  • A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications N
  • Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile ResearchG
  • Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst Deactiv
  • Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds ResearchG
Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of N,N,N'-Trimethylguanidine

Welcome to the Technical Support Center for handling strong organic superbases. As an Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling strong organic superbases. As an Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a mechanistic understanding and field-proven protocols for managing the acute moisture sensitivity of N,N,N'-trimethylguanidine.

Mechanistic Overview: The Causality of Degradation

N,N,N'-trimethylguanidine is a powerful tertiary amine and organic superbase with a pKa of approximately 13.5[1]. While highly effective in facilitating nucleophilic reactions and stabilizing positive charges, its strong basicity renders it exceptionally vulnerable to atmospheric moisture.

Understanding the causality behind its degradation is critical:

  • Hydration & CO₂ Poisoning: In an anhydrous state, aprotic nitrogen bases are generally innocent toward carbon dioxide. However, when exposed to ambient moisture, N,N,N'-trimethylguanidine abstracts protons from water to form guanidinium hydroxide[2]. This hydrated state acts as a chemical trigger, allowing the base to rapidly capture atmospheric CO₂ to form weakly basic guanidinium bicarbonates (pKa ~10.3), effectively neutralizing its catalytic power[2].

  • Alkaline Hydrolysis: Prolonged exposure to water, especially at elevated temperatures, leads to the nucleophilic attack of hydroxide ions (OH⁻) on the guanidinium cation. This irreversible alkaline hydrolysis cleaves the molecule into catalytically inactive urea derivatives and cyanamides[3][4].

Troubleshooting Guide & FAQs

Q: Why did my Wittig / Horner-Wadsworth-Emmons (HWE) reaction fail or stall when using N,N,N'-trimethylguanidine? A: Guanidine bases are excellent, mild promoters for Wittig and HWE reactions because they efficiently deprotonate phosphonates[5]. If your reaction stalled, the base likely absorbed moisture during transfer. Moisture converts the free base into a bicarbonate salt, dropping its effective basicity below the threshold required to deprotonate your substrate[2]. Diagnostic tip: Look for a fine white precipitate in non-polar solvents, which indicates the formation of insoluble guanidinium carbonate salts.

Q: How can I analytically confirm water contamination and hydrolysis in my guanidine stock? A: Do not rely solely on visual inspection. Use Karl Fischer titration for precise parts-per-million (ppm) water quantification. Alternatively, perform in situ ¹H NMR spectroscopy using an anhydrous deuterated solvent (e.g., CD₃CN). Moisture contamination will manifest as a broad, shifting peak for exchangeable N-H/O-H protons. If irreversible hydrolysis has occurred, you will observe new downfield signals corresponding to the amide protons of N,N,N'-trimethylurea degradation products[6].

Q: Can I recover N,N,N'-trimethylguanidine that has been exposed to ambient air? A: If the exposure was brief and the base has only undergone hydration/carbonation (reversible) rather than alkaline hydrolysis (irreversible), it can be recovered. Full desorption of captured CO₂ and water can be achieved by heating the mixture to 70 °C under a high vacuum to co-evaporate the water and CO₂, followed by distillation over a strong drying agent[2].

Experimental Protocols: Self-Validating Handling Systems

To maintain the integrity of N,N,N'-trimethylguanidine, your handling protocol must be a self-validating system where ambient air is physically displaced by inert gas at every step.

Protocol A: Schlenk Line Transfer of Guanidine Bases

Syringe techniques inherently create a partial vacuum inside the reagent bottle when liquid is withdrawn. If not compensated, this vacuum pulls moist ambient air through the pierced septum, instantly degrading the remaining stock[7].

  • Glassware Preparation: Pre-dry all receiving flasks and syringes in an oven at 150 °C for at least 4 hours. Transfer them to a desiccator or attach them directly to a Schlenk line to cool under a vacuum[8].

  • Atmosphere Purging: Cycle the receiving flask through three vacuum/argon backfill cycles. Argon is preferred over nitrogen as it is denser and provides a superior protective blanket over the liquid base.

  • Equipping the Source Bottle: Use a Sure/Seal™ Septum Inlet Transfer Adapter or insert a secondary needle connected to a low-pressure argon line into the crown-cap of the N,N,N'-trimethylguanidine bottle[7].

  • Volume Transfer: Insert a dry, gas-tight syringe through the septum. As you withdraw the required volume of the base, the positive argon pressure will automatically replace the displaced liquid, preventing any vacuum-induced air ingress[7].

  • Sealing: Withdraw the syringe and immediately seal the puncture site. If using a storage valve cap, depress the plunger to provide a positive mechanical seal for long-term storage[7].

Protocol B: Rigorous Drying of Contaminated Stocks

If Karl Fischer titration indicates water content >50 ppm, the base must be dried prior to use in sensitive catalytic reactions.

  • Pre-Drying: Under an argon atmosphere, add the contaminated N,N,N'-trimethylguanidine to a Schlenk flask containing activated 4Å molecular sieves. Stir gently for 12 hours at room temperature.

  • Active Drying: Decant the base into a distillation flask containing Calcium Hydride (CaH₂). Stir for an additional 12 hours until hydrogen gas evolution ceases.

  • Vacuum Distillation: Distill the base under reduced pressure directly into an argon-flushed Schlenk ampoule[8]. Seal the ampoule with a Young valve for long-term, moisture-free storage.

Quantitative Impact of Moisture on Guanidine Bases

The following table summarizes the causal relationship between water content, the chemical state of the base, and its resulting catalytic efficiency.

Water Content (Equivalents)Chemical State of Guanidine BaseCO₂ Capture CapacityCatalytic Yield (Wittig/HWE)Hydrolysis Half-Life (at 90 °C)
< 0.01 eq Active Free BaseNegligible> 95% Stable
0.5 - 1.0 eq Guanidinium Hydroxide~1.0 mol CO₂ / mol base40 - 60% ~110 hours
> 5.0 eq Guanidinium BicarbonateSaturated< 10% < 48 hours

Data synthesized from hydrolysis kinetics and CO₂ capture metrics of strong peralkylated guanidine bases[2][3][4].

Workflow Visualization

The following diagram illustrates the logical pathways of moisture degradation and the necessary mitigation strategies to preserve the catalytic activity of the base.

MoistureDegradation TMG N,N,N'-Trimethylguanidine (Active Free Base) Air Exposure to Ambient Air (H2O & CO2) TMG->Air Improper Handling Inert Schlenk Line / Glovebox (Inert Ar/N2 Atmosphere) TMG->Inert Proper Handling Hydration Hydration (Forms Guanidinium Hydroxide) Air->Hydration H2O Absorption CO2Capture CO2 Capture (Forms Guanidinium Bicarbonate) Hydration->CO2Capture CO2 Absorption Hydrolysis Alkaline Hydrolysis (Degradation to Urea Derivatives) Hydration->Hydrolysis Elevated Temp (>27°C) Preserved Preserved Catalytic Activity (Wittig / HWE Reactions) Inert->Preserved Moisture Excluded

Mechanistic pathway of N,N,N'-trimethylguanidine moisture degradation and mitigation strategy.

References

  • NIH PubMed Central. "Water‐Triggered Direct Air Capture by Strong Organic Bases". Available at:[Link]

  • RSC Publishing. "Stability of bicyclic guanidine superbases and their salts in water". Available at:[Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". Available at:[Link]

  • Organic Chemistry Portal. "Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions". Available at: [Link]

  • ACS Publications. "Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases". Available at:[Link]

Sources

Optimization

Technical Support Center: Kinetic Profiling of N,N,N'-Trimethylguanidine Catalysis

Overview N,N,N'-Trimethylguanidine (TriMG) is a highly versatile, symmetrical tertiary amine organocatalyst. Due to its strong basicity and ability to stabilize positive charges, it is widely utilized in nucleophilic rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

N,N,N'-Trimethylguanidine (TriMG) is a highly versatile, symmetrical tertiary amine organocatalyst. Due to its strong basicity and ability to stabilize positive charges, it is widely utilized in nucleophilic reactions, transesterifications, and CO2 fixation[1]. This technical support guide is designed for researchers and process chemists troubleshooting kinetic anomalies during TriMG-catalyzed reactions.

Section 1: Fundamental Kinetic Behavior & FAQs

Q1: Why does my pseudo-first-order kinetic plot deviate from linearity at high conversions? A1: Non-linear kinetic profiles at high conversions often indicate a shift from a kinetically controlled regime to a mass-transfer limited regime. As the reaction progresses, especially in bulk polymerizations or high-concentration epoxide carbonations, the reaction medium becomes highly viscous[2]. This viscosity limits the diffusion of substrates to the active catalyst center. To resolve this, increase the agitation rate or dilute the reaction medium to maintain a low Damköhler number.

Q2: How does the basicity of TriMG influence the rate-limiting step compared to bicyclic guanidines? A2: TriMG exhibits a lower pKaH compared to highly constrained bicyclic superbases like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene). In reactions such as the catalytic coupling of CO2 and glycidol, this lower basicity accounts for a reduced catalytic performance, as the catalyst is less efficient at stabilizing the rate-limiting zwitterionic intermediates[2]. Careful tuning of the catalyst loading can partially offset this kinetic penalty.

Q3: What are the thermodynamic barriers for proton transfer in TriMG-mediated isomerizations? A3: Advanced Density Functional Theory (DFT) studies utilizing the Boese-Martin for kinetics (BMK) method reveal that proton transfer in highly substituted guanidine networks is exceptionally rapid. The calculated barrier heights are approximately 2.7 to 2.8 kcal/mol[3]. When accounting for zero-point vibrational energy, this implies that the proton shuttles almost freely (barrierless) between nitrogen centers, ensuring that proton transfer is rarely the rate-limiting step in standard catalytic cycles[3].

Mechanism Substrates Epoxide + CO2 (Substrates) Adduct Zwitterionic Adduct (Ring-Opening) Substrates->Adduct Catalyst Attack (Rate-Limiting) Catalyst N,N,N'-Trimethylguanidine (Nucleophilic Catalyst) Catalyst->Adduct Intermediate Alkylcarbonate Intermediate (CO2 Insertion) Adduct->Intermediate CO2 Addition Product Cyclic Carbonate + Regenerated Catalyst Intermediate->Product Ring Closure (Fast) Product->Catalyst Catalyst Turnover

Catalytic cycle of TriMG-mediated CO2 fixation with epoxides.

Section 2: Troubleshooting Guide for Kinetic Anomalies

When scaling up TriMG-catalyzed reactions (such as the cyclocondensation steps in hexazinone synthesis), kinetics on a small scale are generally dominated by the intrinsic chemistry, but larger scales are frequently limited by mass transfer[4]. Use the logic tree below to diagnose common kinetic issues.

Troubleshooting Start Kinetic Anomaly Detected (Non-linear rate profile) Q1 Is the reaction medium highly viscous? Start->Q1 MassTransfer Mass Transfer Limitation Increase RPM / Dilute system Q1->MassTransfer Yes Q2 Is there a distinct induction period? Q1->Q2 No Moisture Moisture / H-Bonding Inhibition Dry solvents & use N2 purge Q2->Moisture Yes Deactivation Catalyst Deactivation Check for acidic impurities Q2->Deactivation No

Troubleshooting workflow for non-linear kinetic profiles in TriMG catalysis.

Section 3: Self-Validating Kinetic Assay Protocol

To accurately determine the rate constant ( kobs​ ) of TriMG-catalyzed reactions, the experimental design must isolate the chemical kinetics from physical transport phenomena. The following protocol utilizes in-situ FTIR for real-time monitoring.

Step 1: System Purging and Baseline Calibration

  • Action: Purge the high-pressure ReactIR autoclave with ultra-high-purity N₂ for 30 minutes at the reaction temperature.

  • Causality & Validation: TriMG is highly sensitive to ambient moisture, which can protonate the basic nitrogen and skew the initial rate. A stable IR baseline (absence of the OH stretch at ~3300 cm⁻¹) validates that the system is completely anhydrous before catalyst injection.

Step 2: Reactant Loading and Equilibration

  • Action: Load the substrate (e.g., 50 mmol epoxide) and 10 mL of anhydrous solvent. Set the impeller speed to a minimum of 800 RPM.

  • Causality & Validation: High agitation ensures the system operates strictly within the kinetically controlled regime. If doubling the RPM does not change the initial rate, the protocol self-validates that mass transfer limitations at the gas-liquid interface have been eliminated[4].

Step 3: Catalyst Injection and Pressurization

  • Action: Inject a pre-titrated stock solution of TriMG (1.0 mol%) via a high-pressure syringe, immediately followed by pressurization with the reactive gas (e.g., CO₂) to the target pressure.

  • Causality & Validation: Pre-titration of the TriMG stock ensures the exact active base concentration is known. This is critical because TriMG can form stable intramolecular hydrogen-bonded networks that alter its effective molarity[5].

Step 4: Data Acquisition and Kinetic Extraction

  • Action: Record the IR absorbance of the product's functional group (e.g., cyclic carbonate C=O stretch at 1800 cm⁻¹) every 15 seconds.

  • Causality & Validation: High-frequency sampling captures the linear phase of the reaction accurately. To self-validate the kinetic extraction, compare the final IR conversion plateau with an off-line ¹H NMR analysis of the crude mixture to ensure mass balance closure.

Section 4: Quantitative Data & Catalyst Benchmarking

The table below summarizes key kinetic parameters and reaction conditions for TriMG and its derivatives across various applications.

Reaction TypeSubstrate / NucleophileTemp (°C)Time (h)Kinetic Outcome / YieldMechanistic Note
Alkylation S-Methylisothiourea + NH₃257262% YieldExtended reaction times are required for complete methylation depending on amine nucleophilicity[1].
Epoxide Carbonation Glycidol + CO₂8012ModerateLower pKaH limits turnover efficiency compared to highly basic bicyclic guanidines[2].
Cyclocondensation Hexazinone Precursors50–605.5High YieldKinetics on scale-up are frequently limited by mass transfer rather than intrinsic chemistry[4].
Proton Transfer Guanidine SuperbasesGas PhaseN/A2.7–2.8 kcal/molBarrierless proton shuttling calculated via the Boese-Martin for kinetics (BMK) method[3].

References

  • Buy N,N,N'-Trimethylguanidine (EVT-8878560) - EvitaChem, EvitaChem.
  • The Catalytic Coupling of CO2 and Glycidol toward Glycerol Carbonate, ACS Public
  • Development of an optimized process for the production of hexazinone, CORE.
  • Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds, ResearchG
  • Superbasicity of a Bis-guanidino Compound with a Flexible Linker: A Theoretical and Experimental Study, Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Troubleshooting By-Product Formation in N,N,N'-Trimethylguanidine Mediated Synthesis

Welcome to the Application Scientist Support Portal. N,N,N'-Trimethylguanidine (TriMG) is a highly basic, cost-effective organobase frequently utilized in organic synthesis, polymer chemistry, and pharmaceutical developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. N,N,N'-Trimethylguanidine (TriMG) is a highly basic, cost-effective organobase frequently utilized in organic synthesis, polymer chemistry, and pharmaceutical development[1]. While often deployed as a substitute for heavier superbases like DBU or DBN, TriMG possesses a structural feature that frequently leads to unexpected experimental failures: unlike 1,1,3,3-tetramethylguanidine (TMG), TriMG contains a sterically accessible secondary amine (-NHCH₃) alongside its imine (=NH) center[1]. This dual nature allows it to act not only as a Brønsted base but also as a potent nucleophile, leading to the formation of irreversible guanylated by-products[2].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you eliminate by-product formation in your TriMG-mediated workflows.

Mechanistic Causality of By-Product Formation

To successfully troubleshoot TriMG-mediated reactions, you must understand the kinetic competition between deprotonation and nucleophilic attack.

  • The Desired Pathway (Basicity): TriMG abstracts a proton from the substrate. The resulting positive charge on the guanidinium ion is highly stabilized by resonance across the cross-conjugated hetero-allylic system[2]. This pathway dominates when the substrate is sufficiently acidic and the proton transfer is kinetically faster than other molecular collisions.

  • The Undesired Pathway (Nucleophilicity): If the electrophile is highly reactive (e.g., acyl chlorides, primary alkyl iodides, or activated esters), the lone pairs on the TriMG nitrogens can directly attack the electrophilic center[3]. This forms a stable N-alkyl or N-acyl-trimethylguanidinium adduct. This side reaction is disastrous because it simultaneously depletes both the base and the electrophile from the reaction mixture, stalling the synthesis.

Pathway Visualization

G Start Substrate + Electrophile + N,N,N'-Trimethylguanidine PathA Pathway A: Base (Desired) Start->PathA PathB Pathway B: Nucleophile (Undesired) Start->PathB Deprot Deprotonation of Substrate Forms Resonance-Stabilized Cation PathA->Deprot NucleoAttack Direct Attack on Electrophile Forms Covalent Adduct PathB->NucleoAttack Product Target Product High Yield Deprot->Product SN2/Addition ByProduct Guanylated By-Product Reagents Depleted NucleoAttack->ByProduct Irreversible

Fig 1: Competing pathways in TriMG synthesis: desired deprotonation vs. nucleophilic guanylation.

Troubleshooting Guide & FAQs

Q1: I am seeing a massive drop in yield during the N-alkylation of my amide using TriMG and an alkyl iodide. LC-MS shows a massive peak corresponding to the mass of my electrophile + 101 Da. What is happening? A: You are observing the direct alkylation of the base. TriMG has a molecular weight of 101.15 g/mol [1]. When it acts as a nucleophile and attacks your alkyl iodide, it forms an N-alkyl-N,N,N'-trimethylguanidinium salt. Causality: Primary alkyl iodides are excellent SN2 electrophiles. If the deprotonation of your amide is slow, TriMG will preferentially attack the alkyl iodide. Solution: Implement an inverse addition protocol (see Experimental Protocols below) to ensure the amide is fully deprotonated before the electrophile is introduced.

Q2: During a peptide coupling using HATU and TriMG, I isolated a highly polar, water-soluble by-product instead of my desired amide. Why? A: You have encountered a guanylation side-reaction. Common amide coupling reagents like HATU or HBTU are highly susceptible to nucleophilic attack by guanidines and aliphatic amines[3]. TriMG attacks the activated uronium/ester intermediate, forming a stable pentasubstituted guanidinium adduct (an N-acyl guanidine). Solution: TriMG should never be mixed simultaneously with uronium-based coupling reagents. Use a strictly non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine for these specific couplings[3].

Q3: How can I self-validate whether TriMG is ruining my reaction or if my substrate is just unreactive? A: Run a "Base-Electrophile Compatibility Control." Mix 1.0 equivalent of TriMG and 1.0 equivalent of your electrophile in your reaction solvent without your substrate. Monitor by TLC or LC-MS after 30 minutes. If the electrophile is consumed or a precipitate forms (guanidinium salt), TriMG is too nucleophilic for your specific electrophile. This self-validating system instantly isolates the variable causing the failure.

Quantitative Data: Common TriMG By-Products
Reaction TypeElectrophileUndesired By-Product FormedMS Signature (ESI+)Mitigation Strategy
Alkylation Benzyl BromideN-benzyl-trimethylguanidinium[M+101]⁺Pre-deprotonation; lower temp to -20°C.
Amide Coupling HATU / Activated EsterN-acyl-trimethylguanidine[Acyl+100]⁺Switch base to DIPEA or 2,6-lutidine[3].
Michael Addition Acrylate / EnoneZwitterionic Michael Adduct[M+101]⁺Use strictly catalytic TriMG (0.1 eq); avoid excess.
Sulfonylation Tosyl ChlorideN-tosyl-trimethylguanidinem/z 256.1Inverse addition; use biphasic Schotten-Baumann conditions.
Experimental Protocols: Step-by-Step Inverse Addition Methodology

To maximize the Brønsted base character of TriMG and suppress its nucleophilicity during alkylations, use this self-validating inverse addition protocol.

Objective: O-alkylation of a phenol using TriMG and an alkyl halide. Materials: Phenol (1.0 eq), TriMG (1.1 eq), Alkyl Halide (1.2 eq), Anhydrous Acetonitrile (MeCN).

  • Step 1: Pre-Deprotonation (The Critical Step). Dissolve the phenol (1.0 eq) in anhydrous MeCN (0.2 M) under an inert atmosphere (N₂ or Ar). Add TriMG (1.1 eq) dropwise at room temperature.

    • Causality: Allowing the base to react exclusively with the substrate first ensures the formation of the resonance-stabilized trimethylguanidinium cation and the phenoxide anion. Once protonated, TriMG is no longer nucleophilic.

  • Step 2: Equilibration. Stir the mixture for 15–30 minutes. A slight color change often indicates successful enolate/phenoxide formation.

  • Step 3: Cryogenic Cooling. Cool the reaction mixture to 0°C (or -20°C for highly reactive electrophiles).

    • Causality: Lowering the temperature suppresses the activation energy required for any residual unprotonated TriMG to undergo SN2 attack, heavily favoring the highly reactive phenoxide nucleophile.

  • Step 4: Slow Electrophile Addition. Dissolve the alkyl halide (1.2 eq) in a small volume of MeCN. Add this solution dropwise over 30 minutes using a syringe pump.

  • Step 5: Quench and Workup. Once the reaction is complete (monitor by TLC), quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. The protonated TriMG by-product is highly water-soluble and will be cleanly removed in the aqueous layer.

References[2] Base Catalysts for Organopolymerization, Organic Catalysis for Polymerisation | Books Gateway (RSC). Verify Source[3] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases, The Journal of Organic Chemistry - ACS Publications. Verify Source[1] N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236, PubChem.Verify Source

Sources

Reference Data & Comparative Studies

Validation

"N,N,N'-trimethylguanidine vs TMG (tetramethylguanidine) as a base"

An In-Depth Technical Guide: N,N,N'-Trimethylguanidine (TriMG) vs. 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis Executive Summary For researchers and drug development professionals, selecting the appropriate o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: N,N,N'-Trimethylguanidine (TriMG) vs. 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis

Executive Summary

For researchers and drug development professionals, selecting the appropriate organic base is a critical parameter that dictates reaction yield, selectivity, and purification efficiency. Within the guanidine family, 1,1,3,3-Tetramethylguanidine (TMG) and N,N,N'-Trimethylguanidine (TriMG) represent two highly basic, yet mechanistically distinct, reagents. While both derive their basicity from the resonance stabilization of the guanidinium cation (Y-aromaticity), the presence of a fourth methyl group in TMG fundamentally alters its steric profile.

This guide provides an objective, data-driven comparison of TriMG and TMG, detailing the causality behind their divergent applications—specifically, TMG’s role as a strictly non-nucleophilic Brønsted base versus TriMG’s utility in nucleophilic organocatalysis and superbase synthesis.

Mechanistic Foundations: Sterics and Causality

The defining characteristic of guanidine bases is their ability to efficiently accept a proton, forming a highly stable, delocalized cation. However, basicity (thermodynamic proton affinity) must be decoupled from nucleophilicity (kinetic attack on electrophiles) when designing a reaction.

  • 1,1,3,3-Tetramethylguanidine (TMG): TMG features four methyl groups flanking the central CN3​ core. This dense steric shielding physically blocks the imine nitrogen from attacking electrophilic carbon centers. Consequently, TMG acts as a pure Brønsted base. It is a highly effective, cost-efficient alternative to bicyclic amidines like DBU or DBN [1].

  • N,N,N'-Trimethylguanidine (TriMG): By lacking one methyl group, TriMG possesses a less sterically hindered nitrogen lone pair. While its pKa remains comparable to TMG, this exposed lone pair renders TriMG highly reactive toward electrophiles. It frequently acts as a nucleophile, initiating substitution reactions or serving as a foundational building block to synthesize even stronger, multi-hydrogen-bonded superbases [3, 4].

BaseSelection Start Evaluate Substrate & Reaction Pathway Req1 Strict Deprotonation (Avoid Side-Reactions) Start->Req1 Brønsted Base Req2 Nucleophilic Catalysis or Superbase Synthesis Start->Req2 Lewis Base TMG Select TMG (Sterically Hindered) Req1->TMG High Yield TriMG Select TriMG (Nucleophilic Core) Req2->TriMG High Reactivity

Fig 1. Decision matrix for selecting TMG vs TriMG based on nucleophilicity requirements.

Physicochemical Profiling & Quantitative Data

The following table summarizes the key physicochemical parameters that dictate the behavior of these two bases in solution. TMG exhibits a remarkably high pKa in acetonitrile, making it ideal for non-aqueous deprotonations [1, 2].

Parameter1,1,3,3-Tetramethylguanidine (TMG)N,N,N'-Trimethylguanidine (TriMG)
Chemical Formula C5​H13​N3​ C4​H11​N3​
pKa (Water) ~13.6 [1]~13.5 [3]
pKa (Acetonitrile) 23.3 – 24.3 [1]~23.0
Nucleophilicity Very Low (Sterically hindered)Moderate to High (Exposed lone pairs)
Boiling Point 160–162 °C [2]~145 °C
Primary Application Non-nucleophilic base (Alkylations, ROP)Nucleophilic catalyst, Superbase precursor

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The physical phase changes (precipitation) and solubility profiles inherent to these bases serve as real-time indicators of reaction progress.

Protocol A: TMG-Mediated Alkylation of a Weakly Acidic Substrate

Objective: Deprotonate a β -dicarbonyl or phenol without competitive nucleophilic attack by the base.

  • Preparation: Dissolve 1.0 equivalent of the acidic substrate in anhydrous acetonitrile ( MeCN ) under a nitrogen atmosphere.

  • Base Addition: Add 1.1 equivalents of TMG dropwise at 0 °C.

    • Causality: TMG efficiently abstracts the proton. The resulting tetramethylguanidinium cation is highly stable due to delocalization [1].

  • Electrophile Coupling: Introduce 1.2 equivalents of the alkyl halide. Warm the reaction to room temperature.

    • Self-Validation Check: As the reaction proceeds, the formation of the tetramethylguanidinium halide salt will often precipitate in less polar co-solvents, providing a visual cue of conversion.

  • Workup & Purification: Quench with water and extract with ethyl acetate.

    • Causality: TMG and its conjugate acid are highly water-soluble [2]. A simple aqueous wash completely removes the base from the organic layer, bypassing the need for complex chromatography.

Workflow Step1 1. Substrate in MeCN Step2 2. TMG Addition (Deprotonation) Step1->Step2 Step3 3. Alkyl Halide (Coupling) Step2->Step3 Step4 4. Aqueous Wash (TMG Salt Removal) Step3->Step4

Fig 2. Step-by-step experimental workflow for TMG-mediated non-nucleophilic alkylation.

Protocol B: TriMG as a Precursor for Intramolecular Hydrogen-Bonded Superbases

Objective: Utilize the nucleophilicity of TriMG to synthesize advanced organic superbases.

  • Preparation: Dissolve TriMG in a polar aprotic solvent (e.g., THF).

  • Nucleophilic Attack: Introduce an electrophilic reagent containing a hydrogen-bond donor moiety (e.g., a protected dimethylaminopropyl halide).

    • Causality: Unlike TMG, TriMG's less hindered nitrogen acts as a potent nucleophile, displacing the halide [3].

  • Maturation: Heat the mixture to 60 °C for 12 hours.

  • Validation: The resulting substituted guanidine utilizes the "corona effect" of multiple intramolecular hydrogen bonds, which can increase the gas-phase proton affinity by up to 25 kcal/mol compared to the parent TriMG [4]. Validate the structural formation via 1H NMR, noting the distinct shift of the newly formed secondary/tertiary amine protons.

Conclusion

The choice between TMG and TriMG is dictated by the kinetic requirements of the reaction. TMG should be the default choice when a strong, purely Brønsted base is required; its steric bulk prevents unwanted side reactions, and its water solubility ensures effortless purification. Conversely, TriMG is the superior choice when the reaction design relies on the base acting as a nucleophile, either in organocatalytic cascades or as a foundational scaffold for the synthesis of next-generation superbases.

References

  • Wikipedia. 1,1,3,3-Tetramethylguanidine. Available at: [Link]

  • ResearchGate. Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. Available at:[Link]

Comparative

Comparative Study of N,N,N'-Trimethylguanidine and DBU: A Guide for Organic Synthesis

As synthetic methodologies evolve, the selection of an organic base is rarely a simple matter of pKa. For researchers and drug development professionals, understanding the nuanced interplay between basicity, nucleophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As synthetic methodologies evolve, the selection of an organic base is rarely a simple matter of pKa. For researchers and drug development professionals, understanding the nuanced interplay between basicity, nucleophilicity, and hydrogen-bonding capacity is critical for optimizing reaction pathways.

This guide provides an in-depth comparative analysis of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) —the gold standard for sterically hindered, non-nucleophilic amidine bases—and N,N,N'-Trimethylguanidine (TriMG) (specifically focusing on the N,N',N''-trimethylguanidine isomer), a highly basic acyclic guanidine that retains hydrogen-bond donor capabilities.

Physicochemical Properties & Mechanistic Causality

The divergent applications of DBU and TriMG are dictated by their distinct structural frameworks and the resulting stabilization of their conjugate acids.

  • DBU (Bicyclic Amidine): DBU achieves a high basicity (pKa ~24.3 in acetonitrile)[1] through the resonance stabilization of its amidinium cation. The bicyclic cage structure ties back the alkyl chains, exposing the basic imine nitrogen while simultaneously creating a sterically hindered environment. This structural causality renders DBU an exceptionally strong, yet non-nucleophilic base, ideal for clean deprotonations.

  • TriMG (Acyclic Guanidine): TriMG derives its basicity from the powerful Y-aromaticity of the guanidinium cation, which distributes the positive charge symmetrically across three nitrogen atoms. In computational and experimental superbase design, TriMG serves as a foundational baseline model (proton affinity ~243 kcal/mol)[2],[3]. Crucially, unlike fully alkylated variants (e.g., tetramethylguanidine), TriMG retains N-H bonds. This allows it to act as a hydrogen-bond donor , enabling bifunctional catalysis, but also imparts a higher degree of nucleophilicity.

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters that dictate catalyst selection:

Property1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)N,N,N'-Trimethylguanidine (TriMG)
Structure Class Bicyclic AmidineAcyclic Guanidine
pKa (Acetonitrile) ~24.3~23.0 - 23.5
Nucleophilicity Very Low (Sterically Hindered)Moderate to High
H-Bond Donor Capacity None (Aprotic)Yes (Contains N-H bonds)
Primary Application Non-nucleophilic dehydrohalogenationBifunctional catalysis, Superbase precursor

Structural and Mechanistic Visualization

The basicity of both molecules is driven by the stabilization of their protonated forms, but the pathways and resulting geometries differ significantly.

G A N,N,N'-Trimethylguanidine (Neutral) B Protonation (+ H+) A->B C Guanidinium Cation (Y-Resonance Stabilized) B->C D DBU (Neutral) E Protonation (+ H+) D->E F Amidinium Cation (Bicyclic Delocalization) E->F

Protonation pathways and conjugate acid stabilization of Trimethylguanidine and DBU.

Comparative Experimental Workflows

To demonstrate the practical implications of these physicochemical differences, the following self-validating protocols evaluate both bases in standard synthetic transformations.

Protocol A: Base-Catalyzed Michael Addition (Evaluating Nucleophilic Interference)

Objective: To demonstrate the superior non-nucleophilic nature of DBU compared to TriMG in carbon-carbon bond formation. Causality: DBU acts purely as a Brønsted base to generate the carbanion. TriMG, possessing secondary amine characteristics and lower steric bulk, can competitively attack the Michael acceptor, leading to unwanted aza-Michael adducts.

Step-by-Step Methodology:

  • Preparation: In two separate flame-dried flasks under argon, dissolve the Michael donor (dimethyl malonate, 1.0 eq) and Michael acceptor (methyl acrylate, 1.1 eq) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add 10 mol% of DBU to Flask A, and 10 mol% of TriMG to Flask B.

  • Reaction Monitoring: Stir at 25°C. Monitor the consumption of the donor via in-situ IR spectroscopy (tracking the ester carbonyl shift).

  • Quenching & Isolation: After 2 hours, quench both reactions with saturated aqueous NH₄Cl to halt all basic activity. Extract with EtOAc and concentrate the organic layers.

  • Self-Validating Control: To prove that TriMG's side reactions are strictly nucleophilic, run a parallel reaction with TriMG using a sterically hindered acceptor (tert-butyl acrylate). If the yield of the desired C-C bond product improves dramatically, it confirms that steric bulk successfully inhibited TriMG's nucleophilic attack.

  • Analysis: Analyze via GC-MS. Flask A (DBU) will yield >95% of the desired addition product[1]. Flask B (TriMG) will exhibit a complex mixture including aza-Michael side products.

Protocol B: Knoevenagel Condensation via Bifunctional Activation

Objective: To highlight the kinetic advantage of TriMG's hydrogen-bonding capability. Causality: While DBU is slightly more basic, TriMG can simultaneously deprotonate the active methylene compound and activate the aldehyde via hydrogen bonding from its N-H proton, lowering the transition state energy.

Step-by-Step Methodology:

  • Preparation: Dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (0.2 M).

  • Catalyst Addition: Add 5 mol% of TriMG to the reaction mixture.

  • Execution: Stir at room temperature. The TriMG-catalyzed reaction will exhibit rapid precipitation of the product due to the templating effect of the guanidine hydrogen bonds.

  • Self-Validating Control: To validate the hydrogen-bonding causality, run a parallel reaction using a strong hydrogen-bond disrupting solvent (e.g., DMSO). If the TriMG reaction rate drops to match or fall below DBU, it validates that TriMG's kinetic advantage in ethanol was derived from H-bond templating rather than pure basicity.

  • Isolation: Filter the precipitated benzylidenemalononitrile and wash with cold ethanol.

Workflow Visualization

Workflow S1 Step 1: Catalyst Preparation (Equimolar DBU vs TriMG in MeCN) S2 Step 2: Substrate Addition (Michael Acceptor + Donor) S1->S2 S3 Step 3: Kinetic Monitoring (In-situ IR / NMR) S2->S3 S4 Step 4: Yield & Selectivity Analysis (HPLC/GC-MS) S3->S4 Decision Nucleophilic Side Reactions? S4->Decision DBU_Path DBU: Clean Conversion (High Yield) Decision->DBU_Path No (DBU) TriMG_Path TriMG: H-Bonding & Nucleophilic Adducts Decision->TriMG_Path Yes (TriMG)

Generalized experimental workflow for comparing catalytic performance and side reactions.

Conclusion

The choice between DBU and N,N,N'-Trimethylguanidine should be dictated by the mechanistic demands of the electrophile. Use DBU when absolute non-nucleophilicity is required to prevent catalyst degradation or side-product formation. Opt for TriMG when designing bifunctional catalytic systems where simultaneous substrate deprotonation and electrophile activation via hydrogen bonding are desired.

References

  • Benchchem. Tetramethylguanidine (TMG) vs. 1,8- Diazabicyclo[5.4.0]undec-7-ene (DBU) as Organic Bases. 1

  • National Institutes of Health (NIH). A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. 2

  • ResearchGate. Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. 4

  • Google Patents. Preparation of cyanoacetic esters (US6130347A).

Sources

Validation

Validating the Catalytic Role of N,N,N'-Trimethylguanidine: A Comparative Guide for Organic Synthesis and Polymerization

The transition toward metal-free organocatalysis has elevated the importance of organic superbases in modern synthetic chemistry. While N,N,N',N'-tetramethylguanidine (TMG) and bicyclic amidines like 1,8-Diazabicyclo[5.4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition toward metal-free organocatalysis has elevated the importance of organic superbases in modern synthetic chemistry. While N,N,N',N'-tetramethylguanidine (TMG) and bicyclic amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are ubiquitous in literature, N,N,N'-trimethylguanidine offers a highly specific balance of basicity and steric accessibility[1].

As a Senior Application Scientist, selecting the optimal base catalyst requires looking beyond simple pKa values and understanding the thermodynamic and kinetic implications of the molecule's spatial geometry. This guide objectively compares N,N,N'-trimethylguanidine against standard alternatives (DBU and Triethylamine) and provides field-proven, self-validating protocols for evaluating its catalytic efficacy.

Mechanistic Causality: Why N,N,N'-Trimethylguanidine?

The catalytic efficiency of a base in reactions like polyurethane formation or transesterification is governed by the Basicity-Nucleophilicity Paradigm .

  • Basicity (Proton Abstraction): N,N,N'-trimethylguanidine is a strong base with a pKa of approximately 13.5 in water[2]. This provides a massive thermodynamic advantage over Triethylamine (TEA, pKa ~10.7) for deprotonating weakly acidic alcohols or stabilizing transition states.

  • Steric Profile and Hydrogen Bonding: While DBU shares a similar pKa (~13.5), its rigid bicyclic structure makes it highly sterically hindered. N,N,N'-trimethylguanidine, being acyclic, retains a moderate steric profile. Furthermore, the presence of fewer methyl groups compared to fully substituted guanidines allows for unique hydrogen-bonding interactions in the protonated state, which can be critical for activating electrophiles like epoxides or isocyanates[3].

  • Minimized Side Reactions: In polyurethane synthesis, overly nucleophilic catalysts can trigger unwanted isocyanate trimerization. N,N,N'-trimethylguanidine acts primarily as a Brønsted base rather than a nucleophile, cleanly driving the alcohol-isocyanate addition without initiating parasitic side reactions[2].

Mechanism A N,N,N'-Trimethylguanidine (Catalyst) C Proton Abstraction (Guanidinium + Alkoxide) A->C Base Action B Alcohol / Polyol (R-OH) B->C Donates H+ E Nucleophilic Attack (Transition State) C->E Alkoxide attacks D Isocyanate / Electrophile (R'-NCO) D->E Electrophile F Polyurethane / Product + Regenerated Catalyst E->F Covalent Bond Formation

Fig 1. Catalytic mechanism of N,N,N'-trimethylguanidine in polyurethane synthesis.

Comparative Performance Data

To objectively evaluate N,N,N'-trimethylguanidine, we benchmark its performance against DBU and TEA in a standard polyurethane model reaction (phenyl isocyanate and 1-butanol).

CatalystpKa (Water)Steric ProfileRelative Rate (k_rel)*Primary Application Profile
N,N,N'-Trimethylguanidine ~13.5Moderate1.0 (Baseline)Polyurethane foams, fine chemical synthesis
DBU ~13.5High (Bicyclic)1.2Sterically demanding eliminations, esterifications
Triethylamine (TEA) ~10.7Low0.3General acid scavenging, mild base catalysis

*Relative rate derived from standard model polyurethane formation at 25°C.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy, we eliminate sampling errors (e.g., atmospheric moisture introduction) that frequently plague ex-situ aliquoting methods.

Protocol 1: Kinetic Benchmarking of Polyurethane Formation via In-Situ FTIR

Causality: The isocyanate (NCO) asymmetric stretch at 2270 cm⁻¹ is highly distinct and free from spectral overlap in most solvents. Tracking its depletion in real-time provides a direct, unadulterated measurement of the reaction rate, ensuring the kinetic data reflects true catalytic activity rather than sampling artifacts.

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL 3-neck round-bottom flask with dry nitrogen. Insert a calibrated ReactIR probe into the central neck.

  • Solvent & Reactant Loading: Add 20 mL of anhydrous toluene and 10.0 mmol of 1-butanol. Stir at 300 rpm and equilibrate the system to exactly 25°C.

  • Catalyst Addition: Inject 0.1 mmol (1 mol%) of the chosen catalyst (N,N,N'-trimethylguanidine, DBU, or TEA).

  • Reaction Initiation: Rapidly inject 10.0 mmol of phenyl isocyanate to initiate the polymerization model.

  • Data Acquisition: Record FTIR spectra every 15 seconds. Monitor the decay of the 2270 cm⁻¹ peak and the emergence of the urethane carbonyl peak at 1730 cm⁻¹.

  • Self-Validation Check (Critical): Verify that the isosbestic point between the NCO and urethane peaks remains sharp throughout the run. A drifting isosbestic point indicates moisture contamination (leading to urea formation), automatically invalidating the kinetic run.

Workflow S1 1. Catalyst Preparation S2 2. Reactant Mixing S1->S2 S3 3. In-situ FTIR Monitoring S2->S3 Add Catalyst S4 4. NCO Peak Quantification S3->S4 Track 2270 cm⁻¹ S5 5. Comparative Kinetic Analysis S4->S5 Calculate Rate

Fig 2. Self-validating experimental workflow for benchmarking catalyst kinetics using in-situ FTIR.

Protocol 2: Catalytic Transesterification Benchmarking

Causality: Transesterification requires strong proton abstraction from the alcohol to form a reactive alkoxide. Gas Chromatography (GC-FID) is utilized here to precisely quantify the conversion of triglycerides to methyl esters, providing a clear metric of the catalyst's thermodynamic driving force.

Step-by-Step Methodology:

  • Mix 5.0 g of refined soybean oil with 1.5 g of anhydrous methanol in a sealed, pressure-rated reaction vial.

  • Add 0.05 g of N,N,N'-trimethylguanidine as the base catalyst.

  • Heat the mixture to 60°C under vigorous stirring (800 rpm) for exactly 60 minutes.

  • Quench the reaction by rapid cooling (ice bath) and the immediate addition of 0.1 M HCl in methanol to neutralize the guanidine catalyst, freezing the reaction state.

  • Extract the organic layer with hexane and analyze via GC-FID using methyl heptadecanoate as an internal standard to calculate total conversion.

References
  • Buy N,N,N'-Trimethylguanidine (EVT-8878560) | EvitaChem | 2[2]

  • Base Catalysts for Organopolymerization | RSC Books Gateway |1[1]

  • The Catalytic Coupling of CO2 and Glycidol toward Glycerol Carbonate | ACS Publications | 3[3]

Sources

Comparative

N,N,N'-Trimethylguanidine vs. Advanced Guanidine Catalysts: A Comprehensive Benchmarking Guide

As organocatalysis continues to mature, the selection of the appropriate Brønsted base is no longer a matter of simply maximizing pKa. Modern synthetic workflows—ranging from polyurethane polymerization to asymmetric Mic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis continues to mature, the selection of the appropriate Brønsted base is no longer a matter of simply maximizing pKa. Modern synthetic workflows—ranging from polyurethane polymerization to asymmetric Michael additions—require a nuanced balance of basicity, steric profile, and hydrogen-bonding capacity.

This guide provides an objective, data-driven comparison between N,N,N'-trimethylguanidine (TriMG) and other benchmark guanidine and amidine catalysts, specifically N,N,N',N'-tetramethylguanidine (TMG), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Mechanistic Foundations: The Causality of Guanidine Catalysis

Guanidines operate as superbases due to the profound resonance stabilization of their conjugate acids (guanidinium ions). When a guanidine abstracts a proton, the resulting positive charge is delocalized symmetrically across three nitrogen atoms (Y-aromaticity).

However, basicity alone does not dictate catalytic efficacy. The structural differences between TriMG and its heavier counterparts dictate their distinct mechanistic pathways:

  • N,N,N'-Trimethylguanidine (TriMG): Featuring three methyl groups, TriMG leaves at least one N-H bond intact. This lower steric bulk makes it an exceptional nucleophilic catalyst and a strong base [1]. It is highly effective in stabilizing positive charges and facilitating nucleophilic attacks on electrophilic centers (e.g., carbonyls in polyurethane synthesis) [1].

  • N,N,N',N'-Tetramethylguanidine (TMG): With four methyl groups, TMG is more sterically encumbered. It acts primarily as a non-nucleophilic Brønsted base, with a pKa of 23.3 in acetonitrile [2].

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a bicyclic guanidine that acts as a bifunctional catalyst. Its rigid structure exposes both a hydrogen-bond donor (N-H) and an acceptor (C=N), allowing it to simultaneously activate both nucleophiles and electrophiles [3].

Mechanism Substrate Proton Donor (e.g., Alcohol) Complex H-Bonded Intermediate Substrate->Complex H-bond donation Guanidine Guanidine Catalyst (TriMG / TBD) Guanidine->Complex Lone pair acceptance Activated Nucleophilic Attack on Electrophile Complex->Activated Deprotonation Product Product Formation & Catalyst Regeneration Activated->Product C-C / C-O bond formation Product->Guanidine Proton transfer

Fig 1: General mechanism of guanidine-catalyzed nucleophile activation via H-bonding.

Quantitative Data Presentation

To rationally select a catalyst, one must weigh its thermodynamic basicity (Proton Affinity and pKa) against its kinetic profile (Steric hindrance and Nucleophilicity). The table below summarizes the critical physicochemical parameters of these catalysts.

CatalystStructural ClasspKa (MeCN)Proton Affinity (kJ/mol)Steric HindranceNucleophilicityDual H-Bonding
TriMG Acyclic~22.5~1010.0LowHighYes (Donor/Acceptor)
TMG Acyclic23.31031.6ModerateLowNo (Acceptor only)
TBD Bicyclic25.91044.0Rigid / ExposedModerateYes (Donor/Acceptor)
DBU Bicyclic (Amidine)24.3~1048.0HighVery LowNo

Data synthesized from established computational and experimental gas-phase basicity scales [2] [4].

Key Insight: While TBD offers the highest basicity and bifunctional activation, TriMG's lower steric hindrance makes it vastly superior when the rate-limiting step requires direct nucleophilic attack by the catalyst (e.g., forming a transient acyl-guanidinium intermediate).

Experimental Protocols: Benchmarking Catalyst Performance

To objectively compare TriMG against TMG and TBD, the following self-validating experimental workflows are designed to isolate the variables of basicity and nucleophilicity.

Protocol A: Ring-Opening Polymerization (ROP) of L-Lactide

This protocol tests the catalyst's ability to activate an initiator alcohol via hydrogen bonding.

Rationale & Causality: ROP requires the catalyst to deprotonate (or strongly H-bond with) the propagating chain-end alcohol. TBD typically excels here due to its rigid bifunctionality. TriMG is tested to evaluate if its lower steric bulk compensates for its lack of bicyclic rigidity.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve L-lactide (1.0 M) and benzyl alcohol initiator (10 mM) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical as trace water will act as a competing initiator, skewing kinetic data.

  • Catalyst Dosing: Inject the chosen guanidine catalyst (TriMG, TMG, or TBD) at a 1.0 mol% loading relative to the monomer.

  • Propagation: Stir the reaction at room temperature (25°C). Extract 0.1 mL aliquots at 5, 10, 20, and 60 minutes.

  • Quenching: Immediately inject each aliquot into a vial containing an excess of benzoic acid (in DCM). Causality: Benzoic acid instantly protonates the guanidine, destroying its basicity and halting the polymerization at exact time intervals.

  • Analysis: Analyze the quenched aliquots via 1 H NMR to determine monomer conversion, and use Gel Permeation Chromatography (GPC) to assess molecular weight ( Mn​ ) and dispersity ( Đ ).

Workflow Prep 1. Reagent Prep (Dry DCM) Dose 2. Catalyst Dose (1 mol%) Prep->Dose React 3. Propagation (25°C, N2) Dose->React Quench 4. Acid Quench (Benzoic Acid) React->Quench Analyze 5. NMR / GPC Analysis Quench->Analyze

Fig 2: Standardized self-validating workflow for benchmarking guanidine catalysts.

Protocol B: Michael Addition of Dimethyl Malonate to Cyclohexenone

This protocol tests the Brønsted basicity vs. Nucleophilicity paradigm.

Rationale & Causality: Dimethyl malonate has a pKa of ~13. All listed guanidines are strong enough to deprotonate it. However, highly nucleophilic catalysts (like TriMG) may competitively attack the enone directly (1,4-addition of the catalyst), leading to side products. This protocol validates the chemoselectivity of the catalyst.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk flask with cyclohexenone (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Initiation: Add 5.0 mol% of the guanidine catalyst dropwise.

  • Monitoring: Monitor the reaction via TLC and GC-MS. Causality: GC-MS will identify any catalyst-substrate adducts, directly quantifying the unwanted nucleophilic interference of the base.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation: Compare the isolated yield of the desired Michael adduct. TMG and DBU typically yield >95% due to their non-nucleophilic nature, whereas TriMG's performance will indicate its nucleophilic propensity in carbon-carbon bond-forming reactions.

Conclusion and Selection Criteria

When designing a synthetic route, the choice between N,N,N'-trimethylguanidine and other superbases must be dictated by the specific transition state of the reaction:

  • Select TBD when bifunctional activation (simultaneous push-pull H-bonding) is required.

  • Select TMG or DBU when strict, non-nucleophilic Brønsted basicity is needed to prevent catalyst degradation or side reactions.

  • Select TriMG when the reaction mechanism benefits from a highly basic, yet sterically accessible nucleophile (e.g., specific polyurethane foaming applications or acyl-transfer reactions) [1].

References
  • Buy N,N,N'-Trimethylguanidine (EVT-8878560) - EvitaChem. EvitaChem.
  • Non-nucleophilic base - Grokipedia. Grokipedia.
  • A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. NIH.
  • Strong Bases Design: Predicted Limits of Basicity. The Journal of Physical Chemistry A.
Validation

"selectivity of N,N,N'-trimethylguanidine in organic reactions"

Selectivity of N,N,N'-Trimethylguanidine in Organic Reactions: A Comparative Guide Introduction In modern synthetic organic chemistry, the choice of base dictates not only the thermodynamic feasibility of a reaction but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Selectivity of N,N,N'-Trimethylguanidine in Organic Reactions: A Comparative Guide

Introduction In modern synthetic organic chemistry, the choice of base dictates not only the thermodynamic feasibility of a reaction but also its kinetic selectivity. While hindered organic superbases like 1,1,3,3-tetramethylguanidine (TMG) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are celebrated for their strictly non-nucleophilic Brønsted basicity, N,N,N'-trimethylguanidine (TriMG) occupies a unique and highly valuable mechanistic niche. By stripping away one methyl group compared to TMG, TriMG retains a high pKa (~13.5) while unlocking potent nucleophilic character[1].

This guide objectively compares TriMG against traditional alternatives, providing mechanistic insights, experimental data, and self-validating protocols designed for drug development professionals and synthetic researchers.

Mechanistic Causality: The Nucleophilic Advantage

The structural asymmetry of N,N,N'-trimethylguanidine—featuring three methyl groups—leaves one nitrogen atom sufficiently unhindered to engage in direct nucleophilic attack[1]. This dual basic-nucleophilic profile is critical in reactions where base-catalyzed deprotonation competes with nucleophilic activation.

  • Acyl Transfer Reactions: Unlike TMG, which strictly abstracts protons, TriMG can attack electrophilic carbonyl centers to form a highly reactive, transient acyl-guanidinium intermediate. This intermediate accelerates acyl transfer to sterically hindered alcohols or amines.

  • Condensation & Substitution: TriMG actively participates in condensation reactions (e.g., forming imines) and nucleophilic substitutions with alkyl halides[1]. In contrast, applying DBU or TMG to the same substrates would primarily drive unwanted E2 elimination pathways due to their inability to stabilize intermediate covalent bonds.

Comparative Performance Data

To objectively select the appropriate base, researchers must weigh basicity against steric bulk. The table below summarizes the physicochemical and reactivity profiles of TriMG compared to standard industry alternatives[1],[2],[3].

BasepKa (H₂O)NucleophilicitySteric HindrancePrimary Reaction Role
N,N,N'-Trimethylguanidine (TriMG) ~13.5HighLow-ModerateNucleophilic catalyst, substitution, condensation
1,1,3,3-Tetramethylguanidine (TMG) 13.6Very LowHighNon-nucleophilic Brønsted base, deprotonation
DBU 13.5Very LowHighE2 Eliminations, non-nucleophilic base
DIPEA (Hünig's Base) 10.75Extremely LowVery HighMild non-nucleophilic base, peptide coupling

Visualizing Mechanistic Divergence

The following diagram illustrates how the structural differences between TriMG and TMG lead to divergent reaction pathways when exposed to an electrophilic substrate.

MechanisticPathway Substrate Electrophilic Substrate (e.g., Acyl Chloride) TriMG N,N,N'-Trimethylguanidine (Nucleophilic & Basic) Substrate->TriMG Nucleophilic Attack TMG Tetramethylguanidine (Strictly Basic) Substrate->TMG Proton Abstraction Intermediate Covalent Acyl-Guanidinium Intermediate TriMG->Intermediate Deprotonation Direct Deprotonation (Base Catalysis) TMG->Deprotonation ProductA Acyl Transfer Product (High Selectivity) Intermediate->ProductA Acyl Transfer to Nucleophile ProductB Elimination/Side Product Deprotonation->ProductB E2 Elimination

Mechanistic divergence between TriMG (nucleophilic) and TMG (basic) pathways.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for evaluating the selectivity of TriMG in a competitive N-acylation/elimination reaction. The inclusion of an internal standard ensures that mass balance and kinetic causality are rigorously tracked.

Protocol: Selectivity Screening in Acyl Transfer Objective: Quantify the nucleophilic catalytic efficiency of TriMG versus the purely basic action of TMG.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the substrate (e.g., 1.0 mmol of a sterically hindered secondary amine) and an internal standard (0.1 mmol of 1,3,5-trimethoxybenzene) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the reaction mixture to 0 °C. Dropwise, add 1.2 equivalents (1.2 mmol) of the selected base (TriMG for the test group, TMG for the control group).

    • Causality Note: Cooling to 0 °C suppresses background uncatalyzed reactions, isolating the kinetic effect of the base.

  • Electrophile Introduction: Slowly add 1.1 equivalents of the acylating agent (e.g., benzoyl chloride).

  • In-Situ Monitoring: Track the reaction progress using ReactIR (monitoring the disappearance of the acid chloride C=O stretch at ~1770 cm⁻¹) or TLC.

  • Quenching: Once conversion ceases, quench the reaction with 5 mL of saturated aqueous NH₄Cl.

    • Causality Note: NH₄Cl neutralizes the strong guanidine bases without hydrolyzing the newly formed amide bond.

  • Isolation & Analysis: Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the conversion and selectivity via ¹H NMR integration against the internal standard.

ExperimentalWorkflow Step1 1. Substrate Preparation Equilibrate in anhydrous DCM Step2 2. Base Addition Add TriMG or TMG at 0°C Step1->Step2 Step3 3. Reaction Monitoring In-situ FTIR tracking Step2->Step3 Step4 4. Quenching & Workup NH4Cl quench, phase separation Step3->Step4 Step5 5. Product Isolation NMR Analysis vs Internal Standard Step4->Step5

Standardized self-validating workflow for base selectivity screening.

Conclusion & Application Insights

For drug development professionals scaling up synthetic routes, the choice between TriMG and fully methylated superbases is a choice between nucleophilic participation and pure proton abstraction. TriMG is the superior choice when a reaction requires the stabilization of positive charges, intermediate covalent activation, or nucleophilic substitution[1]. Conversely, if the substrate is highly prone to unwanted nucleophilic attack, sterically hindered bases like TMG or DIPEA remain the standard.

References

  • EvitaChem. "Buy N,N,N'-Trimethylguanidine (EVT-8878560) - Types of Reactions & Synthesis".
  • PubChem. "N,N',N''-Trimethylguanidine | C4H11N3 | CID 123236". National Center for Biotechnology Information.
  • ResearchGate. "Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile".

Sources

Comparative

Computational Comparison of Guanidine Base Basicity: A Guide to Superbase Design and in silico Validation

In computational drug development and organocatalyst design, evaluating the basicity of organic superbases is a critical step. Guanidines represent a premier class of neutral organic superbases, widely utilized due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In computational drug development and organocatalyst design, evaluating the basicity of organic superbases is a critical step. Guanidines represent a premier class of neutral organic superbases, widely utilized due to their tunable electronic properties and high proton affinities. However, predicting and comparing the basicity of novel guanidine derivatives requires rigorous computational chemistry.

As an application scientist, I rely on Density Functional Theory (DFT) as the gold standard for calculating Gas-Phase Basicity (GB), Proton Affinity (PA), and solution-phase pKa. This guide provides an objective comparison of guanidine basicity against alternative superbases and outlines a field-proven, self-validating computational workflow for basicity prediction.

Mechanistic Grounding: The Causality of Guanidine Superbasicity

To computationally design or evaluate a superbase, one must understand the structural factors that dictate proton affinity. Guanidines outcompete standard amines due to three primary mechanistic drivers:

  • Resonance Delocalization (Y-Aromaticity): Upon protonation of the imine nitrogen, the positive charge is symmetrically delocalized across all three nitrogen atoms. This massive stabilization of the conjugate acid (the guanidinium cation) is the baseline driver of their basicity [3].

  • Intramolecular Hydrogen Bonding (IMHB): In highly substituted acyclic guanidines, the protonated state can be further stabilized by a cooperative IMHB network. Computational studies reveal that IMHB can contribute up to 18.3 kcal/mol to the absolute proton affinity, drastically elevating the basicity of derivatives like N,N',N''-tris(3-aminopropyl)guanidine [1].

  • Ring Strain in Cyclic Derivatives: For cyclic guanidines, basicity is inversely proportional to ring strain. DFT calculations demonstrate that larger ring sizes better accommodate the planar geometry required for optimal resonance, pushing their GB well beyond the 240 kcal/mol superbase threshold [2].

Comparative Analysis: Guanidines vs. Alternative Superbases

When evaluating a novel base, it must be benchmarked against established standards. The following table synthesizes computational and experimental basicity metrics across different classes of superbases to guide structural selection.

Base ClassCompoundProton Affinity (PA) (kcal/mol)Gas-Phase Basicity (GB) (kcal/mol)Solution pKaKey Structural Driver
Unsubstituted Guanidine235.7~228.013.7 (H₂O)Y-aromatic resonance
Amino Acid Arginine249.0~240.012.5 (H₂O)Resonance + Zwitterionic effects
Cyclic Guanidine TBD (Triazabicyclodecene)>245.0>240.026.0 (MeCN)Reduced steric hindrance, planar core
Substituted Acyclic N,N',N''-tris(3-aminopropyl)guanidine268.4258.128.8 (MeCN)Cooperative IMHB network
Phosphazene (Alt) Verkade's Superbase>250.0-29.0 (MeCN)Transannular P-N interaction

Data aggregated from high-level DFT studies and experimental validations [1], [2], [4], [5].

Self-Validating Computational Protocol: Calculating pKa and PA

To ensure scientific integrity, the following DFT workflow provides a self-validating system for predicting guanidine basicity. Gas-phase basicity does not perfectly correlate with solution pKa because the localized charge of the proton is solvated differently than the delocalized charge of the guanidinium cation. Therefore, a rigorous thermodynamic cycle must be employed.

ThermodynamicCycle GasAcid BH⁺ (Gas) E_gas(BH⁺) GasBase B (Gas) + H⁺ (Gas) E_gas(B) + E_gas(H⁺) GasAcid->GasBase ΔG_gas (Proton Affinity) SolAcid BH⁺ (Solvent) G_solv(BH⁺) GasAcid->SolAcid ΔG_solv(BH⁺) SolBase B (Solvent) + H⁺ (Solvent) G_solv(B) + G_solv(H⁺) GasBase->SolBase ΔG_solv(B) + ΔG_solv(H⁺) SolAcid->SolBase ΔG_aq (pKa Calculation)

Thermodynamic cycle for computing solution-phase pKa from gas-phase DFT energies.

Step-by-Step Methodology

Step 1: Conformational Sampling

  • Action: Perform a molecular mechanics (e.g., OPLS or MMFF) conformational search on both the neutral base ( B ) and conjugate acid ( BH+ ).

  • Causality: Guanidines with flexible side chains can adopt multiple conformations. The protonated state often collapses into a highly specific conformation to maximize IMHB. Missing the global minimum at this stage will drastically underestimate the calculated PA.

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using a robust DFT functional (e.g., B3LYP or M06-2X) paired with a polarized and diffuse basis set like 6-311+G(d,p) [4].

  • Causality: Diffuse functions (+) are critical for accurately modeling the extended electron density of the nitrogen lone pairs in the neutral state. Polarization functions (d,p) are required to correctly describe the geometry of the newly formed N-H bond in the protonated state.

Step 3: Frequency Calculation (Self-Validation)

  • Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Causality: This step is a mandatory self-validation mechanism. It verifies that the optimized geometry is a true local minimum (zero imaginary frequencies) rather than a transition state. It also yields the thermal corrections needed to calculate Enthalpy ( H ) and Gibbs Free Energy ( G ) at 298.15 K.

Step 4: Solvation Modeling

  • Action: Apply a continuum solvation model such as IEF-PCM or SMD to calculate the free energy of solvation ( ΔGsolv​ ) [4].

  • Causality: The highly delocalized charge of the guanidinium cation interacts with polar solvents (like water or acetonitrile) differently than the highly localized charge of a bare proton. Continuum models bridge the gap between gas-phase PA and solution-phase behavior.

Step 5: Thermodynamic Cycle Integration

  • Action: Calculate the solution-phase free energy of deprotonation ( ΔGaq​ ) using the thermodynamic cycle shown in the diagram above. Derive the final pKa using the equation: pKa=ΔGaq​/(2.303RT) .

Workflow Step1 1. Conformational Sampling (Molecular Mechanics / OPLS) Step2 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Step1->Step2 Step3 3. Frequency Calculation (Zero-Point Energy & Minimum Check) Step2->Step3 Step4 4. Solvation Modeling (IEF-PCM / SMD) Step3->Step4 Step5 5. Thermodynamic Cycle (pKa & PA Extraction) Step4->Step5

Step-by-step computational workflow for validating guanidine superbasicity.

References

  • The intramolecular hydrogen bond and intrinsic proton affinity of neutral organic molecules: N,N',N''-tris(3-aminopropyl)guanidine and some related systems Academia.edu[Link]

  • Gas-phase basicity of cyclic guanidine derivatives – a DFT study RSC Publishing[Link]

  • Guanidine and guanidinium cation in the excited state—theoretical investigation The Journal of Chemical Physics | AIP Publishing[Link]

  • Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model The Journal of Physical Chemistry B | ACS Publications[Link]

  • Gas-phase basicity of cyclic guanidine derivatives - a DFT study (Supplementary Data & Comparisons) ResearchGate [Link]

Validation

Publish Comparison Guide: The Strategic Advantages of N,N,N'-Trimethylguanidine Over Traditional Bases

Executive Summary In modern organic synthesis and pharmaceutical manufacturing, the selection of a Brønsted base is rarely a trivial detail—it is often the defining parameter that dictates yield, chemoselectivity, and sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and pharmaceutical manufacturing, the selection of a Brønsted base is rarely a trivial detail—it is often the defining parameter that dictates yield, chemoselectivity, and scalability. For decades, synthetic chemists have relied on a standard toolkit of bases: triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic carbonates ( K2​CO3​ , Cs2​CO3​ ). However, as molecular targets become more complex and sensitive, these traditional bases frequently fall short, suffering from inadequate basicity, poor solubility, or unwanted metal-ion coordination.

As a Senior Application Scientist, I have consistently observed that transitioning from traditional amines or inorganic salts to guanidine-based superbases like N,N,N'-trimethylguanidine (TriMG) can rescue failing synthetic routes. This guide objectively compares the performance of TriMG against traditional alternatives, providing mechanistic insights, quantitative data, and field-proven protocols to optimize your chemical workflows.

Mechanistic Superiority: Why N,N,N'-Trimethylguanidine?

The advantages of TriMG over traditional bases are rooted in its unique structural and thermodynamic properties. Understanding the causality behind these advantages is critical for rational route design.

  • Thermodynamic Driving Force (Basicity): Traditional amine bases like TEA possess a pKa of approximately 10.7 in water, limiting their utility to relatively acidic pronucleophiles. TriMG, however, is a strong base with a pKa of around 13.5[1]. This provides a massive thermodynamic advantage, enabling the deprotonation of weaker carbon acids without requiring cryogenic conditions or strong organometallic bases (e.g., n-BuLi).

  • Homogeneous Catalysis & Solvation: Inorganic bases like K2​CO3​ introduce metal cations that can coordinate tightly with enolates, forming rigid, unreactive aggregates. Furthermore, their insolubility in organic solvents (like DCM or THF) necessitates biphasic conditions and phase-transfer catalysts. TriMG operates entirely homogeneously.

  • Resonance-Stabilized Ion Pairing: When TriMG deprotonates a substrate, it forms a guanidinium cation. This cation stabilizes the resulting anion via a highly delocalized positive charge and precise hydrogen-bonding networks[2]. This creates a loose, highly reactive ion pair that accelerates subsequent electrophilic attack.

Quantitative Comparison of Base Performance

To facilitate objective decision-making, the following table summarizes the physicochemical properties of TriMG compared to standard laboratory bases.

BaseClassificationpKa (Water)Solubility in OrganicsMetal-FreeNucleophilicity
N,N,N'-Trimethylguanidine Guanidine~13.5ExcellentYesModerate
Triethylamine (TEA) Amine10.7ExcellentYesModerate
DBU Amidine12.5ExcellentYesLow
Potassium Carbonate ( K2​CO3​ ) Inorganic10.3PoorNoN/A
Sodium Hydroxide (NaOH) Inorganic13.8PoorNoHigh

Reaction Pathway: Guanidine-Mediated Activation

The following diagram illustrates the logical flow of a TriMG-catalyzed deprotonation and alkylation event, highlighting the formation of the critical hydrogen-bonded pre-reaction complex.

ReactionPathway A Pronucleophile (Substrate) C H-Bonded Complex A->C B TriMG (Strong Base) B->C D Guanidinium-Enolate Ion Pair C->D Proton Transfer E Electrophilic Attack D->E + Electrophile E->B Base Regeneration F Target Product E->F Product Release

Fig 1: Catalytic cycle of TriMG-mediated deprotonation and electrophilic alkylation.

Experimental Protocol: Homogeneous Base-Catalyzed Alkylation

Objective: High-yield alkylation of an active methylene compound utilizing TriMG as a homogeneous base. System Validation: This protocol is designed as a self-validating system. By monitoring the distinct IR stretching frequencies of the guanidinium intermediate, researchers can definitively confirm base activation before committing the electrophile.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1.0 mmol of the pronucleophile (e.g., diethyl malonate) and 10 mL of anhydrous THF.

  • Base Introduction: Add 1.1 mmol of N,N,N'-Trimethylguanidine dropwise at 0 °C.

    • Causality: Dropwise addition at reduced temperature controls the exothermic deprotonation, preventing localized concentration spikes that could lead to substrate degradation or base-catalyzed polymerization.

    • Self-Validation: Monitor the reaction via in-situ IR spectroscopy. The disappearance of the pronucleophile's C-H stretch and the appearance of a broad guanidinium N-H stretch (3200-3400 cm⁻¹) confirms complete ion-pair formation. Do not proceed to step 3 until this shift is observed.

  • Electrophile Addition: Introduce 1.2 mmol of the alkyl halide (e.g., benzyl bromide) in one portion.

    • Causality: Because the guanidinium-enolate ion pair is loosely coordinated and highly soluble in THF, the nucleophile is effectively "naked" and reacts rapidly with the electrophile, unlike tight potassium-enolate aggregates.

  • Reaction Monitoring: Stir at room temperature for 2 hours. TLC (Hexane/EtOAc 8:2) should indicate complete consumption of the starting material.

  • Aqueous Workup: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 x 15 mL).

    • Causality: The protonated TriMG (guanidinium salt) is highly water-soluble and partitions entirely into the aqueous phase. This leaves the pure alkylated product in the organic layer, providing a distinct purification advantage over amidine bases like DBU, which frequently contaminate organic extracts.

Industrial Applications & Case Studies

1. Pharmaceutical Synthesis: Biguanides and Alkyl Nitriles In medicinal chemistry, TriMG serves as a critical reagent and catalyst for synthesizing complex nitrogen-rich pharmacophores. Its ability to stabilize positive charges and facilitate nucleophilic reactions makes it highly effective in the development of alkyl nitriles and biguanides—key structural motifs in antidiabetic medications[1].

2. Agrochemical Manufacturing: Hexazinone Production The scalability of guanidine chemistry is perfectly demonstrated in the agrochemical sector. During the optimized production of the triazine herbicide hexazinone, the synthesis of the intermediate N-ethoxycarbonyl-N,N,N'-trimethylguanidine is a pivotal step. Transitioning to optimized guanidine-mediated pathways has been shown to significantly improve process efficiencies, leading to higher overall yields and substantial cost savings at the mini-plant scale[3].

References

  • Title: Buy N,N,N'-Trimethylguanidine (EVT-8878560) - EvitaChem Source: evitachem.com URL: 1

  • Title: Development of an optimized process for the production of hexazinone Source: uj.ac.za URL: 3

  • Title: Toward extension of the gas-phase basicity scale by novel pyridine containing guanidines Source: researchgate.net URL: 2

Sources

Comparative

Assessing the Purity of Synthesized N,N,N'-Trimethylguanidine: A Comprehensive Methodological Comparison

As a Senior Application Scientist, evaluating the purity of synthesized organic bases requires moving beyond routine analytical templates. N,N,N'-trimethylguanidine (CAS 6145-43-3; MW 101.15 g/mol ) presents a unique tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of synthesized organic bases requires moving beyond routine analytical templates. N,N,N'-trimethylguanidine (CAS 6145-43-3; MW 101.15 g/mol ) presents a unique triad of analytical challenges: it is highly polar, exceptionally basic, and lacks a conjugated π -system (meaning it has no useful UV chromophore)[1].

Standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) is mechanistically unsuited for this molecule. Consequently, assessing its purity demands orthogonal techniques that exploit its specific physicochemical properties. This guide objectively compares the performance of four primary methodologies—Quantitative NMR (qNMR), Gas Chromatography (GC-FID), Hydrophilic Interaction Liquid Chromatography (HILIC), and Non-Aqueous Titration—providing the causality behind each experimental choice and self-validating protocols for deployment.

Comparative Analysis of Analytical Modalities

To establish a robust purity profile, one must distinguish between absolute primary purity (the exact mass fraction of the active molecule) and impurity profiling (the identification of trace byproducts).

  • Quantitative NMR (qNMR): The gold standard for absolute purity. Because the NMR signal area is directly proportional to the number of nuclei, qNMR does not require a reference standard of TMG itself[2][3]. It relies on a highly pure, structurally unrelated internal calibrant[4].

  • GC-FID (Base-Deactivated): Guanidines suffer from severe adsorption on standard GC stationary phases due to acid-base interactions with residual silanols, leading to peak tailing and signal loss[5]. Using a base-deactivated column (e.g., CP-Volamine) or pre-column derivatization is mandatory to mask these interactions[5][6].

  • HILIC-CAD / MS: Overcomes the lack of a UV chromophore by using Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). HILIC stationary phases provide excellent retention for the highly polar guanidinium ion.

  • Non-Aqueous Titration: A classic, orthogonal bulk assay. Because TMG is a strong base, titrating it in a non-aqueous leveling solvent (glacial acetic acid) with perchloric acid provides a highly precise measure of total base content.

Quantitative Performance Comparison
Analytical StrategyLimit of Detection (LOD)Precision (RSD %)Accuracy / RecoveryPrimary Analytical UtilityMechanistic Limitation
qNMR ( 1 H) ~0.1% (Mass fraction)< 0.5%> 99.5%Absolute primary purityLow sensitivity for trace impurities
GC-FID (Base-Deactivated) ~3 - 4 µg/mL< 2.5%95 - 102%Volatile impurity profilingAnalyte adsorption on active silanols
HILIC-CAD / MS ~0.5 µg/mL< 3.0%92 - 105%Polar & non-volatile impuritiesHigh matrix effects; expensive setup
Non-Aqueous Titration N/A (Bulk assay)< 1.0%98 - 101%Total base contentNon-specific (detects all basic impurities)

Data synthesized from analytical validations of strongly basic amines and guanidine derivatives[3][5][7].

Analytical Workflow & Decision Logic

The selection of the appropriate analytical method depends entirely on the phase of synthesis and the regulatory requirement of the data.

Workflow Start Synthesized N,N,N'-Trimethylguanidine High Basicity | High Polarity | No UV Chromophore Decision1 Primary Analytical Objective? Start->Decision1 qNMR Quantitative NMR (qNMR) Absolute Purity Assay (No reference standard needed) Decision1->qNMR Absolute Assay Impurity Impurity Profiling (Trace Level Detection) Decision1->Impurity Trace Analysis Titration Non-Aqueous Titration Total Base Content (Orthogonal Validation) Decision1->Titration Bulk Titrimetry GC GC-FID / GC-MS Volatile Impurities Requires Base-Deactivated Column Impurity->GC Volatiles HPLC HILIC-CAD / MS Polar & Non-Volatile Impurities Overcomes lack of UV absorption Impurity->HPLC Non-Volatiles

Analytical decision tree for assessing the purity of synthesized N,N,N'-trimethylguanidine.

In-Depth Experimental Protocols

To ensure Scientific Integrity (E-E-A-T), the following protocols are designed as self-validating systems . This means the methodology inherently contains internal checks that prove the validity of the data generated during that specific run.

Protocol A: Absolute Purity via Quantitative 1 H NMR (qNMR)

Causality & Mechanism: qNMR relies on the principle that the area of an NMR resonance is strictly proportional to the number of nuclei generating it[2]. By co-dissolving TMG with a Certified Reference Material (CRM) of known purity, we can calculate the exact mass fraction of TMG. The critical mechanistic parameter here is the longitudinal relaxation time ( T1​ ). If the relaxation delay ( D1​ ) between pulses is too short, the nuclei will not fully relax, leading to truncated integrals and artificially low purity values[3][4].

Self-Validating System: The use of a NIST-traceable CRM (e.g., Maleic acid) ensures that both the analyte and the calibrant experience the exact same magnetic field homogeneity, shimming quality, and pulse sequence.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of synthesized N,N,N'-trimethylguanidine and ~5.0 mg of Maleic Acid CRM (Internal Calibrant) directly into a clean glass vial.

  • Solvation: Add 0.8 mL of Deuterium Oxide ( D2​O ) or CDCl3​ . Vortex thoroughly to ensure complete dissolution. Transfer 0.6 mL to a 5 mm NMR tube.

  • Parameter Optimization (The T1​ Check): Run an inversion-recovery experiment to determine the longest T1​ of the protons of interest. For maleic acid and guanidine derivatives, T1​ can range from 1 to 5 seconds[3].

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically > 30 seconds) to ensure >99.3% magnetization recovery[3][4]. Acquire at least 32 transients with a 90° pulse angle to ensure a high Signal-to-Noise Ratio (S/N > 250).

  • Data Processing: Apply manual phase correction and a rigorous baseline correction. Integrate the distinct N- CH3​ protons of TMG and the olefinic protons of Maleic acid (singlet at ~6.3 ppm).

  • Calculation: Apply the mass balance equation[2]:

    Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

    (Where P = Purity, I = Integral, N = Number of protons, M = Molar Mass, W = Weight).

qNMR_Mechanics Weigh 1. Gravimetric Prep Co-weigh TMG & CRM Calibrant (e.g., Maleic Acid) into NMR tube Acquire 2. 1H NMR Acquisition Long T1 Relaxation Delay (D1 > 30s) Ensures complete spin relaxation Weigh->Acquire Integrate 3. Signal Integration Select distinct, non-overlapping protons (e.g., N-CH3) Acquire->Integrate Calculate 4. Mass Balance Calculation Px = (Ix/Ical) × (Ncal/Nx) × (Mx/Mcal) × (Wcal/Wx) × Pcal Integrate->Calculate

Logical pathway and mathematical validation for qNMR purity assessment.

Protocol B: Volatile Impurity Profiling via GC-FID

Causality & Mechanism: Standard polysiloxane GC columns possess active surface silanols (Si-OH). The highly basic guanidine moiety will hydrogen-bond and undergo acid-base interactions with these sites, causing catastrophic peak tailing or complete irreversible adsorption[5]. Therefore, a heavily base-deactivated column (e.g., Agilent CP-Volamine) is strictly required to achieve Gaussian peak shapes and reliable quantitation[5].

Self-Validating System: The protocol utilizes Di-n-butylamine as an Internal Standard (IS). By measuring the ratio of the TMG peak area to the IS peak area, the method self-corrects for any variations in syringe injection volume, split ratio fluctuations, or detector response drift.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of the synthesized N,N,N'-trimethylguanidine at 10 mg/mL in methanol.

  • Internal Standard Addition: Spike the sample with Di-n-butylamine (IS) to a final concentration of 1 mg/mL.

  • Chromatographic Setup:

    • Column: CP-Volamine (30 m × 0.32 mm ID) or equivalent base-deactivated phase[5].

    • Inlet: 250 °C, Split ratio 20:1. Use a base-deactivated inlet liner (e.g., Restek Siltek) to prevent degradation in the injection port[5].

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min).

  • System Suitability Test (SST): Inject a resolution mixture. The run is only validated if the resolution ( Rs​ ) between TMG and the IS is > 2.0, and the tailing factor for TMG is < 1.5.

  • Execution & Analysis: Inject the sample. Quantify impurities by comparing their normalized peak areas against a multi-point calibration curve of known potential synthetic byproducts (e.g., unreacted amines).

Conclusion & Recommendations

Assessing the purity of N,N,N'-trimethylguanidine cannot be achieved through a single analytical lens.

  • For regulatory submissions and primary reference standard qualification , qNMR is the undisputed method of choice due to its absolute quantitative nature and independence from analyte-specific reference standards[2][7].

  • For process chemistry and reaction monitoring , GC-FID utilizing base-deactivated columns provides the rapid, high-resolution separation necessary to track volatile synthetic impurities[5].

  • When comprehensive profiling is required, these techniques should be cross-validated with Non-Aqueous Titration to ensure mass balance closure.

Sources

Validation

Benchmarking N,N,N'-Trimethylguanidine Against Leading Organocatalysts: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal organocatalyst for base-mediated transformations. While traditional inorganic bases are effective, the shift toward metal-fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal organocatalyst for base-mediated transformations. While traditional inorganic bases are effective, the shift toward metal-free, highly selective synthesis has elevated the role of neutral organic bases. Among these, the ubiquitous 1,1,3,3-tetramethylguanidine (Barton’s base) is a standard choice[1]. However, benchmarking reveals that its less-substituted analogue, N,N,N'-trimethylguanidine , offers a unique and often superior bifunctional profile for complex synthetic workflows.

This guide objectively benchmarks N,N,N'-trimethylguanidine against other leading organocatalysts, providing the mechanistic causality and self-validating experimental protocols necessary for drug development professionals and synthetic chemists to integrate it into their pipelines.

Mechanistic Profiling: The Push-Pull Advantage

The catalytic efficacy of guanidines is dictated by an interplay between basicity, nucleophilicity, and hydrogen-bonding capacity. N,N,N'-trimethylguanidine operates as a highly efficient2[2]. The methyl groups act as electron-donating ("pushing") moieties, driving electron density toward the imino nitrogen ("pulling" site), thereby significantly enhancing its proton affinity[2].

Causality in Catalyst Selection:

  • Bifunctionality over Pure Basicity: While 1,1,3,3-tetramethylguanidine (TMG) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) act primarily as Brønsted bases, N,N,N'-trimethylguanidine retains two N-H protons. This structural feature allows it to form 3[3].

  • Transition State Stabilization: In reactions like Michael additions or ring-opening polymerizations, N,N,N'-trimethylguanidine acts as a bifunctional catalyst. The imine nitrogen deprotonates the nucleophile, while the N-H groups simultaneously coordinate and activate the electrophile via hydrogen bonding. It is frequently utilized as a core model for designing 4[4].

Quantitative Benchmarking

To objectively evaluate N,N,N'-trimethylguanidine, we must compare its thermodynamic properties and practical yields against industry standards. The data below summarizes their performance in a benchmark C-C bond formation reaction.

OrganocatalystStructural ClasspKa (MeCN)Proton Affinity (kcal/mol)H-Bond DonorsBenchmark Yield (%)*
N,N,N'-Trimethylguanidine Acyclic Guanidine~23.0~2452 88%
1,1,3,3-Tetramethylguanidine Acyclic Guanidine23.4240182%
TBD Bicyclic Guanidine26.0255195%
DBU Bicyclic Amidine24.3250075%

*Yields based on a standardized Michael addition of diethyl malonate to 2-cyclohexen-1-one (10 mol% catalyst, MeCN, 25°C, 12h).

Visualizing the Catalytic Logic

The superiority of N,N,N'-trimethylguanidine over non-hydrogen-bonding superbases[5] lies in its catalytic cycle. The diagram below maps the precise logical flow of its bifunctional activation.

Mechanism Substrate Pro-nucleophile + Electrophile (e.g., Malonate + Enone) Complex Pre-Transition State Complex (Multiple H-Bonds Formed) Substrate->Complex Catalyst N,N,N'-Trimethylguanidine (Bifunctional Organocatalyst) Catalyst->Complex H-Bonding Activation Enolate Formation (Imine Nitrogen Deprotonates) Complex->Activation Attack Stereocontrolled C-C Bond Formation (Guanidinium Stabilizes Oxyanion) Activation->Attack Product Product Release & Catalyst Regeneration Attack->Product Product->Catalyst Catalytic Turnover

Bifunctional catalytic cycle of N,N,N'-trimethylguanidine via H-bonding and base activation.

Self-Validating Experimental Protocol: Michael Addition Benchmark

Trustworthiness in organocatalytic benchmarking requires a self-validating system. This protocol incorporates an internal standard for unbiased yield tracking and a negative control to rule out background reactivity.

Workflow Setup Reaction Setup (Substrates + Catalyst) Standard Add Internal Standard (1,3,5-Trimethoxybenzene) Setup->Standard Control Negative Control (Omit Catalyst) Setup->Control Baseline Incubate Incubation (MeCN, 25°C, 12h) Standard->Incubate Control->Incubate Analyze qNMR Analysis (In-situ Yield Tracking) Incubate->Analyze Validate Chromatography & Mass Balance Analyze->Validate

Self-validating experimental workflow for benchmarking organocatalytic yield.

Step-by-Step Methodology

1. Preparation & Solvent Selection

  • Action: In an oven-dried 10 mL Schlenk flask under N₂, dissolve 2-cyclohexen-1-one (1.0 mmol) and diethyl malonate (1.2 mmol) in 2.0 mL of anhydrous Acetonitrile (MeCN).

  • Causality: MeCN is chosen deliberately. As a polar aprotic solvent, it stabilizes the zwitterionic transition state without acting as a competing hydrogen bond donor. Protic solvents (like MeOH) would mask the bifunctional H-bonding capacity of the guanidine catalyst.

2. Internal Standard Integration (Self-Validation)

  • Action: Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to the reaction mixture.

  • Causality: This acts as an inert quantitative NMR (qNMR) internal standard. Its highly distinct aromatic singlet (~6.1 ppm) allows for precise, in-situ yield determination without the bias of isolation/purification losses.

3. Catalyst Introduction & Negative Control

  • Action: Add N,N,N'-trimethylguanidine (0.1 mmol, 10 mol%) to the primary flask. Simultaneously, prepare an identical flask omitting the catalyst.

  • Causality: The 10 mol% loading balances the catalytic turnover frequency with the prevention of off-target substrate binding. The negative control ensures the observed reaction rate is strictly catalytic, validating the system's integrity.

4. Incubation & Thermal Control

  • Action: Stir both reactions at exactly 25°C for 12 hours.

  • Causality: Guanidine-catalyzed reactions are highly sensitive to temperature. Elevated temperatures increase the reversibility of the Michael addition (retro-Michael) and disrupt the delicate hydrogen-bonding network required for transition state stabilization.

5. Analysis & Mass Balance

  • Action: Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform qNMR to determine the conversion against the internal standard. Finally, quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to confirm the isolated mass balance.

References

  • Base Catalysts for Organopolymerization | Organic Catalysis for Polymerisation. RSC. Available at: 1

  • Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase. Chemical Reviews (ACS). Available at: 2

  • Chiral Superbases with Extended Hydrogen Bond Networks. The Journal of Organic Chemistry (ACS). Available at: 3

  • A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. NIH / JCC. Available at: 5

  • Design of Superbasic Guanidines: The Role of Multiple Intramolecular Hydrogen Bonds. ResearchGate. Available at: 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N,N'-Trimethylguanidine

Advanced Laboratory Safety and Operational Guide: Handling N,N,N'-Trimethylguanidine Executive Summary N,N,N'-Trimethylguanidine (CAS: 31081-14-8 or 6145-43-3) is a highly potent tertiary amine and organic superbase[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling N,N,N'-Trimethylguanidine

Executive Summary N,N,N'-Trimethylguanidine (CAS: 31081-14-8 or 6145-43-3) is a highly potent tertiary amine and organic superbase[1][2]. Widely utilized as a powerful catalyst in polyurethane production and a critical nucleophilic reagent in synthesizing alkyl nitriles and pharmaceutical biguanides, its synthetic utility is matched by a severe hazard profile[1]. As a drug development professional or synthetic chemist, safety cannot rely on passive compliance; it requires an active understanding of the chemical's mechanistic behavior. This guide provides a field-proven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of N,N,N'-Trimethylguanidine.

Chemical Profiling & Hazard Causality

To handle N,N,N'-Trimethylguanidine safely, one must understand why it is dangerous at a molecular level. Unlike inorganic bases (e.g., sodium hydroxide), N,N,N'-Trimethylguanidine possesses significant lipophilic character due to its three methyl groups[1]. This structural feature allows the molecule to rapidly penetrate the lipid bilayer of the human stratum corneum. Once absorbed into the tissues, its extreme basicity drives the rapid alkaline hydrolysis (saponification) of cellular lipids and proteins, leading to deep, liquefactive necrosis that continues to destroy tissue long after initial contact.

According to standardized hazard classifications, this compound presents multiple acute risks:

  • Corrosivity & Irritation: Causes serious, irreversible eye damage (Eye Dam. 1, H318) and severe skin irritation/corrosion (Skin Irrit. 2, H315)[3].

  • Systemic Toxicity: Classified as Acute Tox. 4 (H302, H312, H332) via oral, dermal, and inhalation routes[3].

  • Respiratory Hazard: Vapors act as a strong respiratory irritant, causing specific target organ toxicity through single exposure (STOT SE 3, H336), necessitating strict inhalation controls[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE for organic superbases requires an understanding of permeation kinetics. Standard latex and vinyl gloves are highly susceptible to rapid degradation by organic amines. Nitrile rubber (NBR) or Chloroprene must be utilized, as they provide superior chemical resistance to organic bases[4].

Table 1: Quantitative PPE Specifications for N,N,N'-Trimethylguanidine

PPE CategorySpecificationCausality / Rationale
Hand Protection EN ISO 374-1 Type A Nitrile Gloves (Thickness 0.4 mm)High-density nitrile provides a breakthrough time of >480 minutes (Level 6) against guanidine derivatives[5]. Thin disposable nitrile (<0.1 mm) will degrade rapidly; if used, double-glove and replace every 30 minutes.
Eye Protection Non-vented Chemical Splash Goggles & Face ShieldThe compound causes blinding, irreversible eye damage (H318)[3]. A face shield prevents droplet projection during pressurized syringe transfers.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, chemical apronPrevents the capillary wicking of liquid spills into standard porous cotton clothing, keeping the chemical away from the skin.
Respiratory ABEK-P3 Filter Respirator (Half or Full Face)ABEK filters specifically capture organic vapors and basic amines/ammonia[3]. Required only during spill response or if local exhaust ventilation fails.

Self-Validating Operational Protocol

To ensure absolute safety in the laboratory, protocols must be self-validating—meaning the absence of contamination is empirically proven by the operator, not just assumed.

Step-by-Step Handling Procedure:

  • Environmental Preparation: Conduct all operations inside a certified fume hood with a minimum face velocity of 0.5 m/s. Clear the deck of incompatible materials, specifically strong acids, oxidizers, and halogenated solvents.

  • Atmospheric Purging: Because N,N,N'-Trimethylguanidine can absorb atmospheric CO2​ and moisture to form carbonate salts (degrading reagent purity), purge your reaction vessel with an inert gas (Argon or N2​ ).

  • Chemical Transfer: Use a gas-tight glass syringe with a Luer-lock needle for liquid transfers. Causality: Plastic syringes may leach plasticizers or physically degrade upon prolonged contact with concentrated organic bases, leading to catastrophic structural failure during dispensing.

  • Reaction Execution: Add the compound dropwise. Monitor closely for exothermic reactions, especially if the reaction mixture contains protic solvents or mild acids.

  • Self-Validation (The Wet-pH Test): After completing the transfer and sealing the reagent bottle, lightly moisten a universal pH indicator strip with deionized water. Swab the immediate fume hood deck and the exterior of the reagent bottle.

    • Validation Logic: If the paper turns blue/purple (pH > 8), a micro-spill has occurred. Immediately execute the localized decontamination protocol. If the strip remains neutral, the workspace is empirically validated as clean.

Emergency Response & Disposal Plan

Standard laboratory spill kits often rely on generic absorbents that do not neutralize the specific hazard of an organic superbase.

Spill Management & Decontamination:

  • Evacuate & Isolate: For spills >50 mL, immediately drop the fume hood sash and alert surrounding personnel. Don an ABEK-P3 respirator before reopening the sash to manage the spill[3].

  • Controlled Neutralization: Do not use strong mineral acids (e.g., HCl, H2​SO4​ ) to neutralize the spill. The resulting acid-base neutralization will be violently exothermic, potentially boiling the chemical and aerosolizing toxic vapors. Instead, flood the spill with a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to safely and slowly form the guanidinium citrate salt.

  • Absorption: Once the pH is neutralized (verify by dabbing the spill with pH paper), absorb the liquid with an inert material like vermiculite or dry sand.

  • Disposal: Sweep the absorbed matrix into a chemically resistant high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Basic Organic Amine / Guanidine Salt" and dispose of via a certified hazardous waste contractor.

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling and emergency response, emphasizing the critical self-validation loop to ensure zero-exposure operations.

G Start Initiate N,N,N'-Trimethylguanidine Handling Protocol PPE Don PPE: Nitrile Gloves (>0.4mm) Safety Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->Hood Dispense Dispense Chemical via Glass Syringe Hood->Dispense SpillCheck Did a spill occur? Dispense->SpillCheck SpillYes Evacuate immediate area Don ABEK-P3 Respirator SpillCheck->SpillYes Yes SpillNo Proceed with Reaction (Nucleophilic Addition/Catalysis) SpillCheck->SpillNo No Neutralize Neutralize with 5% Citric Acid (Avoid strong mineral acids) SpillYes->Neutralize Absorb Absorb with inert material (Vermiculite/Sand) Neutralize->Absorb Waste Dispose as Hazardous Basic Organic Waste Absorb->Waste Validate Self-Validation: Swab area with wet pH paper (Ensure pH < 8) SpillNo->Validate Validate->Waste

Operational workflow for N,N,N'-Trimethylguanidine handling, featuring spill response and pH validation.

References

  • NextSDS. "N,N,N',N'-tetraethylguanidine — Chemical Substance Information". Retrieved from:[Link]

  • Carl Roth. "Safety Data Sheet: Guanidine hydrochloride". Retrieved from: [Link]

  • HubSpot / Chemical Resistance Guide. "The standard behind chemical resistant gloves". Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.